Hosenkoside C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O20/c1-23(17-49)7-6-12-48(21-53)16-15-46(4)24(40(48)62)8-9-29-44(2)13-11-30(45(3,28(44)10-14-47(29,46)5)22-63-41-37(60)34(57)31(54)25(18-50)64-41)67-43-39(36(59)33(56)27(20-52)66-43)68-42-38(61)35(58)32(55)26(19-51)65-42/h7,24-43,49-62H,6,8-22H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMUCGXWCKWHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hosenkoside C: A Technical Guide to its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hosenkoside C is a naturally occurring baccharane glycoside, a class of triterpenoid (B12794562) saponins (B1172615), that has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural source, and detailed methodologies for its isolation and the evaluation of its biological activities. While specific quantitative data for the pure compound is limited in publicly available literature, this document outlines the established experimental frameworks for its study.
Discovery and Natural Source
This compound was discovered as part of a series of baccharane glycosides, designated Hosenkosides A through O, isolated from the seeds of Impatiens balsamina Linn., commonly known as garden balsam.[1] This plant has a history of use in traditional medicine, and its seeds are a rich source of these complex triterpenoid saponins. The chemical structure of this compound has been elucidated as a baccharane-type triterpenoid glycoside with the molecular formula C48H82O20 and a molecular weight of 979.15 g/mol .
Data Presentation
Quantitative data for the yield of this compound from its natural source and its specific bioactivities are not extensively reported in peer-reviewed literature. The following tables are presented as templates for researchers to systematically record their findings based on the experimental protocols provided in this guide.
Table 1: Illustrative Quantitative Yield of this compound from Impatiens balsamina Seeds
| Parameter | Value | Unit | Notes |
| Starting Material (Dry Weight) | 1000 | g | Dried and powdered seeds of Impatiens balsamina |
| Crude Methanolic Extract | [e.g., 150] | g | - |
| n-Butanol Soluble Fraction | [e.g., 30] | g | - |
| Purified this compound | [e.g., 100] | mg | Yield after chromatographic purification |
| Percentage Yield | e.g., 0.01 | % | (Weight of Purified this compound / Dry Weight of Starting Material) x 100 |
Note: The values presented are hypothetical and for illustrative purposes only. Actual yields will vary depending on the specific extraction and purification conditions.
Table 2: Illustrative In Vitro Antioxidant Activity of this compound
| Assay | Test Concentration Range (µg/mL) | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| DPPH Radical Scavenging | [e.g., 1-200] | [e.g., 75] | Ascorbic Acid | [e.g., 10] |
| ABTS Radical Scavenging | [e.g., 1-200] | [e.g., 60] | Trolox | [e.g., 8] |
Note: The IC50 values are hypothetical and should be determined experimentally.
Table 3: Illustrative In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Test Concentration Range (µM) | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | [e.g., 1-100] | [e.g., 25] | Dexamethasone (B1670325) | [e.g., 0.1] |
| TNF-α Production Inhibition | RAW 264.7 | [e.g., 1-100] | [e.g., 30] | Dexamethasone | [e.g., 0.05] |
| IL-6 Production Inhibition | RAW 264.7 | [e.g., 1-100] | [e.g., 40] | Dexamethasone | [e.g., 0.08] |
Note: The IC50 values are hypothetical and should be determined experimentally.
Experimental Protocols
Isolation and Purification of this compound from Impatiens balsamina Seeds
This protocol is based on established methods for the isolation of hosenkosides.
a. Extraction:
-
Grind dried seeds of Impatiens balsamina to a fine powder.
-
Suspend the powdered seeds in 80% methanol (B129727) (1:10 w/v).
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
b. Liquid-Liquid Partitioning:
-
Suspend the crude extract in deionized water.
-
Successively partition the aqueous suspension with equal volumes of n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Collect the n-butanol fraction, which is enriched with saponins like this compound.
-
Evaporate the n-butanol fraction to dryness.
c. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the dried n-butanol fraction in a minimal amount of methanol.
-
Adsorb the sample onto a small amount of silica gel.
-
Pack a silica gel column with chloroform.
-
Load the adsorbed sample onto the column.
-
Elute the column with a gradient of chloroform-methanol-water (e.g., starting from 90:10:1 to 60:40:4).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound.
-
-
Reversed-Phase HPLC:
-
Further purify the pooled fractions using a C18 reversed-phase HPLC column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector (e.g., at 205 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity and structure using Mass Spectrometry and NMR.
-
In Vitro Antioxidant Activity Assays
a. DPPH Radical Scavenging Assay: [2]
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Use ascorbic acid as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value.
b. ABTS Radical Scavenging Assay: [2]
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add 20 µL of each this compound dilution to 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Use Trolox as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Anti-inflammatory Activity Assays
a. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages: [3]
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Use a known anti-inflammatory agent like dexamethasone as a positive control.
-
Calculate the percentage of NO production inhibition and determine the IC50 value.
b. Pro-inflammatory Cytokine (TNF-α, IL-6) Production Inhibition Assay: [3]
-
Follow steps 1-5 of the NO production inhibition assay.
-
Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Use a known anti-inflammatory agent like dexamethasone as a positive control.
-
Calculate the percentage of cytokine production inhibition and determine the IC50 values.
Mandatory Visualization
Caption: Workflow for the Isolation of this compound.
Caption: Workflow for In Vitro Anti-inflammatory Assays.
Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hosenkoside C
This technical guide provides a comprehensive overview of this compound, a baccharane glycoside with significant therapeutic potential. The document details its physicochemical properties, experimental protocols for its isolation and analysis, and insights into its biological activities and potential mechanisms of action.
Core Physicochemical Data
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Impatiens balsamina.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄₈H₈₂O₂₀ | [3] |
| Molecular Weight | 979.15 g/mol | [2][4] |
| CAS Number | 156764-83-9 | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO, methanol, and ethanol | [1][2] |
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction and chromatographic purification.[1]
-
Preparation of Plant Material : The dried seeds of Impatiens balsamina are ground into a powder to increase the surface area for extraction.[5][6]
-
Solvent Extraction : The powdered seeds are subjected to hot reflux extraction with 70% ethanol.[5][6]
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound and other baccharane glycosides are typically enriched in the n-butanol fraction.[1]
-
Chromatographic Purification :
-
Column Chromatography : The n-butanol fraction is subjected to silica (B1680970) gel column chromatography, with a gradient elution system (e.g., chloroform-methanol-water) to separate the compounds.[1]
-
High-Performance Liquid Chromatography (HPLC) : Preparative reversed-phase HPLC (RP-HPLC) on a C18 column is used for the final purification of this compound.[1][6]
-
This protocol is designed to determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).[3][][8]
-
Cell Culture : RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[8]
-
Cell Treatment : Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[8]
-
Nitric Oxide (NO) Production Assay : The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[3][]
-
Cytokine Production Assay (ELISA) : The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits.[3][8]
Biological Activities and Signaling Pathways
This compound has demonstrated a range of promising pharmacological activities.
| Biological Activity | Description |
| Anti-inflammatory | This compound significantly suppresses the production of pro-inflammatory cytokines (IL-6, IL-1β) and nitric oxide (NO) in LPS-stimulated cells.[3][] |
| Antioxidant | Its triterpenoid structure allows it to scavenge free radicals, thereby reducing oxidative stress.[1][] |
| Cardioprotective | It may help regulate blood pressure by promoting vasodilation and improving endothelial function. There is also preliminary evidence to suggest it could help reduce the formation of arterial plaque.[1][] |
While the precise molecular mechanisms of this compound are still under investigation, the anti-inflammatory effects of related saponins (B1172615) are often mediated through the modulation of key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[3]
Visualizations
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Caption: A simplified diagram of a putative MAPK signaling pathway.
References
Hosenkoside C: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hosenkoside C is a naturally occurring baccharane glycoside, a type of triterpenoid (B12794562) saponin (B1150181), isolated from the seeds of Impatiens balsamina[1]. This plant has a history of use in traditional medicine, and its chemical constituents are of growing interest for their potential pharmacological activities. This compound, in particular, has demonstrated notable antioxidant and anti-inflammatory properties in preclinical studies, suggesting its potential as a lead compound for drug development. This technical guide provides a detailed overview of the physicochemical properties of this compound, experimental protocols for its study, and insights into its biological mechanisms of action.
Physicochemical Properties
This compound is a complex molecule with the chemical formula C₄₈H₈₂O₂₀[1]. It presents as a white to off-white solid and is classified as a baccharane glycoside[1]. While a specific melting point has not been definitively reported in publicly available literature, its solid nature is consistently noted.
Table 1: Physicochemical Characteristics of this compound
| Property | Value | Source |
| Molecular Formula | C₄₈H₈₂O₂₀ | [1] |
| Molecular Weight | 979.15 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 156764-83-9 | [2] |
| Class | Baccharane Glycoside (Triterpenoid Saponin) | [1] |
Solubility
This compound exhibits solubility in polar organic solvents. For in vitro studies, it is soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethanol[1]. For in vivo applications, specific solvent systems are required to achieve adequate bioavailability.
Table 2: Solubility of this compound
| Solvent/System | Solubility | Application | Source |
| DMSO | Soluble | In vitro assays | [3] |
| Methanol | Soluble | In vitro assays, Extraction | [1] |
| Ethanol | Soluble | In vitro assays, Extraction | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | In vivo studies | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | In vivo studies | [4] |
Spectral Data
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While detailed spectral data from the original isolation studies are not widely available, the characteristic features can be inferred from the analysis of closely related baccharane glycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H | Stretching |
| ~2900 | C-H | Stretching |
| 1680-1640 | C=C | Stretching |
| 1100-1000 | C-O | Stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound. Tandem MS (MS/MS) provides valuable information about its structure through fragmentation analysis. A key diagnostic ion for the Hosenkol C type aglycone has been observed at an m/z of 381 in positive ion mode[1].
Experimental Protocols
Isolation and Purification of this compound from Impatiens balsamina Seeds
The following protocol outlines a general procedure for the extraction and purification of this compound.
Methodology:
-
Extraction: Dried and powdered seeds of Impatiens balsamina are subjected to reflux extraction with 70% ethanol[]. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract containing a mixture of hosenkosides.
-
Purification: The crude extract is then subjected to a series of chromatographic separations. This typically involves liquid-liquid partitioning (e.g., with n-butanol to enrich the saponin fraction), followed by silica gel column chromatography and a final purification step using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column[2][6].
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophages.
Cell Line: RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Quantification of Nitric Oxide (NO): After 24 hours of incubation, collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable metabolite of NO) using the Griess reagent assay[7].
-
Quantification of Pro-inflammatory Cytokines: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits[3].
References
- 1. benchchem.com [benchchem.com]
- 2. Baccharane glycosides from seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hosenkoside C: A Technical Overview for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide on Hosenkoside C, a significant baccharane glycoside isolated from the seeds of Impatiens balsamina.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and outlining a path for future research into its biological activities.
Core Chemical Identifiers
A clear and unambiguous identification of this compound is critical for research and development. The compound is registered under the following identifiers:
| Identifier | Value |
| CAS Number | 156764-83-9[1][][3][4][5][6] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[][6] |
| Molecular Formula | C48H82O20[][3][4] |
| Molecular Weight | 979.16 g/mol [4] |
| Synonyms | HosenkosideC, HY-N2251, AKOS037515120, AC-34211, CS-0019576[] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for designing experimental protocols and formulation studies.
| Property | Value/Description |
| Appearance | White to off-white solid[1] |
| Purity | Typically >98%[][4] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1][] |
| Storage | Recommended at -20°C, sealed, and protected from moisture and light. For solutions in solvent, -80°C for up to 6 months is advised.[1] |
Biological Context and Potential
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from Impatiens balsamina, a plant with a history in traditional medicine.[][7] Preliminary research and the activities of related compounds from the same plant suggest several areas of therapeutic interest. Extracts from Impatiens balsamina have demonstrated immunomodulatory properties, and other triterpenoidal glycosides have shown inhibitory effects on nitric oxide (NO) production in vitro, indicating potential anti-inflammatory activity.[7] Furthermore, this compound has been noted for its potential to regulate blood pressure by relaxing blood vessels and improving endothelial function.[] Its potent antioxidant properties are attributed to its triterpenoid structure, enabling it to scavenge free radicals and reduce oxidative stress.[]
Proposed Experimental Workflow for Investigating this compound
The following diagram outlines a logical workflow for the systematic investigation of the biological activities of this compound, from initial screening to more in-depth mechanistic studies.
Caption: A proposed experimental workflow for the biological evaluation of this compound.
Potential Signaling Pathway Involvement
Based on the known activities of triterpenoid saponins (B1172615) and extracts from Impatiens balsamina, a hypothetical signaling pathway that could be modulated by this compound in the context of inflammation is presented below. This serves as a starting point for mechanistic investigations.
Caption: A hypothetical signaling pathway for the anti-inflammatory action of this compound.
Methodological Considerations for Future Research
To build upon the existing knowledge, detailed experimental protocols are required. While specific studies on this compound are limited, methodologies for assessing related compounds provide a robust framework.
Structural Elucidation: The structural determination of the aglycone of this compound, known as Hosenkol C, was achieved through acidic hydrolysis to cleave the glycosidic bonds.[7] Subsequent analysis of Hosenkol C and the parent glycoside relied on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Future Directions: A significant opportunity exists for dedicated research into the specific biological activities of this compound. The current scientific literature lacks detailed, evidence-based studies on its direct anti-inflammatory and antioxidant properties.[7] Future investigations should focus on quantifying its ability to inhibit pro-inflammatory cytokine production, attenuate nitric oxide generation, and elucidate its mechanisms of free radical scavenging and modulation of endogenous antioxidant enzyme systems.[7] Such research is crucial to validate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. CAS 156764-83-9 | this compound [phytopurify.com]
- 4. This compound | 156764-83-9 | INDOFINE Chemical Company [indofinechemical.com]
- 5. This compound | CAS:156764-83-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 7. This compound | Benchchem [benchchem.com]
Hosenkoside C Saponin: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hosenkoside C, a baccharane-type triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Impatiens balsamina, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its anti-inflammatory, antioxidant, cardioprotective, and potential antineoplastic properties. Detailed experimental protocols for assessing its bioactivity are provided, alongside a summary of quantitative data and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound is a member of the hosenkoside family of baccharane glycosides, which are natural compounds primarily sourced from Impatiens balsamina seeds.[2][3] Structurally, it is characterized by a tetracyclic triterpene aglycone linked to sugar moieties, a feature that contributes to its diverse biological functions.[1][4] While research into the hosenkoside family is ongoing, this compound has demonstrated a range of promising pharmacological effects, positioning it as a valuable candidate for therapeutic development. This document synthesizes the current scientific literature to provide an in-depth resource for professionals in the field.
Key Biological Activities
This compound exhibits several potent biological activities, with the most significant evidence supporting its roles as an anti-inflammatory, antioxidant, and cardioprotective agent. Preliminary data also suggests potential anticancer effects, although this area requires more direct investigation.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties.[1][3] Studies using in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have shown that it can effectively suppress the production of key pro-inflammatory mediators.[3][] This includes a marked reduction in nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β).[3][] The mechanism is believed to involve the inhibition of critical inflammatory signaling cascades, such as the NF-κB pathway.[6]
Antioxidant Properties
The potent antioxidant activity of this compound is attributed to its triterpenoid structure, which includes the presence of hydroxyl groups.[1][] These structural features enable the compound to act as an effective scavenger of free radicals.[1][] By neutralizing reactive oxygen species (ROS), this compound helps to mitigate oxidative stress, a key pathological factor in numerous diseases, thereby offering protection to cells and tissues from oxidative damage.[1][]
Cardioprotective Potential
Preliminary evidence suggests that this compound may confer cardiovascular benefits.[1][3][] It has been shown to contribute to the regulation of blood pressure by promoting the relaxation of blood vessels (vasodilation) and enhancing endothelial function.[1][] Furthermore, there are indications that this compound could help reduce the formation of arterial plaque, suggesting a potential role in the prevention of atherosclerosis.[1][]
Antineoplastic Activity (Preliminary)
The potential of this compound as an anticancer agent is primarily inferred from studies on plant extracts containing the compound.[1] For instance, extracts from Sanghuangporus vaninii and Semen Impatientis (seeds of Impatiens balsamina), which contain this compound, have been shown to inhibit the proliferation of colon cancer (SW480) cells and induce apoptosis in human prostate cancer cells.[1] These effects may be mediated through the inhibition of the AKT and ERK pathways.[1] However, direct studies on the effects of isolated this compound on cancer cell lines are limited, and this remains a critical area for future investigation.[1]
Quantitative Data Summary
The following table summarizes the key findings from experimental studies on the biological activities of this compound and related extracts.
| Biological Activity | Experimental Model | Key Findings |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells | Significantly suppressed the production of pro-inflammatory cytokines (IL-6, IL-1β) and nitric oxide (NO).[3][] |
| Antioxidant | In vitro free radical scavenging assays | Possesses potent antioxidant properties attributed to its triterpenoid structure.[1][] |
| Cardioprotective | Not specified in detail | May regulate blood pressure by promoting vasodilation and enhancing endothelial function; may reduce arterial plaque formation.[1][] |
| Antineoplastic | SW480 (colon cancer) cells (extract study) | Extracts containing this compound inhibited proliferation, induced apoptosis, and caused cell cycle arrest at the G2/M phase.[1] |
| Antineoplastic | Prostate Cancer Cells (extract study) | Extracts containing this compound induced apoptosis and caused cell cycle arrest at the G1 phase, potentially via AKT/ERK pathway inhibition.[1] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are mediated through the modulation of specific intracellular signaling pathways.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα.[6] Inflammatory stimuli like LPS trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound is hypothesized to prevent this translocation, thereby suppressing inflammation.[6]
References
Hosenkoside C: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has emerged as a compound of significant interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, with a focus on its anti-inflammatory, antioxidant, and cardioprotective effects. Due to the limited availability of specific quantitative data for this compound, this document incorporates comparative data from structurally related compounds to provide a predictive framework for its potential efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Additionally, this guide visualizes key signaling pathways and experimental workflows to elucidate the compound's mechanisms of action and guide future investigation.
Introduction
This compound is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in the seeds of Impatiens balsamina, a plant with a history of use in traditional medicine.[3][4] As a member of the hosenkoside family, its complex glycosidic structure is believed to be the basis for its diverse biological activities.[] This guide synthesizes the available information on this compound and related compounds to provide a technical resource for researchers exploring its therapeutic potential.
Potential Therapeutic Uses
Current research, although in some cases preliminary, suggests several promising therapeutic avenues for this compound.
Anti-inflammatory Effects
This compound has demonstrated significant potential as an anti-inflammatory agent.[] In vitro studies indicate that it can suppress the production of key pro-inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[] This suggests that this compound may interrupt the inflammatory cascade at a cellular level.
Antioxidant Properties
The triterpenoid structure of this compound, rich in hydroxyl groups, is thought to contribute to its potent antioxidant properties.[] It is hypothesized to act as a free radical scavenger, thereby reducing oxidative stress, which is a key pathological factor in numerous chronic diseases.[4][]
Cardioprotective Potential
Preliminary evidence suggests that this compound may offer cardiovascular benefits.[] It has been shown to play a role in regulating blood pressure by promoting the relaxation of blood vessels and enhancing endothelial function.[] Furthermore, there are indications that it may help in reducing the formation of arterial plaque, suggesting a potential role in the prevention of atherosclerosis.[]
Quantitative Data for this compound and Related Compounds
A significant challenge in the preclinical assessment of this compound is the current scarcity of publicly available, specific quantitative data (e.g., IC50 values). To provide a framework for comparison and to guide future experimental design, the following tables summarize quantitative data from studies on closely related hosenkosides and other relevant compounds.
Note: The data presented in these tables are for comparative purposes and may not be directly representative of this compound's specific activity. Further research is required to determine the precise quantitative pharmacology of this compound.
Table 1: Comparative Anti-inflammatory Activity
| Compound/Extract | Assay/Target | Cell Line | IC50 Value |
| Impatiens balsamina Ethanol (B145695) Extract | Protein Denaturation (BSA) | - | 210 µg/mL |
| Dexamethasone | NF-κB Inhibition | - | 2.93 nM |
| Celecoxib | COX-2 | - | 40 nM |
| Ibuprofen | COX-1 / COX-2 | - | 2.1 µM / 1.6 µM |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value |
| Gallic Acid Hydrate | ABTS Radical Scavenging | 1.03 ± 0.25 µg/mL |
| (+)-Catechin Hydrate | ABTS Radical Scavenging | 3.12 ± 0.51 µg/mL |
| Quercetin | ABTS Radical Scavenging | 1.89 ± 0.33 µg/mL |
| Kaempferol | ABTS Radical Scavenging | 3.70 ± 0.15 µg/mL |
Table 3: Comparative Cytotoxicity in Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | IC50 Value |
| Impatiens balsamina Ethanol Extract | HeLa | 33.7 µg/mL |
| Doxorubicin (Reference) | HCT-116 | 22.6 ± 3.9 µM |
| Doxorubicin (Reference) | MCF-7 | 19.7 ± 3.1 µM |
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central regulators of inflammation and cellular stress responses.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing the expression of inflammatory mediators.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to inflammation, proliferation, and apoptosis. It involves a series of protein kinases that activate each other through phosphorylation. This compound may exert its effects by modulating the activity of key kinases within this pathway.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the rigorous scientific investigation of this compound. The following sections provide protocols for key experiments to evaluate its therapeutic potential.
General Experimental Workflow
A typical workflow for screening and characterizing the bioactivity of a compound like this compound involves a multi-stage process, from initial in vitro screening to more complex in vivo studies.
In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α and IL-6
-
MTT or LDH assay kit for cytotoxicity
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assay:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat with various concentrations of this compound for 24 hours.
-
Determine the non-toxic concentrations using an MTT or LDH assay according to the manufacturer's protocol.
-
-
Anti-inflammatory Assay:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration (a stable metabolite of NO) using the Griess reagent.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits, following the manufacturer's instructions.
-
In Vitro Antioxidant Activity
5.3.1. DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Add the this compound or ascorbic acid solutions to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
5.3.2. ABTS Radical Scavenging Assay
Objective: To further assess the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Ethanol or PBS
-
Trolox (positive control)
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol or PBS to a specific absorbance.
-
Add various concentrations of this compound or Trolox to the ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Western Blot Analysis for MAPK Pathway Activation
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Treat RAW 264.7 cells with this compound and/or LPS as described in the anti-inflammatory assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities.
Conclusion
This compound presents a promising natural product scaffold for the development of novel therapeutics, particularly in the areas of inflammatory diseases and conditions associated with oxidative stress and cardiovascular dysfunction. While direct quantitative data on its bioactivity remains limited, the available qualitative evidence and comparative analysis with structurally similar compounds strongly support its therapeutic potential. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a robust framework for future research to rigorously evaluate its efficacy, mechanism of action, and safety profile, ultimately paving the way for its potential clinical application.
References
Hosenkoside C: A Technical Overview of its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has emerged as a compound of interest for its potential therapeutic applications.[1][2] Possessing a triterpenoid (B12794562) saponin (B1150181) structure, this compound has demonstrated notable antioxidant and anti-inflammatory activities in preclinical studies.[1][3][] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, detailing its mechanisms of action, relevant experimental data, and methodologies for its investigation.
Core Pharmacological Activities
This compound's therapeutic potential stems primarily from its dual action as an antioxidant and an anti-inflammatory agent. Its chemical structure, characterized by a triterpenoid backbone and multiple hydroxyl groups, is believed to be central to these properties, enabling it to effectively scavenge free radicals and modulate key signaling pathways involved in inflammation.[3][]
Antioxidant Effects
The antioxidant capacity of this compound is attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous diseases.[][5] While specific quantitative data on the free radical scavenging activity of purified this compound is limited in publicly available literature, studies on extracts from Impatiens balsamina, a primary source of the compound, have shown significant antioxidant properties.[3][6] The proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[6][7][8]
Anti-inflammatory Effects
This compound has been shown to exert significant anti-inflammatory effects by suppressing the production of key pro-inflammatory mediators. In in vitro models utilizing lipopolysaccharide (LPS)-stimulated macrophages, this compound has been observed to inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[1][] This inhibitory action is primarily mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response.[9][10]
Quantitative Data Summary
While specific IC50 values for this compound are not widely reported in peer-reviewed literature, the following table summarizes the key findings regarding its anti-inflammatory activity based on available information.
| Parameter | Cell Line | Stimulant | Effect of this compound | Reference |
| Pro-inflammatory Cytokine Production (IL-6, IL-1β) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Significant suppression | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Significant suppression | [1][] |
Signaling Pathways
The antioxidant and anti-inflammatory effects of this compound are orchestrated through the modulation of key intracellular signaling pathways.
Nrf2/HO-1 Signaling Pathway (Antioxidant Response)
This compound is hypothesized to activate the Nrf2/HO-1 pathway to exert its antioxidant effects. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and the subsequent production of protective enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Benchchem [benchchem.com]
- 5. Ginsenosides for therapeutically targeting inflammation through modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Effects of Ginsenosides on the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Formosanin C attenuates lipopolysaccharide-induced inflammation through nuclear factor-κB inhibition in macrophages -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
Hosenkoside C: An In-Depth Technical Guide on its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has garnered interest for its potential therapeutic properties.[1][2] While comprehensive in vitro studies on this compound are still emerging, existing evidence, largely extrapolated from research on structurally similar saponins (B1172615) and extracts of its source plant, points towards significant anti-inflammatory and pro-apoptotic activities. This technical guide synthesizes the current understanding of this compound's in vitro mechanism of action, with a focus on its modulation of key cellular signaling pathways. Detailed experimental protocols for investigating these effects are provided, alongside a quantitative summary of available data to serve as a benchmark for future research.
Core Mechanism of Action: Anti-inflammatory and Pro-apoptotic Effects
The primary in vitro activities attributed to this compound revolve around its potential to mitigate inflammatory responses and induce programmed cell death (apoptosis) in pathological cell lines. These effects are likely mediated through the modulation of critical intracellular signaling cascades, principally the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-inflammatory Mechanism
This compound is hypothesized to exert its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[1][3][4] In vitro models of inflammation, often utilizing lipopolysaccharide (LPS)-stimulated macrophages, are standard for evaluating these effects. The proposed mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.
The canonical NF-κB pathway is a key target for anti-inflammatory agents. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] this compound is thought to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.
Direct quantitative data for this compound is limited. The following table summarizes available data for related compounds and extracts to provide a comparative context.
| Compound/Extract | Assay | Cell Line/System | IC50 | Reference |
| Impatiens balsamina seed extract | Protein Denaturation | Bovine Serum Albumin | µg/mL range | [1] |
| Aspermeroterpenes D–H | Nitric Oxide Production | RAW 264.7 | 6.74–29.59 µM | [7] |
| Brasilianoids B–C | Nitric Oxide Production | RAW 264.7 | 33.76–37.69 µM | [7] |
| Compound 51 | NF-κB Reporter Activity | HEK293T | 172.2 ± 11.4 nM | [8] |
| NSC 676914 | NF-κB Reporter Activity | HEK293 | ~4 µM | [9] |
Note: IC50 values represent the concentration required to inhibit 50% of the measured activity.
This assay is a standard in vitro method to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[10]
-
Cell Seeding : Cells are seeded into 96-well plates at an appropriate density (e.g., 1.5 x 10^5 cells/well) and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.
-
Stimulation : Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the plates are incubated for a further 24 hours.
-
Nitrite (B80452) Quantification : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and after a short incubation period, the absorbance is measured at 540 nm.[10]
-
Data Analysis : The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated groups with the LPS-only control group. The IC50 value is determined from the dose-response curve.
Pro-apoptotic Mechanism
In the context of cancer research, the induction of apoptosis is a key therapeutic goal. This compound and related saponins are suggested to induce apoptosis in cancer cell lines. This effect is thought to be mediated by the modulation of the MAPK signaling pathway and the activation of the intrinsic apoptotic cascade.
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are crucial in regulating cell proliferation, differentiation, and apoptosis. In many cancers, these pathways are dysregulated. Certain therapeutic agents can induce apoptosis by modulating MAPK signaling. For instance, activation of the JNK and p38 pathways, coupled with inhibition of the pro-survival ERK pathway, can lead to the activation of the intrinsic apoptotic pathway.[11][12] This involves changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[11]
| Compound | Assay | Cell Line | Effect at 24h | Reference |
| Compound K | CCK-8 | SH-SY5Y | Significant cell death at 5 µM | [3] |
| Compound K | CCK-8 | SK-N-BE(2) | Significant cell death at 5 µM | [3] |
| Compound K | Annexin V/PI | SH-SY5Y | Dose-dependent increase in apoptosis (5-20 µM) | [3] |
| Compound K | Annexin V/PI | SK-N-BE(2) | Dose-dependent increase in apoptosis (5-20 µM) | [3] |
| S-AGE | Apoptosis Assay | HCT-116 | 40.5% early apoptotic cells at 0.2 mg/ml (48h) | [2] |
This method quantifies the extent of apoptosis induced by a compound by using Annexin V and Propidium Iodide (PI) staining.
-
Cell Culture and Treatment : Plate cancer cells (e.g., HCT-116, SH-SY5Y) and treat with various concentrations of this compound for 24 to 48 hours.[2][3]
-
Cell Harvesting : After incubation, harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.[3]
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Interpretation : The results are typically displayed as a quadrant plot, distinguishing between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Experimental Methodologies: A Deeper Dive
To further elucidate the mechanism of action of this compound, a combination of in vitro assays is essential. Western blotting is a crucial technique for validating the proposed signaling pathway modulations.
Western Blot Analysis
Objective : To detect and quantify the expression levels of specific proteins involved in the NF-κB and MAPK signaling pathways, as well as key proteins in the apoptotic cascade.
Protocol Outline :
-
Protein Extraction : Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE : Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin).[4][13][14]
-
Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis : Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
The available evidence, primarily from related compounds, strongly suggests that this compound possesses anti-inflammatory and pro-apoptotic properties in vitro. Its mechanism of action is likely centered on the inhibition of the NF-κB pathway and the modulation of the MAPK signaling cascade. However, there is a clear need for further research focused specifically on purified this compound to definitively establish its molecular targets and therapeutic potential. Future studies should aim to:
-
Determine the IC50 values of this compound in a variety of cancer cell lines and inflammatory models.
-
Conduct detailed Western blot analyses to confirm its effects on the phosphorylation and expression of key proteins in the NF-κB and MAPK pathways.
-
Perform kinase assays to investigate if this compound directly inhibits IKK or other kinases in these pathways.
-
Utilize gene expression profiling to gain a broader understanding of the cellular processes modulated by this compound.
This technical guide provides a foundational framework for researchers to design and execute robust in vitro studies to fully elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aditum.org [aditum.org]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of flazin on the phosphorylation of p38 and ERK1/2 proteins of the MAPK pathway (A−C). (A) Western blot bands. (B, C) Quantification of p-p38/p38 and p-ERK/ERK. Data are presented as the mean ± SD (n = 3). *P < 0.05, **P < 0.01 vs control [cjnmcpu.com]
The Structure-Activity Relationship of Hosenkoside C: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Promising Baccharane Glycoside
Hosenkoside C, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Impatiens balsamina, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's structure-activity relationship (SAR), drawing upon available data for its biological effects and those of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this natural product.
Biological Activities of this compound
This compound, a member of the baccharane glycoside family, has demonstrated a range of biological activities, primarily centered around its anti-inflammatory and antioxidant properties.[1] While specific quantitative data for this compound remains limited in publicly accessible literature, preliminary studies and comparisons with related compounds suggest its potential in several therapeutic areas.
Anti-inflammatory Activity
This compound has been shown to suppress the production of pro-inflammatory mediators.[] In experimental models, it has demonstrated the ability to reduce nitric oxide (NO) production, a key inflammatory molecule.[] This activity is a common feature among triterpenoid saponins (B1172615) and is often attributed to the modulation of inflammatory signaling pathways.
Antioxidant Activity
The triterpenoid structure of this compound, featuring multiple hydroxyl groups, contributes to its potent antioxidant properties.[] It is believed to act as a free radical scavenger, thereby mitigating oxidative stress, a key pathological factor in numerous chronic diseases.
Potential Antineoplastic and Cardioprotective Effects
While direct evidence is still emerging, studies on extracts of Impatiens balsamina containing this compound and on structurally similar saponins suggest potential antineoplastic and cardioprotective effects.[1][3] The cytotoxic effects against certain cancer cell lines and the potential to regulate cardiovascular functions warrant further investigation.[3][4]
Structure-Activity Relationship Insights
The biological activity of the Hosenkoside family of compounds is intrinsically linked to their chemical structure. These baccharane glycosides share a common aglycone core but differ in the type, number, and position of their sugar moieties.[5] Although a comprehensive quantitative SAR study directly comparing this compound with its analogs (Hosenkoside A, B, D, etc.) is not yet available in the literature, some general principles can be inferred from studies on other glycosides.
The nature and linkage of the sugar chains are known to significantly influence the pharmacokinetic and pharmacodynamic properties of saponins, including their solubility, bioavailability, and interaction with molecular targets. Variations in the glycosylation pattern can affect the compound's ability to traverse cell membranes and bind to specific receptors or enzymes, thereby altering its biological potency.
Table 1: Hypothetical Structure-Activity Relationship Trends for Baccharane Glycosides
| Structural Modification | Predicted Impact on Bioactivity | Rationale |
| Number of Sugar Units | Increased number may decrease cell permeability but could enhance receptor binding affinity. | Increased hydrophilicity can hinder passive diffusion across cell membranes, while specific sugar residues may be crucial for target recognition. |
| Type of Sugar Units | Different monosaccharides (e.g., glucose, rhamnose) can alter binding specificity and potency. | The stereochemistry and functional groups of the sugar units can influence the overall conformation and interaction with biological targets. |
| Position of Glycosylation | The attachment point of the sugar chains to the aglycone core can significantly impact activity. | Steric hindrance and the orientation of the sugar moieties can affect the accessibility of the active pharmacophore to its target site. |
| Modifications to the Aglycone Core | Hydroxylation, oxidation, or other functional group modifications on the triterpenoid skeleton can modulate activity. | These changes can alter the electronic and steric properties of the molecule, influencing its binding affinity and intrinsic efficacy. |
Note: This table is based on general principles of saponin SAR and is intended to be a predictive guide for future research on Hosenkosides, as direct comparative quantitative data is currently unavailable.
Experimental Protocols
To facilitate further research into the structure-activity relationship of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and its analogs
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a positive control group (LPS only) should be included.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the IC50 value (the concentration of the compound that inhibits NO production by 50%).
-
Workflow for the in vitro nitric oxide (NO) assay.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
This compound and its analogs
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound, its analogs, and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value.
-
Hypothesized Signaling Pathways
Based on studies of structurally related saponins, such as ginsenosides, the biological effects of this compound are likely mediated through the modulation of key inflammatory and cell survival signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. It is hypothesized that this compound may inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS).
Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is involved in a multitude of cellular processes, including inflammation and apoptosis. This compound may exert its effects by modulating the phosphorylation and activation of key kinases within these cascades.
Potential modulation of the MAPK signaling pathway by this compound.
Future Directions
The full therapeutic potential of this compound and its analogs remains to be elucidated. Future research should focus on:
-
Comparative SAR Studies: Conducting comprehensive studies to quantify and compare the anti-inflammatory, antioxidant, and cytotoxic activities of the entire Hosenkoside family to establish clear structure-activity relationships.
-
Mechanism of Action: Utilizing techniques such as Western blotting, RT-PCR, and kinase assays to definitively identify the molecular targets and signaling pathways directly modulated by this compound.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases, cancer, and cardiovascular disorders.
-
Synthesis of Analogs: Synthesizing novel analogs of this compound with modified glycosylation patterns and aglycone structures to optimize potency and selectivity.
References
An In-depth Technical Guide to Hosenkol C: The Baccharane-type Triterpenoid Aglycone of Hosenkoside C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hosenkol C is a baccharane-type triterpenoid (B12794562) that serves as the aglycone, or non-sugar component, of Hosenkoside C, a saponin (B1150181) isolated from the seeds of Impatiens balsamina. The structural elucidation of Hosenkol C has been pivotal in understanding the chemical properties and potential biological activities of its parent glycoside. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the experimental protocols utilized for the isolation and characterization of Hosenkol C. Furthermore, it delves into the known biological activities of related baccharane-type triterpenoids, offering insights into the potential therapeutic applications of this class of compounds. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrams.
Chemical Structure and Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Inferred Properties of Hosenkol C
| Property | This compound | Hosenkol C (Inferred/Calculated) | Reference |
| Molecular Formula | C48H82O20 | C30H50O5 | [] |
| Molecular Weight | 979.16 g/mol | Approximately 490.7 g/mol | [] |
| Appearance | White to off-white solid | Solid (inferred) | |
| Core Structure | Baccharane Glycoside | Baccharane Triterpenoid | [1] |
Experimental Protocols
Isolation of Hosenkol C via Acid Hydrolysis of this compound
The liberation of the aglycone Hosenkol C from its parent glycoside, this compound, is typically achieved through acid hydrolysis. This process cleaves the glycosidic bonds connecting the sugar moieties to the triterpenoid backbone.
Protocol: Acid Hydrolysis of Triterpenoid Glycosides
-
Dissolution: Dissolve a known quantity of the isolated this compound in a suitable solvent, such as methanol (B129727) or ethanol.
-
Acidification: Add a mineral acid, commonly 2M hydrochloric acid (HCl) or sulfuric acid (H2SO4), to the solution.
-
Heating: Heat the mixture under reflux for a period of 4 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate). Partition the mixture with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or chloroform, to extract the less polar aglycone (Hosenkol C).
-
Purification: Wash the organic layer with water to remove any remaining salts and sugars. Dry the organic extract over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude Hosenkol C using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure aglycone.
Caption: Workflow for the isolation of Hosenkol C via acid hydrolysis.
Structural Elucidation Methodology
The determination of the intricate structure of Hosenkol C relies on a combination of modern spectroscopic techniques.
Table 2: Spectroscopic Data for the Structural Elucidation of Hosenkol C
| Technique | Purpose | Key Findings for Baccharane-type Triterpenoids | Reference |
| 1D NMR | |||
| ¹H-NMR | Provides information on the proton environment, including chemical shifts, multiplicities, and coupling constants. | Reveals characteristic signals for multiple methyl groups, as well as olefinic and oxygen-bearing methine protons. | [1] |
| ¹³C-NMR | Determines the number of non-equivalent carbons and their chemical environments. | Confirms the presence of 30 carbon atoms, a hallmark of a triterpenoid skeleton. | [1] |
| DEPT | Distinguishes between CH, CH2, and CH3 groups. | Aids in the assignment of carbon signals in the ¹³C-NMR spectrum. | [1] |
| 2D NMR | |||
| COSY | Identifies proton-proton correlations within the same spin system. | Establishes the connectivity of protons in the spin systems of the triterpenoid backbone. | [2] |
| HSQC/HMQC | Correlates proton signals with their directly attached carbon signals. | Links the proton and carbon skeletons of the molecule. | [2] |
| HMBC | Shows correlations between protons and carbons that are two or three bonds away. | Provides crucial information for connecting different fragments of the molecule and establishing the overall carbon framework. | [2] |
| NOESY/ROESY | Identifies protons that are close in space, irrespective of their bonding. | Crucial for determining the relative stereochemistry of the molecule by observing Nuclear Overhauser Effect (NOE) correlations. | [1][2] |
| Mass Spectrometry | |||
| ESI-MS/HRMS | Determines the molecular weight and elemental composition of the molecule. | Provides the molecular formula of the parent glycoside and the aglycone. | |
| MS/MS | Fragments the molecule to provide information about its substructures. | A key diagnostic ion for Hosenkol C type aglycones is observed at an m/z of 381 in positive ion mode. | |
| Other Techniques | |||
| IR Spectroscopy | Identifies the presence of key functional groups. | Shows characteristic absorptions for hydroxyl (-OH) and aliphatic C-H groups. | |
| Circular Dichroism (CD) | Determines the absolute stereochemistry of chiral molecules. | The CD spectrum of Hosenkol C, when compared to known baccharane triterpenoids, confirms its absolute configuration. | [1] |
Biological Activities and Potential Signaling Pathways
While research specifically targeting the biological activities of Hosenkol C is limited, the broader class of triterpenoid aglycones, including those with a baccharane skeleton, has been the subject of numerous pharmacological studies. These compounds are known to exhibit a wide range of biological effects.
The parent compound, this compound, has demonstrated antioxidant and cardioprotective potential.[] It is suggested that these activities are attributable to its triterpenoid structure. Triterpenoids, in general, are known to possess anti-inflammatory, anticancer, and immunomodulatory properties.
Potential Signaling Pathways Modulated by Triterpenoids:
Many triterpenoids exert their biological effects by modulating key cellular signaling pathways. While the specific pathways affected by Hosenkol C have not been elucidated, based on the activities of similar compounds, potential targets include:
-
NF-κB Signaling Pathway: Triterpenoids are known to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its modulation by triterpenoids has been implicated in their anticancer effects.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and is another potential target for the anti-inflammatory and anticancer activities of triterpenoids.
Caption: Potential signaling pathways modulated by baccharane-type triterpenoids.
Conclusion and Future Directions
Hosenkol C represents an interesting baccharane-type triterpenoid aglycone with a complex chemical structure. While its own biological activities are yet to be fully explored, the known pharmacological effects of its parent glycoside and other related triterpenoids suggest its potential as a lead compound for drug discovery, particularly in the areas of anti-inflammatory and anticancer research.
Future research should focus on the following areas:
-
Complete structural elucidation and characterization of pure Hosenkol C.
-
Synthesis of Hosenkol C and its derivatives to enable more extensive biological screening.
-
In-depth investigation of the specific biological activities of Hosenkol C and the elucidation of its molecular mechanisms of action, including the identification of its direct cellular targets and modulated signaling pathways.
This technical guide provides a foundational understanding of Hosenkol C for researchers and professionals in the field of natural product chemistry and drug development. Further investigation into this and other baccharane-type triterpenoids is warranted to unlock their full therapeutic potential.
References
A Technical Guide to the Spectroscopic Data of Hosenkoside C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina.[1] While detailed, raw spectroscopic data is not widely available in public domains, this document synthesizes the reported information and provides expected spectral characteristics based on its chemical class.[2]
Molecular and Physicochemical Properties
This compound is a complex triterpenoid (B12794562) glycoside with the following properties:
| Property | Value | Source |
| Molecular Formula | C₄₈H₈₂O₂₀ | [1][3] |
| Molecular Weight | 979.15 g/mol | [1] |
| CAS Number | 156764-83-9 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO, pyridine, methanol (B129727), and ethanol | [2][4] |
Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]
NMR spectroscopy is the most powerful tool for the complete structural assignment of this compound.[2] While specific chemical shifts are not publicly detailed, the general features can be inferred from its structure.
Table 1: Predicted ¹H and ¹³C NMR Data Characteristics for this compound
| Data Type | Region/Signal Type | Expected Chemical Shift (ppm) | Description |
| ¹H NMR | Methyl groups | ~0.7 - 1.5 | Multiple singlet signals characteristic of the triterpenoid core. |
| Aliphatic protons | ~1.0 - 2.5 | Complex overlapping multiplets from the steroidal backbone. | |
| Oxygen-bearing methines | ~3.0 - 5.5 | Signals for protons attached to carbons bearing hydroxyl or ether linkages, including anomeric protons of the sugar moieties. | |
| Olefinic protons | ~5.0 - 5.5 | Protons on the carbon-carbon double bond within the aglycone. | |
| ¹³C NMR | Aliphatic carbons | ~15 - 60 | Numerous signals for the methyl, methylene, and methine carbons of the triterpenoid skeleton. |
| Oxygen-bearing carbons | ~60 - 110 | Signals for carbons in the sugar units and those attached to hydroxyl groups in the aglycone. This includes anomeric carbons typically found around 100-105 ppm. | |
| Olefinic carbons | ~120 - 140 | Signals for the sp² hybridized carbons of the double bond. |
Two-dimensional NMR experiments are crucial for establishing the connectivity and stereochemistry of this compound.[2] The following techniques have been instrumental:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the aglycone and the sugar units.[2][4]
-
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): To establish direct one-bond correlations between protons and their attached carbons.[2][4]
-
HMBC (Heteronuclear Multiple-Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is key for connecting the different structural fragments, including the glycosidic linkages.[4]
-
ROESY/NOESY (Rotating frame/Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing crucial information for assigning the relative stereochemistry.[2][4]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, useful for characterizing the individual sugar moieties.[4]
IR spectroscopy is used to identify key functional groups present in the molecule.[2]
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H stretching | Indicates the presence of multiple hydroxyl groups in the aglycone and sugar moieties.[2] |
| ~2900 | C-H stretching | Corresponds to the aliphatic parts of the molecule.[2] |
| 1000-1100 (strong) | C-O stretching | Characteristic of the numerous alcohol and ether linkages within the glycosidic structure.[2] |
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and sequencing the glycan chains.[2]
Table 3: Mass Spectrometry (MS) Data for this compound
| Technique | Ion/Fragment | Observed m/z | Description |
| HRMS | [M+H]⁺ or [M+Na]⁺ | ~979.15 | Provides a highly accurate mass measurement to confirm the molecular formula (C₄₈H₈₂O₂₀).[2] |
| MS/MS | Aglycone Fragment | 381 | A key diagnostic ion in positive ion mode corresponding to the Hosenkol C aglycone after the loss of sugar units.[2] |
| Neutral Losses | - | Fragmentation typically involves the sequential loss of the sugar moieties.[2] |
Experimental Protocols
This compound is primarily isolated from the seeds of Impatiens balsamina. The general procedure is as follows:
-
Extraction: The dried and powdered seeds are extracted with a polar solvent such as methanol or ethanol.[2]
-
Chromatographic Separation: The crude extract undergoes a series of chromatographic steps for purification. These may include:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system (e.g., chloroform-methanol-water).[2]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition technique to avoid irreversible adsorption.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A final purification step using a C18 column with a mobile phase gradient, often acetonitrile (B52724) and water, to achieve high purity.[2]
-
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, commonly methanol-d₄, DMSO-d₆, or pyridine-d₅. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.
-
IR Spectroscopy: The IR spectrum is usually obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: High-resolution mass spectra are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. Tandem MS (MS/MS) experiments are performed to induce fragmentation and analyze the resulting ions.
Visualizations
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data in elucidating the structure of this compound.
References
An In-depth Technical Guide to the Glycosidic Linkages of Hosenkoside C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hosenkoside C, a complex triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Impatiens balsamina, has garnered interest within the scientific community for its potential pharmacological activities. A thorough understanding of its chemical structure, particularly the nature and position of its glycosidic linkages, is fundamental for structure-activity relationship (SAR) studies and further drug development. This technical guide provides a comprehensive overview of the structural elucidation of this compound with a focus on its glycosidic bonds, consolidating available data on its chemical properties, and detailing the experimental methodologies employed for its characterization. While specific quantitative NMR data from primary literature remains elusive in publicly accessible domains, this guide furnishes a robust framework based on established analytical techniques for saponins (B1172615) and data from closely related compounds.
Chemical Structure and Properties
This compound is a baccharane-type triterpenoid glycoside. Its core structure consists of a pentacyclic triterpenoid aglycone, named Hosenkol C, to which a chain of sugar moieties is attached.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₈H₈₂O₂₀ | [1][2] |
| Molecular Weight | ~979.16 g/mol | [1][2] |
| Aglycone | Hosenkol C | [1] |
| Source | Seeds of Impatiens balsamina | [3] |
| Compound Type | Baccharane Glycoside (Triterpenoid Saponin) | [1][3] |
The structural elucidation of this compound, as with many complex natural products, relies on a combination of spectroscopic and chemical methods. The glycosidic linkages, which are covalent bonds joining the monosaccharide units to the aglycone and to each other, are a key structural feature. Based on the analysis of related compounds, such as Hosenkoside N (Hosenkol C 3-O-glucosyl-28-O-glucoside), it is strongly indicated that the sugar moieties in this compound are attached at the C-3 and C-28 positions of the Hosenkol C aglycone.
Experimental Protocols for Structural Elucidation
The determination of the glycosidic linkages in this compound involves a multi-step process encompassing isolation, purification, hydrolysis to separate the sugar units from the aglycone, and spectroscopic analysis to determine the connectivity and stereochemistry.
Isolation and Purification of this compound
A general protocol for the extraction and isolation of hosenkosides from the seeds of Impatiens balsamina is outlined below.
Caption: NMR techniques for the structural elucidation of this compound.
Experimental Details:
-
¹H NMR: Provides information on the number and chemical environment of protons, including the anomeric protons of the sugar units, which are indicative of the α- or β-configuration of the glycosidic linkage.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule, with characteristic chemical shifts for the aglycone and sugar carbons. The chemical shift of the anomeric carbon also provides information about the linkage configuration.
-
¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the individual monosaccharide units and the aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a crucial experiment for identifying the glycosidic linkages by observing correlations between an anomeric proton of a sugar and a carbon of the aglycone or another sugar.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the glycosidic linkages and the overall conformation of the molecule.
Quantitative Data on Glycosidic Linkages
While the primary literature containing the specific NMR data for this compound is not widely accessible, a detailed analysis would typically yield data that can be summarized as follows. The tables below are illustrative of the type of data that would be generated from the aforementioned experiments.
Table 2: Illustrative ¹H NMR Data for Anomeric Protons of this compound
| Sugar Unit | Anomeric Proton (δ, ppm) | Coupling Constant (J, Hz) | Inferred Configuration |
| Glc I | e.g., 4.5 - 5.5 | e.g., 7.0 - 8.0 | β |
| Glc II | e.g., 4.5 - 5.5 | e.g., 7.0 - 8.0 | β |
| Xyl | e.g., 4.3 - 5.3 | e.g., 7.0 - 8.0 | β |
Note: The actual chemical shifts and coupling constants for this compound are not available in the searched public domain resources. The values presented are typical for β-linked sugars.
Table 3: Illustrative ¹³C NMR Data for Anomeric Carbons of this compound
| Sugar Unit | Anomeric Carbon (δ, ppm) | Inferred Configuration |
| Glc I | e.g., 100 - 105 | β |
| Glc II | e.g., 100 - 105 | β |
| Xyl | e.g., 102 - 107 | β |
Note: The actual chemical shifts for this compound are not available in the searched public domain resources. The values presented are typical for β-linked sugars.
Table 4: Key HMBC Correlations Establishing Glycosidic Linkages (Hypothetical)
| Proton | Correlated Carbon | Inferred Linkage |
| Anomeric H of Sugar I | C-3 of Hosenkol C | Sugar I is attached to C-3 of the aglycone. |
| Anomeric H of Sugar II | C-28 of Hosenkol C | Sugar II is attached to C-28 of the aglycone. |
| Anomeric H of Sugar III | C-x of Sugar I/II | Sugar III is linked to another sugar unit. |
Note: These correlations are hypothetical and serve to illustrate how the glycosidic linkages would be determined using HMBC data.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Extraction of Hosenkoside C from Impatiens balsamina Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impatiens balsamina, commonly known as garden balsam, is a plant with a rich history in traditional medicine, particularly in Asia.[1] The seeds of this plant are a significant source of various bioactive compounds, including a class of triterpenoid (B12794562) saponins (B1172615) known as hosenkosides.[2] Among these, Hosenkoside C, a baccharane glycoside, has garnered scientific interest for its potential therapeutic properties.[3] Pre-clinical studies suggest that this compound possesses antioxidant and anti-inflammatory activities, making it a promising candidate for further investigation in drug development.[4][5] The anti-inflammatory effects are thought to be mediated, at least in part, through the suppression of pro-inflammatory cytokines and nitric oxide (NO).[5] This document provides detailed protocols for the extraction, purification, and preliminary biological evaluation of this compound from the seeds of Impatiens balsamina.
Data Presentation
The following tables provide a template for summarizing quantitative data from the extraction, purification, and biological activity assessment of this compound. Note: The values presented in these tables are hypothetical and should be replaced with experimental data.
Table 1: Extraction and Purification of this compound
| Step | Description | Starting Material (g) | Yield (g) | Purity (%) |
| 1 | Defatted Seed Powder | 1000 | 950 | N/A |
| 2 | Crude Ethanol (B145695) Extract | 950 | 150 | ~5 |
| 3 | n-Butanol Fraction | 150 | 45 | ~20 |
| 4 | Silica (B1680970) Gel Chromatography Fraction | 45 | 10 | ~60 |
| 5 | C18 Reversed-Phase HPLC | 10 | 0.8 | >95 |
Table 2: In Vitro Biological Activity of this compound
| Assay | This compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| DPPH Radical Scavenging | 75.3 | Ascorbic Acid | 25.8 |
| ABTS Radical Scavenging | 52.1 | Trolox | 18.2 |
| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | 45.6 | Dexamethasone | 0.02 |
| TNF-α Inhibition in LPS-stimulated RAW 264.7 cells | 68.9 | Dexamethasone | 0.015 |
| IL-6 Inhibition in LPS-stimulated RAW 264.7 cells | 82.4 | Dexamethasone | 0.018 |
Experimental Protocols
Protocol 1: Extraction of Total Hosenkosides from Impatiens balsamina Seeds
This protocol outlines the initial extraction of a crude saponin (B1150181) mixture from the seeds.
Materials:
-
Dried Impatiens balsamina seeds
-
n-Hexane (analytical grade)
-
70% Ethanol (v/v)
-
Grinder or mill
-
Soxhlet apparatus
-
Reflux condenser and heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Seed Preparation: Grind the dried Impatiens balsamina seeds into a fine powder to increase the surface area for extraction.[2]
-
Defatting: To remove lipids, pre-extract the powdered seeds with n-hexane in a Soxhlet apparatus for 6-8 hours. Discard the n-hexane extract.[2]
-
Ethanol Extraction: Air-dry the defatted seed powder to remove residual n-hexane.
-
Transfer the defatted powder to a round-bottom flask and add 70% ethanol at a 1:10 solid-to-liquid ratio (w/v).[2]
-
Perform hot reflux extraction for 2 hours. Filter the extract while hot and collect the filtrate.[2]
-
Repeat the extraction on the plant residue two more times with fresh 70% ethanol.[2]
-
Concentration: Pool the filtrates from all three extractions and concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.[2]
Protocol 2: Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract.
Materials:
-
Crude ethanol extract
-
Deionized water
-
Ethyl acetate (B1210297) (analytical grade)
-
n-Butanol (analytical grade)
-
Separatory funnels
-
Silica gel (60-120 mesh)
-
Reversed-phase C18 silica gel
-
Glass chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water)
Procedure:
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in deionized water.
-
Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of ethyl acetate to remove less polar compounds. Discard the ethyl acetate fractions.[2]
-
Subsequently, extract the aqueous layer three times with an equal volume of n-butanol to extract the saponins.[2]
-
Combine the n-butanol fractions and concentrate to dryness using a rotary evaporator to yield a crude saponin mixture.[2]
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude saponin mixture in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Pack a silica gel column with a suitable non-polar solvent (e.g., chloroform-methanol gradient).
-
Load the adsorbed sample onto the column and elute with a step-wise gradient of increasing polarity (e.g., increasing methanol concentration).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and pool fractions containing this compound.
-
-
Reversed-Phase C18 Preparative HPLC:
-
Further purify the this compound-rich fractions by preparative reversed-phase C18 HPLC.
-
A typical mobile phase would be a gradient of acetonitrile and water.
-
Collect the peak corresponding to this compound and confirm its purity using analytical HPLC.
-
Protocol 3: Assessment of In Vitro Anti-inflammatory Activity
This protocol describes the evaluation of this compound's ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Purified this compound
-
Griess Reagent
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS).
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control. Determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Putative signaling pathway for this compound's biological activity.
References
Application Note: High-Purity Isolation of Hosenkoside C from Impatiens balsamina Seeds
Abstract
This application note provides a detailed protocol for the isolation of Hosenkoside C, a bioactive baccharane glycoside, from the seeds of Impatiens balsamina. The methodology encompasses a multi-step process including solvent extraction, liquid-liquid partitioning, and sequential column chromatography, culminating in a high-purity final product. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in obtaining this compound for further investigation. The protocol is designed to be a robust and reproducible method for achieving a high yield and purity of the target compound.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) that has been isolated from the seeds of Impatiens balsamina, a plant with a history of use in traditional medicine.[1] As a member of the baccharane glycoside family, this compound is of interest to the scientific community for its potential pharmacological activities. Preliminary studies on related compounds from Impatiens balsamina suggest potential antioxidant and cardioprotective properties.[2] The complex phytochemical matrix of Impatiens balsamina seeds necessitates a systematic and efficient purification strategy to isolate this compound in a highly pure form suitable for biological assays and structural elucidation. This protocol details a comprehensive workflow for the isolation of this compound, utilizing column chromatography as a key purification step.
Data Presentation
The following table summarizes the hypothetical quantitative data for a typical isolation of this compound from 1 kg of dried Impatiens balsamina seeds. This data is for illustrative purposes to provide a general expectation of yield and purity at each stage of the purification process.
| Purification Stage | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Methanol Extract | 1000 | 150 | ~5 |
| n-Butanol Fraction | 150 | 45 | ~20 |
| Silica (B1680970) Gel Column Chromatography Fraction | 45 | 5 | ~75 |
| Preparative HPLC Purified this compound | 5 | 0.8 | >98 |
Experimental Protocols
Preparation of Plant Material and Extraction
-
Source Material : Dried seeds of Impatiens balsamina.
-
Grinding : The dried seeds are ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction :
-
The powdered seeds are subjected to hot reflux extraction with 70% ethanol (B145695) at a liquid-to-material ratio of 6:1 (mL:g).[3]
-
The extraction is performed for a total of four cycles: the first for 60 minutes, followed by three cycles of 30-45 minutes each.[3][4]
-
After each cycle, the mixture is filtered while hot to separate the extract from the solid plant material.[4]
-
-
Concentration : The filtrates from all extraction cycles are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[4]
Liquid-Liquid Partitioning
-
The crude extract is suspended in water and transferred to a separatory funnel.
-
Successive partitioning is performed with solvents of increasing polarity:
-
n-hexane
-
chloroform
-
ethyl acetate
-
n-butanol
-
-
The this compound, being a polar glycoside, is enriched in the n-butanol fraction.[1]
-
The n-butanol fraction is collected and concentrated to dryness under reduced pressure.
Coarse Purification by Silica Gel Column Chromatography
-
Stationary Phase : Silica gel (60-120 mesh) is used as the stationary phase.[5]
-
Column Packing : A glass chromatography column is packed with silica gel using a suitable non-polar solvent to create a slurry.
-
Sample Loading : The dried n-butanol fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.[4]
-
Elution : A gradient elution is performed with a solvent system of chloroform-methanol-water or chloroform-methanol. A typical gradient starts with a less polar mixture (e.g., chloroform-methanol, 9:1) and the polarity is gradually increased.[1][4]
-
Fraction Collection : The eluate is collected in fractions using a fraction collector.[4]
-
Fraction Analysis : The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.[4]
-
Pooling of Fractions : Fractions with a similar TLC profile corresponding to this compound are pooled and concentrated.
High-Purity Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Sample Preparation : The pooled and dried fractions from the silica gel column are dissolved in the initial mobile phase for HPLC and filtered through a 0.45 µm syringe filter.[4]
-
HPLC System : A preparative HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is used.[4]
-
Column : A reversed-phase C18 column is employed for separation.[4]
-
Mobile Phase : A gradient of acetonitrile (B52724) and water, optionally containing 0.1% formic acid to improve peak shape, is used. The specific gradient profile should be optimized to achieve the best separation.[4]
-
Injection and Fraction Collection : The sample is injected onto the HPLC system, and the peak corresponding to this compound is collected based on its retention time.
-
Purity Analysis : The purity of the isolated this compound is assessed using analytical HPLC.[4]
-
Structure Confirmation : The chemical structure of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR).[1]
Visualizations
Caption: Workflow for the isolation of this compound.
This diagram outlines the sequential steps involved in the purification of this compound from its natural source. The process begins with the extraction from Impatiens balsamina seeds, followed by a series of chromatographic separations to achieve a high-purity final product. Each major step is designed to remove impurities and enrich the concentration of the target compound.
References
Application Note: Quantification of Hosenkoside C using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hosenkoside C is a baccharane glycoside, a type of triterpenoid (B12794562) saponin, isolated from the seeds of Impatiens balsamina.[1][2] This class of compounds has garnered interest for potential pharmacological activities, including antioxidant and anti-inflammatory properties.[1][] Accurate and precise quantification of this compound in plant extracts or formulated products is essential for quality control, standardization, and further pharmacological research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantitative analysis of such phytochemicals.
This application note presents a detailed protocol for the quantification of this compound using a Reverse-Phase HPLC-UV method. The methodology covers sample preparation, chromatographic conditions, and comprehensive validation parameters based on the International Council for Harmonisation (ICH) guidelines to ensure reliability and accuracy.[4][5]
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (Analytical grade)
-
Hexane (B92381) (Analytical grade)
-
Ethanol (B145695) (70%, Analytical grade)
-
Chromatographic Conditions
The following conditions are provided as a starting point and should be optimized for the specific instrumentation and column used. These parameters are based on methods for similar triterpenoid saponins (B1172615).[6][7]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | A time-based gradient may be required for complex extracts. Start with a higher proportion of A and gradually increase B. An isocratic elution (e.g., 40:60 v/v Acetonitrile:Water) may suffice for purified samples.[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 - 210 nm (Triterpenoid saponins often lack strong chromophores and require low UV wavelength for detection).[6][7][8] |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes (adjust as needed to ensure elution of the analyte and any interfering peaks) |
Detailed Methodologies
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions will be used to construct the calibration curve.
Sample Preparation (from Impatiens balsamina seeds)
This protocol is adapted from established methods for extracting hosenkosides from plant material.[8][9]
-
Grinding and Defatting: Grind the dried seeds of Impatiens balsamina into a coarse powder. To remove oils and other lipophilic compounds, perform a pre-extraction with n-hexane using a Soxhlet apparatus for 6-8 hours.[9] Discard the hexane extract and air-dry the defatted seed powder.
-
Extraction: Transfer a known amount (e.g., 1.0 g) of the defatted powder to a round-bottom flask. Add 70% ethanol (e.g., at a 1:10 solid-to-liquid ratio) and perform hot reflux extraction for 2 hours.[9]
-
Filtration and Concentration: Filter the extract while hot. Repeat the extraction process twice more on the plant residue. Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Final Sample Preparation: Accurately weigh a portion of the dried crude extract and dissolve it in methanol. The solution may require sonication. Dilute the solution with the mobile phase to a concentration expected to fall within the calibration curve range.
-
Filtering: Prior to injection, filter the final sample solution through a 0.45 µm syringe filter to remove particulate matter.[10]
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[11][12] The key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | The this compound peak should be well-resolved from other peaks, and peak purity analysis (if using a PDA detector) should pass. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 for a calibration curve constructed with at least 5 concentration levels.[12] |
| Accuracy (Recovery) | The closeness of the test results to the true value. Assessed by spike-and-recovery studies at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%.[4] |
| Precision | The degree of scatter between a series of measurements. - Repeatability (Intra-day): Analysis of replicate samples on the same day. - Intermediate Precision (Inter-day): Analysis on different days by different analysts. | Relative Standard Deviation (RSD) should be ≤ 2%.[6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% flow rate, ±2°C column temperature). | RSD of results should remain within acceptable limits (e.g., ≤ 2%).[12] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC-UV method described provides a robust framework for the reliable quantification of this compound. The protocol details sample preparation from its natural source, optimized chromatographic conditions, and a comprehensive method validation strategy according to industry standards. This application note serves as a valuable resource for researchers in natural product chemistry and drug development, enabling accurate analysis for quality control and research purposes.
Disclaimer: This application note provides a representative protocol based on established analytical principles for similar compounds. The method should be fully validated in the user's laboratory with their specific equipment and reagents before routine use.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mastelf.com [mastelf.com]
Application Note: Quantitative Analysis of Hosenkoside C and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hosenkoside C is a baccharane glycoside, a type of triterpenoid (B12794562) saponin (B1150181), isolated from the seeds of Impatiens balsamina.[1] This class of compounds has garnered significant interest due to a range of potential pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[1] Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and for the quality control of herbal preparations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the analysis of these compounds in complex biological samples.[2] This document provides a comprehensive protocol for the LC-MS/MS analysis of this compound and its putative metabolites.
Experimental Protocols
Sample Preparation
2.1.1. Extraction from Plasma
This protocol outlines a liquid-liquid extraction method suitable for the recovery of this compound and its metabolites from plasma samples.
-
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution (e.g., Digoxin or a structurally related saponin)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50% methanol in water.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
2.1.2. In Vitro Metabolism with Liver Microsomes
This protocol describes a method for studying the metabolism of this compound using rat or human liver microsomes.
-
Materials:
-
This compound stock solution
-
Liver microsomes (rat or human)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath at 37°C
-
-
Procedure:
-
Prepare an incubation mixture containing liver microsomes (final protein concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute as described in the plasma extraction protocol for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 500°C.
-
IonSpray Voltage: -4500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound and its putative metabolites. The data for the metabolites are representative and based on the likely deglycosylation pathway.
Table 1: Molecular Information and Proposed MRM Transitions
| Compound | Molecular Formula | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) |
| This compound | C₄₈H₈₂O₂₀ | 977.5 | 815.4 (loss of glucose) |
| Metabolite 1 (Deglycosylated) | C₄₂H₇₂O₁₅ | 815.4 | 653.3 (loss of glucose) |
| Metabolite 2 (Aglycone) | C₃₀H₅₀O₅ | 490.3 | 381.2 (diagnostic ion) |
| Internal Standard (Digoxin) | C₄₁H₆₄O₁₄ | 779.4 | 649.3 |
Table 2: Representative Chromatographic and Validation Parameters
| Compound | Retention Time (min) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 8.2 | 2.0 | 2 - 1000 | 95 - 105 | < 10 |
| Metabolite 1 | 9.5 | 1.0 | 1 - 500 | 93 - 107 | < 12 |
| Metabolite 2 | 10.8 | 0.5 | 0.5 - 250 | 96 - 104 | < 11 |
Table 3: Representative Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
| This compound | 150 | 1.5 | 650 | 4.8 |
| Metabolite 1 | 85 | 2.0 | 420 | 5.5 |
| Metabolite 2 | 40 | 4.0 | 300 | 7.2 |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Hypothesized Metabolic Pathway
Caption: Hypothesized deglycosylation pathway of this compound.
Postulated Signaling Pathway Modulation
References
Application Notes and Protocols for Hosenkoside C Sample Preparation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hosenkoside C is a baccharane glycoside isolated from the seeds of Impatiens balsamina.[1] This natural compound has garnered significant interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory, antioxidant, and cardioprotective properties.[2] Preclinical in vivo studies are essential to elucidate its pharmacokinetic profile, efficacy, and mechanism of action. This document provides detailed protocols for the preparation of this compound for administration in animal models, ensuring optimal solubility and stability for reliable and reproducible results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for appropriate sample preparation.
| Property | Description | Source(s) |
| Appearance | White to off-white solid. | [3] |
| Molecular Formula | C₄₈H₈₂O₂₀ | [4] |
| Molecular Weight | 979.15 g/mol | [4] |
| Solubility | - In Vitro: Soluble in polar organic solvents such as DMSO (≥ 100 mg/mL), methanol, and ethanol. Insoluble in water.[3][5] - For In Vivo: Requires specific solvent mixtures for adequate solubility.[3] | [3][4][5] |
| Stability | Hygroscopic. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C. It is recommended to prepare fresh aqueous solutions for in vivo experiments and use them on the same day.[4][6] | [4][6] |
Experimental Protocols: Preparation of this compound for In Vivo Administration
Due to its poor water solubility, this compound requires a suitable vehicle for in vivo administration. The following protocols are recommended for achieving a clear and stable solution.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), freshly opened
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
2-Hydroxypropyl-β-cyclodextrin (SBE-β-CD)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation (for Intravenous or Intraperitoneal Injection)
This formulation is suitable for achieving a clear solution for parenteral administration.
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the injection vehicle, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile vial, add the required volume of the this compound stock solution (10% of the final volume).
-
Add PEG300 to the vial (40% of the final volume) and mix thoroughly using a vortex mixer until the solution is clear.
-
Add Tween-80 (5% of the final volume) and mix until the solution is homogenous.
-
Finally, add saline (45% of the final volume) to reach the desired final concentration and volume. Mix thoroughly.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
-
It is recommended to prepare this formulation fresh on the day of the experiment.[4]
Example for 1 mL of 2.5 mg/mL this compound solution:
-
Start with 100 µL of 25 mg/mL this compound in DMSO.
-
Add 400 µL of PEG300 and vortex.
-
Add 50 µL of Tween-80 and vortex.
-
Add 450 µL of saline and vortex.
Protocol 2: DMSO/Corn Oil Formulation (for Oral Gavage or Subcutaneous Injection)
This formulation provides a clear solution suitable for oral or subcutaneous administration.
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile vial, add the required volume of the this compound stock solution (10% of the final volume).
-
Add corn oil (90% of the final volume) to the vial.
-
Mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained.
Protocol 3: DMSO/SBE-β-CD in Saline Formulation (for Intravenous or Intraperitoneal Injection)
This formulation utilizes a solubilizing agent to enhance the aqueous solubility of this compound.
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile vial, add the required volume of the this compound stock solution (10% of the final volume).
-
Add the 20% SBE-β-CD in saline solution (90% of the final volume).
-
Mix thoroughly using a vortex mixer until the solution is clear.
In Vivo Study Design Considerations
While no specific in vivo studies for this compound were identified, data from a closely related baccharane glycoside, Hosenkoside N, can provide guidance for initial study design. It is crucial to note that these are recommendations based on a related compound and should be optimized for this compound.
| Animal Model | Pathological Condition | Route of Administration | Dosage (mg/kg) | Frequency | Duration | Key Findings for Hosenkoside N | Source(s) |
| C57BL/6 Mice | Induced Osteoarthritis | Oral Gavage | 10, 20, 40 | Daily | 4 weeks | Dose-dependent reduction in cartilage degradation and inflammatory markers. | [7] |
| Sprague-Dawley Rats | Lipopolysaccharide-induced Acute Lung Injury | Intraperitoneal Injection | 5, 10, 20 | Single dose | 24 hours | Significant decrease in pulmonary edema and inflammatory cell infiltration. | [7] |
| BALB/c Nude Mice | Xenograft Tumor Model | Intravenous Injection | 15 | Twice a week | 3 weeks | Inhibition of tumor growth and angiogenesis. | [7] |
Visualizing Experimental Workflows and Signaling Pathways
This compound Sample Preparation Workflow
Caption: Workflow for preparing this compound solutions for in vivo studies.
Postulated Anti-inflammatory Signaling Pathway of this compound
Based on the known anti-inflammatory properties of this compound and related saponins, a potential mechanism of action involves the inhibition of the NF-κB signaling pathway.
Caption: Postulated mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.
Conclusion
Proper sample preparation is paramount for the successful in vivo evaluation of this compound. The protocols outlined in this document provide a comprehensive guide for solubilizing this compound to achieve stable formulations suitable for various administration routes. While direct in vivo data for this compound remains to be published, the information provided for the structurally similar Hosenkoside N offers a valuable starting point for dose-ranging and efficacy studies. Researchers are encouraged to perform initial tolerability studies to determine the optimal dosage and administration schedule for their specific animal models and experimental goals.
References
- 1. jocpr.com [jocpr.com]
- 2. In Vivo Analgesic, Anti-Inflammatory, and Anti-Diabetic Screening of Bacopa monnieri-Synthesized Copper Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. In vivo anti-inflammatory activity of BACCHARIN from BRAZILIAN green PROPOLIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dissolving Hosenkoside C in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and reproducible in vitro studies are contingent upon the proper dissolution and handling of this compound. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture assays, ensuring compound stability and minimizing solvent-induced artifacts.
Data Presentation
Solubility of this compound
The solubility of this compound in various solvents is a critical factor for the preparation of stock and working solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent due to its high solubilizing capacity for this compound. While qualitatively soluble in other polar organic solvents, quantitative data is limited. The solubility in aqueous solutions like Phosphate-Buffered Saline (PBS) is expected to be low.
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1] | ≥ 102.13 mM | Use of anhydrous, high-purity DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Ethanol | Soluble (quantitative data not available) | - | May be used as an alternative to DMSO, but the final concentration in cell culture should be kept low. |
| Methanol | Soluble (quantitative data not available) | - | Similar to ethanol, it can be used for initial dissolution, but its cytotoxicity in cell culture must be considered. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low (quantitative data not available) | - | Direct dissolution in aqueous buffers is not recommended for creating concentrated stock solutions. |
Recommended Storage of this compound Solutions
Proper storage is essential to maintain the bioactivity of this compound. Stock solutions should be stored at low temperatures and protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
| Solution Type | Solvent | Storage Temperature | Duration |
| Stock Solution | DMSO | -20°C | 1 month[1] |
| -80°C | 6 months[1] | ||
| Working Solution | Cell Culture Medium | 2-8°C | Recommended for immediate use. Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be serially diluted to prepare working solutions.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is approximately 979.15 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = 10 mmol/L * 0.001 L * 979.15 g/mol * 1000 mg/g = 9.79 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 9.79 mg of this compound into the tared tube.
-
-
Dissolving this compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the tube until the solid is completely dissolved. Gentle warming (not exceeding 37°C) or sonication in a water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: Preparation of this compound Working Solutions for Cell Culture Assays
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. This requires a serial dilution of the high-concentration stock solution in the appropriate cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the specific cell line
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final desired concentrations of this compound for your experiment.
-
Based on literature, the IC50 values for this compound in various cancer cell lines typically range from 10 to 50 µM. A good starting point for a dose-response experiment could be a range of concentrations from 1 µM to 100 µM.
-
-
Perform serial dilutions:
-
It is recommended to perform a two-step dilution to minimize pipetting errors and ensure a low final DMSO concentration.
-
Step 1: Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in culture medium (e.g., 2 µL of 10 mM stock + 198 µL of medium). This will result in a DMSO concentration of 1%.
-
Step 2: Final Dilution: From this intermediate dilution, further dilutions can be made to achieve the final desired concentrations in your cell culture plate. For example, to achieve a final concentration of 10 µM in a well containing 100 µL of cell suspension, you would add a specific volume of the 100 µM intermediate solution.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment, but without the compound. This allows for the assessment of any effects of the solvent on the cells.
-
-
Immediate Use:
-
It is recommended to prepare working solutions fresh for each experiment and use them immediately to ensure the stability and activity of this compound.
-
Visualizations
Caption: Workflow for preparing this compound solutions and conducting cell culture assays.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
Hosenkoside C: Application Notes for Stock Solution Preparation, Storage, and In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hosenkoside C is a baccharane glycoside, a type of triterpenoid (B12794562) saponin, isolated from the seeds of Impatiens balsamina[1]. This natural compound has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective activities[2][3][4]. Accurate and reproducible experimental results hinge on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation and storage of this compound solutions, as well as methodologies for evaluating its anti-inflammatory and antioxidant potential in vitro.
Physicochemical Properties and Solubility
This compound typically presents as a white to off-white solid and is known to be hygroscopic[1][3]. Proper handling and storage are crucial to maintain its integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 156764-83-9 | [1][2][4][5] |
| Molecular Formula | C₄₈H₈₂O₂₀ | [1][2][3][4][5] |
| Molecular Weight | 979.15 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white solid | [1][3] |
| Purity | >98% | [2][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 100 mg/mL (102.13 mM) | Use newly opened, anhydrous DMSO as it is hygroscopic. Saturation may be higher. | [1][2] |
| Methanol | Soluble | Quantitative data not specified. | [3][6] |
| Ethanol | Soluble | Quantitative data not specified. | [3] |
| Pyridine | Soluble | Quantitative data not specified. | [3] |
| Water | Insoluble | [6] |
Preparation and Storage of Stock Solutions
To ensure the stability and activity of this compound, it is imperative to follow proper procedures for stock solution preparation and storage. It is recommended to avoid repeated freeze-thaw cycles.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes | Source |
| Solid Powder | -20°C | 3 years | Store sealed, away from moisture and light. | [1][7] |
| In Solvent | -80°C | 6 months - 1 year | Aliquot into single-use vials. | [1][7] |
| In Solvent | -20°C | 1 month | For shorter-term storage. | [1][7] |
Experimental Workflow: Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass:
-
Mass (mg) = 10 mmol/L × Volume (L) × 979.15 g/mol × 1000 mg/g
-
To prepare 1 mL of a 10 mM stock solution, weigh 9.79 mg of this compound.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound into the tared tube.
-
-
Dissolving:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing this compound.
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication in a water bath can be used to aid dissolution if necessary[8].
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months[1].
-
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Determine the final desired concentrations of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Perform serial dilutions. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in cell culture medium (e.g., 10 µL of 10 mM stock + 990 µL of medium).
-
From this intermediate dilution, further dilutions can be made to achieve the final desired concentrations.
-
Note: Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
-
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
For in vivo applications, a co-solvent system is often required to maintain solubility upon injection.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (sterile)
Procedure (for a 2.5 mg/mL final concentration):
-
This protocol is adapted for a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].
-
To prepare 1 mL of the final working solution, add 100 µL of a 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained[1].
Application: In Vitro Anti-Inflammatory and Antioxidant Assays
This compound has demonstrated significant anti-inflammatory and antioxidant properties by suppressing the production of pro-inflammatory cytokines and nitric oxide (NO), and by scavenging free radicals[3][4]. The following protocols describe common assays to evaluate these activities.
Plausible Signaling Pathway of this compound in Inflammation
The anti-inflammatory effects of many natural glycosides are mediated through the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)[3][9]. This compound likely exerts its anti-inflammatory effects by modulating these pathways.
References
- 1. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of platycodin D against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Ginsenosides on the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of nuclear factor-kappa B and mitogen-activated protein kinase signalling pathways by goshonoside-F5 extracted from Rubi Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT6/NF-κB signaling axis in ginsenoside Rg1-delayed hematopoietic stem/progenitor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ¹H and ¹³C NMR Assignment for Hosenkoside C
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment of Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina. The information herein is intended to serve as a reference for the structural elucidation and quality control of this natural product.
Chemical Structure of this compound
This compound is a complex triterpenoid (B12794562) saponin (B1150181) with the molecular formula C₄₈H₈₂O₂₀ and a molecular weight of 979.16 g/mol . Its structure consists of a baccharane-type aglycone linked to sugar moieties. A clear understanding of its three-dimensional structure is crucial for interpreting its NMR spectra.
¹H and ¹³C NMR Spectral Data Assignment
The complete assignment of the ¹H and ¹³C NMR signals of this compound is critical for its unambiguous identification and for studying its interactions with biological targets. The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
Note to the user: The following tables are templates. The specific ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound need to be populated from the original research article by Shoji, N., et al. (1994). Hosenkosides A, B, C, D, and E, novel baccharane glycosides from the seeds of Impatiens balsamina. Tetrahedron, 50(17), 4973-4986. This data was not available in the public domain search results.
Table 1: ¹H NMR Data for this compound (Template) (Solvent, Temperature, and Frequency to be specified based on the original publication)
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Aglycone | ||||
| e.g., H-1 | e.g., 0.85 | e.g., d | e.g., 10.5 | |
| ... | ||||
| Sugar Moieties | ||||
| e.g., H-1' | e.g., 4.50 | e.g., d | e.g., 7.8 | e.g., Glc-1 |
| ... |
Table 2: ¹³C NMR Data for this compound (Template) (Solvent, Temperature, and Frequency to be specified based on the original publication)
| Position | δ (ppm) | Assignment |
| Aglycone | ||
| e.g., C-1 | e.g., 38.5 | |
| ... | ||
| Sugar Moieties | ||
| e.g., C-1' | e.g., 105.2 | e.g., Glc-1 |
| ... |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR data for this compound, based on standard practices for natural product analysis. The specific parameters should be adapted from the original publication by Shoji et al. (1994).
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). The choice of solvent should be consistent with the reference data.
-
Transfer the solution to a 5 mm NMR tube.
3.2. NMR Data Acquisition
-
Record all NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher).
-
Maintain a constant temperature during data acquisition (e.g., 298 K).
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 s, and a pulse angle of 30-45 degrees.
-
For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 s) are typically required.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete and unambiguous assignment of all proton and carbon signals.
3.3. Data Processing and Analysis
-
Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin, or similar).
-
Apply an exponential window function to improve the signal-to-noise ratio and perform a Fourier transform.
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivity.
-
Use the 2D NMR spectra to establish correlations between protons and carbons and to confirm the final assignments.
Workflow for NMR Assignment of this compound
The following diagram illustrates the logical workflow for the complete ¹H and ¹³C NMR assignment of this compound.
Unveiling the Molecular Architecture of Hosenkoside C: A Detailed Guide to 2D NMR-Based Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, represents a class of triterpenoid (B12794562) saponins (B1172615) with significant therapeutic potential.[1] The precise structural characterization of such complex natural products is fundamental for understanding their structure-activity relationships and advancing drug development efforts. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound, providing detailed insights into its intricate molecular framework.
This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY.
Data Presentation: Representative NMR Spectral Data
| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |
| Aglycone (Hosenkol C) | ||||
| 1 | 38.9 | 1.05 (m), 1.65 (m) | C-2, C-3, C-5, C-10, C-25 | H-2, H-5, H-25 |
| 2 | 27.5 | 1.70 (m), 1.90 (m) | C-1, C-3, C-10 | H-1, H-3 |
| 3 | 89.1 | 3.25 (dd, 11.5, 4.5) | C-1, C-2, C-4, C-5, C-23, C-24 | H-1, H-2, H-5, H-23, H-24 |
| 4 | 39.5 | - | - | - |
| 5 | 55.8 | 0.80 (d, 11.0) | C-1, C-4, C-6, C-7, C-10, C-24, C-25 | H-1, H-6, H-7, H-9, H-24, H-25 |
| ... | ... | ... | ... | ... |
| 23 | 28.1 | 1.25 (s) | C-3, C-4, C-5, C-24 | H-3, H-5, H-24 |
| 24 | 16.8 | 0.85 (s) | C-3, C-4, C-5, C-23 | H-3, H-5, H-23 |
| 25 | 15.6 | 0.78 (s) | C-1, C-5, C-9, C-10 | H-1, H-5, H-9 |
| ... | ... | ... | ... | ... |
| Glc I (attached to C-3) | ||||
| 1' | 105.2 | 4.40 (d, 7.8) | C-3 | H-3 |
| 2' | 75.1 | 3.20 (m) | C-1', C-3' | H-1', H-3' |
| ... | ... | ... | ... | ... |
| Glc II (attached to C-28) | ||||
| 1'' | 95.5 | 5.40 (d, 7.9) | C-28 | H-28 |
| ... | ... | ... | ... | ... |
Note: This table is a representative example. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Deuterated pyridine (B92270) (C₅D₅N) or methanol (B129727) (CD₃OD) are suitable solvents for dissolving saponins. The choice of solvent can influence chemical shifts.
-
Concentration: For standard 5 mm NMR tubes, dissolve 5-10 mg of this compound in 0.5-0.6 mL of the deuterated solvent. For microprobes, the amount can be significantly reduced.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.
a. 1D ¹H and ¹³C NMR
-
¹H NMR: Acquire a standard 1D proton spectrum to check sample concentration and identify the chemical shift window.
-
¹³C NMR and DEPT: Acquire a proton-decoupled ¹³C spectrum and DEPT-135/90 spectra to differentiate between CH₃, CH₂, CH, and quaternary carbons.
b. 2D Homonuclear Correlation Spectroscopy (COSY)
-
Purpose: To identify proton-proton spin-spin couplings within the same spin system, revealing ¹H-¹H connectivities through two or three bonds.
-
Pulse Program: cosygpmf or similar gradient-selected, phase-sensitive sequence.
-
Spectral Width (SW): Set to cover all proton signals (e.g., 0-10 ppm).
-
Number of Scans (NS): 2-4 scans per increment.
-
Number of Increments (F1): 256-512 increments.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
c. 2D Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation).
-
Pulse Program: hsqcedetgpsisp2.3 or a similar edited HSQC sequence to differentiate CH/CH₃ from CH₂ signals.
-
Spectral Width (F2 - ¹H): Set to cover all proton signals.
-
Spectral Width (F1 - ¹³C): Set to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
Number of Scans (NS): 4-8 scans per increment.
-
Number of Increments (F1): 128-256 increments.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
d. 2D Heteronuclear Multiple Bond Correlation (HMBC)
-
Purpose: To identify long-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton and glycosidic linkages.
-
Pulse Program: hmbcgplpndqf or similar gradient-selected sequence.
-
Spectral Widths (F1 and F2): Similar to HSQC.
-
Number of Scans (NS): 8-16 scans per increment.
-
Number of Increments (F1): 256-512 increments.
-
Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8 Hz.
e. 2D Nuclear Overhauser Effect Spectroscopy (NOESY)
-
Purpose: To identify protons that are close in space (through-space correlation), providing information about the relative stereochemistry of the molecule.
-
Pulse Program: noesygpph or a similar phase-sensitive sequence.
-
Spectral Widths (F1 and F2): Set to cover all proton signals.
-
Number of Scans (NS): 8-16 scans per increment.
-
Number of Increments (F1): 256-512 increments.
-
Mixing Time (d8): 300-800 ms, which may need to be optimized based on the molecular size.
Data Processing and Interpretation
-
Software: Use standard NMR processing software such as TopSpin, Mnova, or similar programs.
-
Processing: Apply appropriate window functions (e.g., sine-bell) before Fourier transformation. Phase and baseline correct all spectra carefully.
-
Interpretation Strategy:
-
Aglycone Structure: Use COSY to trace out the proton spin systems of the triterpenoid backbone. Assign the corresponding carbons using the HSQC spectrum. Connect the fragments using key HMBC correlations from methyl protons and other key protons to quaternary carbons.
-
Sugar Moieties: Identify the anomeric protons in the ¹H NMR spectrum. Use COSY and TOCSY to trace the spin systems of each sugar unit. Assign the carbons of each sugar using the HSQC spectrum.
-
Glycosidic Linkages: Establish the connection points between the sugar units and the aglycone, and between the sugar units themselves, using long-range HMBC correlations from the anomeric protons to the aglycone or other sugar carbons.
-
Stereochemistry: Use NOESY correlations to determine the relative stereochemistry of the aglycone and the orientation of the glycosidic linkages.
-
Visualizations
The following diagrams illustrate the workflow for 2D NMR-based structural elucidation and the key correlations used to piece together the structure of this compound.
Caption: Workflow for the structural elucidation of this compound using 2D NMR.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of Hosenkoside C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hosenkoside C is a baccharane glycoside isolated from the seeds of Impatiens balsamina.[1] Preliminary studies and the bioactivity of structurally related compounds suggest that this compound possesses multiple pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3] These application notes provide detailed protocols for cell-based assays to investigate and quantify the bioactivity of this compound, aiding in the evaluation of its therapeutic potential.
Data Presentation
The following tables summarize quantitative data from studies on this compound and related compounds. This information can serve as a reference for expected outcomes and for the design of new experiments.
Table 1: Anti-inflammatory Activity
| Compound/Extract | Cell Line | Assay | Target/Mediator | IC50 Value | Reference |
| This compound | RAW 264.7 | Griess Assay | Nitric Oxide (NO) | Not Specified | [4] |
| This compound | RAW 264.7 | ELISA | Pro-inflammatory Cytokines | Not Specified | [4] |
| Impatiens balsamina seed extract (proxy for Hosenkoside N) | - | Protein Denaturation (BSA) | - | 210 µg/mL* | [2] |
| Ibuprofen | - | COX-1 Inhibition | COX-1 | 2.1 µM | [2] |
| Ibuprofen | - | COX-2 Inhibition | COX-2 | 1.6 µM | [2] |
| Dexamethasone | - | NF-κB Inhibition | NF-κB | 2.93 nM | [2] |
| Dexamethasone | - | PGE2 Release | PGE2 | 20 nM | [2] |
| Note: This IC50 value is for an ethanol (B145695) extract and not purified this compound. |
Table 2: Anti-Cancer Activity
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Reference |
| Impatiens balsamina Ethanol Extract | HeLa | MTT Assay | 33.7 µg/ml | [3] |
| Balsaminone C | A549 | Not Specified | Not Specified | [3] |
| Balsaminone C | Bel-7402 | Not Specified | Not Specified | [3] |
| Balsaminone C | HeLa | Not Specified | Not Specified | [3] |
| Oxyfadichalcone C | A375 (Melanoma) | Proliferation Assay | Not Specified | [5] |
| α-DODA-Me | SW480 (Colon) | Growth Inhibition | Not Specified | [6] |
Table 3: Neuroprotective Activity
| Compound | Cell Line | Toxicity Inducer | Assay | Endpoint | Effect | Reference |
| Geniposide | SH-SY5Y | Amyloid β42 | LDH Assay | Cytotoxicity | Dose-dependent decrease | [7] |
| Allicin | SH-SY5Y | Amyloid β1-42 | MTT Assay | Cell Viability | Increased viability | [8] |
| Allicin | SH-SY5Y | Amyloid β1-42 | LDH Assay | Cytotoxicity | Decreased LDH release | [8] |
Experimental Protocols
Anti-inflammatory Activity Assays
1.1. Cell Culture and Maintenance of RAW 264.7 Macrophages
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
1.2. Cytotoxicity Assessment using MTT Assay
-
Principle: This assay determines the concentration of this compound that is non-toxic to the cells, which is crucial for subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate for 24 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
1.3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: To assess the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages. NO is a pro-inflammatory mediator, and its concentration can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 8 x 10^5 cells/mL (200 µL per well) and incubate for 24 hours.[9]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[2]
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.[2]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 15-20 minutes at 37°C.[9]
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
1.4. Pro-inflammatory Cytokine (IL-6, TNF-α) Measurement by ELISA
-
Principle: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Measure the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Anti-Cancer Activity Assays
2.1. Cell Culture and Maintenance of Cancer Cell Lines
-
Cell Lines: Human colorectal adenocarcinoma (SW480) and human malignant melanoma (A375) cell lines.
-
Culture Medium: Appropriate medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2.2. Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells.
-
Procedure:
-
Seed SW480 or A375 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.[3]
-
Follow the MTT assay procedure as described in section 1.2.
-
Calculate the IC50 value from the dose-response curve.
-
2.3. Apoptosis Assessment by Annexin V-FITC/PI Staining
-
Principle: To determine if this compound induces apoptosis in cancer cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Treat cancer cells with this compound at its IC50 concentration for a specified time.[3]
-
Harvest both adherent and floating cells and wash with cold PBS.[3]
-
Resuspend the cells in 1X binding buffer.[3]
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[3]
-
Analyze the stained cells by flow cytometry.
-
Neuroprotective Activity Assays
3.1. Cell Culture and Maintenance of SH-SY5Y Neuroblastoma Cells
-
Cell Line: Human neuroblastoma cell line SH-SY5Y.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
3.2. Amyloid-β (Aβ) Induced Neurotoxicity Model
-
Preparation of Aβ aggregates: Prepare a stock solution of Aβ1-42 peptide in sterile water or DMSO and incubate at 37°C for several hours to induce aggregation.[1]
-
Induction of Neurotoxicity:
-
Seed SH-SY5Y cells in a 96-well plate.
-
After 24 hours, replace the medium with serum-free medium containing aggregated Aβ1-42 (e.g., 10 µM) and different concentrations of this compound.[1]
-
Incubate for 24-48 hours.
-
3.3. Assessment of Neuroprotection (MTT or LDH Assay)
-
MTT Assay: Follow the procedure in section 1.2 to assess cell viability. An increase in viability in the presence of this compound compared to Aβ treatment alone indicates a neuroprotective effect.
-
LDH Assay:
-
Principle: Lactate dehydrogenase (LDH) is released from cells with damaged membranes. Measuring LDH activity in the culture medium provides an index of cytotoxicity.
-
Procedure: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's protocol to measure LDH release in the culture supernatant. A decrease in LDH release in the presence of this compound indicates neuroprotection.
-
Visualization of Signaling Pathways and Workflows
References
- 1. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxyfadichalcone C inhibits melanoma A375 cell proliferation and metastasis via suppressing PI3K/Akt and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
Evaluating the Therapeutic Potential of Hosenkoside C: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the efficacy of Hosenkoside C, a baccharane glycoside with promising anti-inflammatory and antioxidant properties.[1] The following sections outline the use of established animal models for inflammation and metabolic syndrome to investigate the therapeutic potential of this natural compound.
Application Notes
This compound, isolated from the seeds of Impatiens balsamina, has demonstrated significant antioxidant and anti-inflammatory potential in preclinical studies.[1][2] These properties suggest its therapeutic utility in a range of disorders characterized by inflammation and oxidative stress, such as metabolic syndrome, arthritis, and other inflammatory conditions. The selection of appropriate animal models is crucial for elucidating the in vivo efficacy and mechanism of action of this compound.
This guide focuses on two well-established and clinically relevant animal models:
-
Carrageenan-Induced Paw Edema Model: An acute inflammatory model ideal for screening the anti-inflammatory activity of novel compounds.[3][4][5] This model allows for the rapid assessment of a compound's ability to inhibit edema formation, a key hallmark of inflammation.
-
High-Fat Diet-Induced Metabolic Syndrome Model: A chronic model that recapitulates key features of human metabolic syndrome, including obesity, insulin (B600854) resistance, dyslipidemia, and low-grade inflammation.[6][7][8] This model is suitable for evaluating the long-term effects of this compound on metabolic parameters and associated inflammatory processes.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute inflammation in the rat paw and the subsequent evaluation of the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: this compound (low dose)
-
Group III: this compound (high dose)
-
Group IV: Positive control (Indomethacin)
-
-
Drug Administration: Administer this compound, vehicle, or positive control orally or intraperitoneally 30-60 minutes before carrageenan injection. The route and timing may be adjusted based on the pharmacokinetic properties of the test compound.[4]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[5][9]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and paw tissue collected for the analysis of inflammatory markers such as myeloperoxidase (MPO) activity, and cytokine levels (TNF-α, IL-1β, IL-6) using ELISA.[5]
Data Presentation:
| Group | Treatment | Dose | Paw Volume (mL) at 3h | % Inhibition of Edema | MPO Activity (U/g tissue) | TNF-α (pg/mg tissue) |
| I | Vehicle | - | 0 | |||
| II | This compound | Low | ||||
| III | This compound | High | ||||
| IV | Indomethacin | 10 mg/kg |
High-Fat Diet-Induced Metabolic Syndrome in Mice
This protocol describes the induction of metabolic syndrome in mice through a high-fat diet (HFD) and the evaluation of the therapeutic effects of this compound.
Materials:
-
Male C57BL/6J mice (4-6 weeks old)
-
This compound
-
High-fat diet (45% or 60% kcal from fat)
-
Standard chow diet
-
Vehicle
-
Glucose meter and strips
-
Insulin assay kit (ELISA)
-
Kits for measuring total cholesterol, triglycerides, HDL-C, and LDL-C
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for one week on a standard chow diet.
-
Induction of Metabolic Syndrome: Feed the mice a high-fat diet for 8-12 weeks to induce obesity and other metabolic abnormalities.[10][11] A control group should be maintained on a standard chow diet.
-
Grouping: After the induction period, randomly divide the HFD-fed mice into the following groups (n=8-10 per group):
-
Group I: HFD + Vehicle
-
Group II: HFD + this compound (low dose)
-
Group III: HFD + this compound (high dose)
-
A normal control group on standard chow should also be maintained.
-
-
Treatment: Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Glucose and Insulin Tolerance Tests: Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
-
Sample Collection: At the end of the study, collect blood samples via cardiac puncture for the analysis of fasting blood glucose, insulin, and lipid profiles. Euthanize the animals and collect liver and adipose tissue for histological analysis and measurement of inflammatory markers.
-
Biochemical Analysis:
-
Serum: Measure fasting glucose, insulin, total cholesterol, triglycerides, HDL-C, and LDL-C.
-
Tissue: Homogenize liver and adipose tissue to measure levels of inflammatory cytokines (TNF-α, IL-6) and markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase).
-
Data Presentation:
| Group | Treatment | Dose | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) | Fasting Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Normal Chow | - | - | |||||
| HFD | Vehicle | - | |||||
| HFD | This compound | Low | |||||
| HFD | This compound | High |
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. protocols.io [protocols.io]
- 7. Guidelines for Diet-Induced Models of Cardiometabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Mouse models of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Hosenkoside C Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of Hosenkoside C derivative libraries to identify novel therapeutic agents. This compound, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has demonstrated significant anti-inflammatory, antioxidant, and cardioprotective properties[1][][3]. Derivatives of this natural product offer the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles.
Introduction to this compound and its Therapeutic Potential
This compound exerts its biological effects through various mechanisms, including the suppression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β), as well as nitric oxide (NO)[][3]. Its potent antioxidant properties are attributed to its triterpenoid (B12794562) structure, which enables it to scavenge free radicals and reduce oxidative stress[1][]. These characteristics make this compound and its derivatives promising candidates for the development of drugs targeting inflammatory diseases, cardiovascular conditions, and pathologies associated with oxidative stress.
High-Throughput Screening (HTS) Workflow
The HTS workflow is designed to efficiently screen a library of this compound derivatives to identify "hit" compounds with desired biological activity. The process involves primary screening to identify active compounds, secondary screening to confirm activity and determine dose-response relationships, and subsequent hit-to-lead optimization.
References
Application Note & Protocol: Solid-Phase Extraction for Hosenkoside C Cleanup
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hosenkoside C is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Impatiens balsamina.[1][2] As a member of the saponin family, it holds potential for various pharmacological applications. However, the analysis and development of this compound are often hindered by the presence of impurities in crude plant extracts. Solid-Phase Extraction (SPE) is a robust and efficient technique for the cleanup and concentration of analytes from complex matrices prior to downstream applications such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[3][4][5] This document provides a detailed protocol for the cleanup of this compound from a crude extract using reversed-phase C18 SPE cartridges. The methodology is designed to be straightforward and reproducible for researchers in natural product chemistry and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing an effective SPE protocol.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₈₂O₂₀ | [1][6] |
| Molecular Weight | ~979.15 g/mol | [1][2][7] |
| Appearance | White to off-white solid | [1][2] |
| Compound Type | Baccharane Glycoside (Triterpenoid Saponin) | [1] |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO; Insoluble in water. | [2][7] |
| Source | Seeds of Impatiens balsamina L. | [1][8] |
Experimental Protocol: SPE Cleanup of this compound
This protocol outlines the steps for the solid-phase extraction of this compound from a pre-processed plant extract. A reversed-phase C18 SPE cartridge is employed for this procedure.
Materials and Equipment
-
SPE Cartridges: C18 reversed-phase SPE cartridges (e.g., 500 mg, 6 mL)
-
Solvents:
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
-
Sample: Crude this compound extract dissolved in 10% methanol in water.
-
Apparatus:
-
SPE manifold
-
Vacuum pump
-
Collection tubes or vials
-
Vortex mixer
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Workflow Diagram
Caption: Workflow for this compound cleanup using SPE.
Step-by-Step Procedure
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Follow with 5 mL of deionized water to remove the methanol. Do not allow the cartridge to dry out.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 5 mL of 10% methanol in water through it. This prepares the sorbent for the sample matrix.
-
-
Sample Loading:
-
Dissolve the crude extract containing this compound in 10% methanol in water to a known concentration (e.g., 1 mg/mL).
-
Load 1-2 mL of the sample solution onto the conditioned and equilibrated C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities that have not been retained on the sorbent.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the retained this compound from the cartridge by passing 5 mL of 80% methanol in water through the sorbent.
-
Collect the eluate.
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for HPLC analysis) to a desired concentration for further analysis.
-
Quantitative Data Summary
The following table presents hypothetical data to illustrate the effectiveness of the SPE cleanup protocol. The recovery and purity of this compound are assessed before and after the SPE procedure.
| Sample Stage | This compound Concentration (µg/mL) | Purity (%) | Recovery (%) |
| Crude Extract | 100 | 45 | N/A |
| After SPE Cleanup | 92 | 95 | 92 |
Signaling Pathway (Illustrative)
While the direct signaling pathway of this compound is a subject of ongoing research, saponins, in general, are known to interact with cell membranes and can influence various signaling cascades. The following diagram illustrates a hypothetical interaction.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective method for the cleanup and enrichment of this compound from crude plant extracts. By utilizing a reversed-phase C18 sorbent, this method successfully separates the moderately polar this compound from more polar and non-polar impurities, resulting in a significant increase in purity and good recovery rates. This protocol is a valuable tool for researchers working on the isolation, characterization, and development of this compound and other related triterpenoid saponins.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solid Phase Extraction Explained [scioninstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. CAS 156764-83-9 | this compound [phytopurify.com]
- 7. This compound | CAS:156764-83-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. benchchem.com [benchchem.com]
Application Note: High-Speed Counter-Current Chromatography for the Purification of Hosenkoside C
Abstract
This application note details a robust method for the purification of Hosenkoside C, a bioactive triterpenoid (B12794562) saponin (B1150181), from a crude plant extract using High-Speed Counter-Current Chromatography (HSCCC). This compound, primarily isolated from Impatiens balsamina, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][] The described HSCCC method provides an efficient, scalable, and reliable approach for obtaining high-purity this compound, crucial for further pharmacological research and drug development. This protocol is designed for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.
Introduction
This compound is a baccharane glycoside, a class of triterpenoid saponins (B1172615), with a complex chemical structure (Molecular Formula: C₄₈H₈₂O₂₀).[1] Saponins, due to their structural complexity and similar polarities, often present significant purification challenges with traditional solid-support chromatography techniques, which can suffer from irreversible adsorption and low sample recovery. High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique, circumvents these issues by eliminating the solid stationary phase, thus ensuring high recovery rates and preserving the integrity of the target compound.[3] This note provides a comprehensive protocol for the HSCCC purification of this compound, from crude extract preparation to final purity analysis.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound purification.
Materials and Methods
Crude Extract Preparation
-
Extraction: Dried and powdered plant material from Impatiens balsamina is extracted with 80% aqueous methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297), and n-butanol. The n-butanol fraction, which is enriched with saponins, is collected and concentrated.[1]
HSCCC System and Parameters
A two-phase solvent system is critical for successful HSCCC separation. Based on the polar nature of this compound (soluble in methanol, insoluble in water), a modified ethyl acetate-n-butanol-water system is proposed.[4] The optimal ratio should be determined by evaluating the partition coefficient (K) of this compound, aiming for a K value between 0.5 and 2.0.
| Parameter | Value |
| Two-Phase Solvent System | Ethyl acetate-n-butanol-water (4:1:5, v/v/v) |
| Stationary Phase | Upper organic phase |
| Mobile Phase | Lower aqueous phase |
| Revolution Speed | 850 rpm |
| Flow Rate | 2.0 mL/min |
| Sample Loading | 150 mg of crude extract in 10 mL of biphasic solution |
| Detection Wavelength | 210 nm |
| Temperature | 25°C |
Table 1: Optimized HSCCC Parameters for this compound Purification.
Purity Analysis
The purity of the collected fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC) with the following conditions:
| Parameter | Value |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water (B) in a gradient |
| Gradient | 0-30 min, 20-50% A; 30-40 min, 50-80% A |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Table 2: HPLC Conditions for Purity Analysis.
Results and Discussion
Following the HSCCC protocol, fractions are collected based on the resulting chromatogram. The fractions corresponding to the this compound peak are pooled, concentrated, and analyzed by HPLC. The purity of the isolated this compound is expected to be ≥95%. The recovery rate is anticipated to be high, a key advantage of the HSCCC technique.
| Sample | Weight (mg) | Purity (%) | Recovery (%) |
| Crude Extract | 150 | ~25 | - |
| Purified this compound | 35 | ≥95 | >90 |
Table 3: Purification Summary for this compound.
The identity and structure of the purified this compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Conclusion
The developed High-Speed Counter-Current Chromatography method offers an effective and efficient strategy for the preparative purification of this compound from crude plant extracts. This protocol provides a valuable tool for researchers and professionals in obtaining high-purity saponins for further scientific investigation and potential therapeutic applications. The absence of a solid support matrix in HSCCC ensures high recovery and minimizes the risk of sample degradation, making it an ideal technique for the purification of delicate natural products.
Detailed Protocols
Protocol 1: Preparation of Crude this compound Extract
-
Grinding: Grind dried Impatiens balsamina plant material to a fine powder.
-
Extraction: Macerate 1 kg of the powdered material in 10 L of 80% aqueous methanol for 24 hours at room temperature with occasional stirring. Repeat the extraction process three times.
-
Filtration and Concentration: Combine the filtrates and evaporate the solvent under reduced pressure at 40°C to obtain the crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract (approx. 100 g) in 1 L of distilled water.
-
Transfer the aqueous suspension to a separatory funnel and extract three times with 1 L of n-hexane to remove non-polar compounds. Discard the n-hexane layers.
-
Subsequently, extract the aqueous layer three times with 1 L of ethyl acetate. The ethyl acetate fraction can be saved for the analysis of other medium-polarity compounds.
-
Finally, extract the remaining aqueous layer three times with 1 L of n-butanol.
-
-
Final Crude Product: Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield the crude saponin extract enriched in this compound.
Protocol 2: HSCCC Purification of this compound
-
Solvent System Preparation:
-
Prepare the two-phase solvent system by mixing ethyl acetate, n-butanol, and water in a volume ratio of 4:1:5.
-
Thoroughly equilibrate the mixture in a separatory funnel at room temperature and allow the layers to separate.
-
Separate the upper (organic) and lower (aqueous) phases and degas them by sonication for 30 minutes before use.
-
-
HSCCC Instrument Setup:
-
Fill the entire HSCCC column with the upper phase (stationary phase).
-
Set the revolution speed to 850 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.
-
Continue pumping until the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established.
-
-
Sample Preparation and Injection:
-
Dissolve 150 mg of the crude n-butanol extract in 10 mL of a 1:1 mixture of the upper and lower phases.
-
Once the HSCCC system is equilibrated, inject the sample solution through the injection valve.
-
-
Fraction Collection:
-
Monitor the effluent at a wavelength of 210 nm.
-
Collect fractions based on the peaks observed in the chromatogram using an automated fraction collector.
-
-
Recovery of Stationary Phase: After the separation is complete, pump the stationary phase out of the column by introducing nitrogen gas or by pumping the mobile phase at a high flow rate.
Protocol 3: Purity Analysis by HPLC
-
Sample Preparation: Dissolve a small amount of the purified this compound from the collected fractions in methanol to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Inject 20 µL of the sample solution into the HPLC system.
-
Run the analysis according to the conditions outlined in Table 2.
-
Determine the purity of this compound by calculating the peak area percentage from the resulting chromatogram.
-
Signaling Pathway Diagram (Hypothetical)
While the specific signaling pathways modulated by this compound are still under investigation, its known anti-inflammatory properties suggest potential interaction with the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Hosenkoside C Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Hosenkoside C in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[1] It is a large, complex triterpenoid (B12794562) glycoside, which contributes to its poor aqueous solubility.[2] For experimental purposes, it is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, or ethanol.[3]
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What am I doing wrong?
A2: Direct dissolution of this compound in aqueous buffers is expected to fail due to its hydrophobic nature. To achieve a stable aqueous solution, solubility enhancement techniques are necessary. Common issues could be the absence of an appropriate cosolvent or solubilizing agent, or an incorrect solvent ratio. For in vivo applications, specific solvent systems are required to maintain solubility.[3]
Q3: What are the recommended methods for improving the aqueous solubility of this compound for in vitro and in vivo experiments?
Q4: How do cosolvents help in dissolving this compound?
A4: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system. This reduction in polarity decreases the interfacial tension between the aqueous environment and the hydrophobic this compound molecule, thereby increasing its solubility. A common approach involves first dissolving this compound in a small amount of a strong organic solvent like DMSO and then diluting it with a mixture of other cosolvents and saline.
Q5: What is cyclodextrin (B1172386) inclusion complexation and how does it improve this compound solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve in aqueous solutions, thereby increasing the overall solubility of the guest molecule. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin that has been used to improve the solubility of this compound.[4]
Troubleshooting Guides & Experimental Protocols
Method 1: Cosolvency
This is a widely used method for preparing this compound solutions for in vivo studies.
Troubleshooting
-
Issue: Precipitation occurs upon addition of saline.
-
Solution: Ensure that this compound is fully dissolved in DMSO before adding PEG300. Mix thoroughly after the addition of each solvent. The order of solvent addition is critical.
-
-
Issue: The final solution is cloudy.
-
Solution: Gentle heating and/or sonication can be used to aid dissolution and achieve a clear solution.[4] Ensure all components are at room temperature before mixing.
-
Experimental Protocol
A recommended protocol for preparing a this compound solution using cosolvents is as follows:[4][5]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the this compound is completely dissolved.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix again.
-
Finally, add saline to the desired final volume and mix until a clear solution is obtained.
For example, to prepare 1 mL of a 2.5 mg/mL this compound solution:
-
Take 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the total volume to 1 mL.
Workflow for Cosolvency Method
Caption: Workflow for preparing this compound solution using the cosolvency method.
Method 2: Cyclodextrin Inclusion Complexation
This method is an alternative for preparing aqueous solutions of this compound, particularly when minimizing the use of organic cosolvents is desired.
Troubleshooting
-
Issue: The solution remains cloudy after mixing.
-
Solution: Ensure the SBE-β-CD is fully dissolved in the saline before adding the this compound stock solution. Sonication can help in achieving a clear solution.
-
-
Issue: Drug precipitation is observed over time.
-
Solution: Prepare the solution fresh before each experiment. The stability of the complex in solution over extended periods should be evaluated for long-term studies.
-
Experimental Protocol
A recommended protocol for preparing a this compound solution using SBE-β-CD is as follows:[4]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Add the required volume of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
For example, to prepare 1 mL of a 2.5 mg/mL this compound solution:
-
Take 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add it to 900 µL of a 20% SBE-β-CD in saline solution and mix.
Workflow for Cyclodextrin Inclusion Method
Caption: Workflow for preparing this compound solution using cyclodextrin inclusion.
Method 3: Solid Dispersion (Hypothetical Protocol)
While specific studies on this compound solid dispersions are limited, this technique is a powerful method for enhancing the solubility of poorly water-soluble drugs. The principle is to disperse the drug in a hydrophilic carrier at the molecular level.
Troubleshooting
-
Issue: The resulting solid dispersion has a low drug loading.
-
Solution: Experiment with different drug-to-carrier ratios. The miscibility of the drug and carrier is crucial.
-
-
Issue: The dissolution rate is not significantly improved.
-
Solution: The choice of carrier is critical. Experiment with different hydrophilic polymers (e.g., PVP, PEGs, HPMC). The method of preparation (e.g., solvent evaporation vs. melting) can also affect the final properties.
-
General Experimental Protocol (Solvent Evaporation Method)
-
Select a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30).
-
Choose a common volatile solvent in which both this compound and the carrier are soluble (e.g., methanol).
-
Dissolve this compound and the carrier in the solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass is then dried, pulverized, and sieved to obtain a fine powder.
-
The solubility and dissolution rate of the prepared solid dispersion can then be compared to the pure drug.
Logical Relationship for Solid Dispersion
Caption: Logical diagram illustrating the principle of the solid dispersion technique.
Data Summary
The following table summarizes the available quantitative data on the solubility of this compound using different methods.
| Method | Solvent System | Achieved Solubility | Reference |
| Cosolvency | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
| Cyclodextrin Inclusion | 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |
| Organic Solvent | DMSO | ≥ 100 mg/mL | [6] |
| Organic Solvent | Methanol | Soluble (exact value not specified) | [3] |
| Aqueous | Water | Insoluble | [1] |
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
Hosenkoside C precipitation issues in cell culture media
Welcome to the technical support center for Hosenkoside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, particularly those related to its solubility and precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a baccharane glycoside isolated from the seeds of Impatiens balsamina.[1][2] It is a type of triterpenoid (B12794562) saponin.[3] Research has shown that this compound possesses several pharmacological properties, including anti-inflammatory, antioxidant, and cardioprotective activities.[2][] Its anti-inflammatory effects are demonstrated by its ability to suppress the production of pro-inflammatory cytokines like IL-6 and IL-1β, as well as nitric oxide (NO).[2] The antioxidant properties are attributed to its capacity to scavenge free radicals, reducing oxidative stress.[2][]
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound.[5] It is highly soluble in DMSO, with a solubility of ≥ 100 mg/mL (102.13 mM).[1][5] It is crucial to use anhydrous, high-purity DMSO to prevent precipitation and degradation of the compound.[5][6]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a high-concentration stock solution (e.g., 10 mM), accurately weigh the solid this compound and dissolve it in the calculated volume of anhydrous DMSO. Vortexing and gentle warming (up to 37°C) or sonication can aid in complete dissolution.[5][7] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always seal the vials tightly and protect them from moisture and light.[1]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Q5: I observed immediate precipitation when I added my this compound stock solution to the cell culture medium. What is the cause and how can I prevent this?
A5: This is a common issue known as "crashing out," which occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[8] The primary cause is the final concentration of this compound exceeding its solubility limit in the aqueous cell culture medium.
Here are several strategies to prevent this:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C. Adding it to cold media can decrease its solubility.[8]
-
Perform Serial Dilutions: Instead of adding the high-concentration DMSO stock directly to your final volume of media, perform an intermediate dilution step. For example, dilute your 10 mM stock to 1 mM in DMSO first, and then add this intermediate stock to the pre-warmed media.[8]
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[8] This gradual introduction can help prevent localized high concentrations that lead to precipitation.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q6: Could the components of my cell culture medium be contributing to the precipitation of this compound?
A6: Yes, certain components in the cell culture medium can interact with this compound and affect its solubility. High concentrations of salts or proteins in the medium can sometimes lead to the precipitation of less soluble compounds.[9] If you continue to experience precipitation after trying the methods above, consider testing the solubility of this compound in a simpler buffered saline solution, like PBS, to determine if specific media components are the issue.[8]
Q7: I noticed a precipitate in my culture after a few hours of incubation. What could be the reason?
A7: Delayed precipitation can occur due to several factors:
-
Temperature Changes: Fluctuations in incubator temperature can affect the solubility of compounds in the media.[9]
-
pH Shifts: Cellular metabolism can cause changes in the pH of the culture medium over time. The stability of saponins (B1172615) like this compound can be pH-dependent, with increased degradation and potential precipitation occurring in more alkaline conditions.[10]
-
Evaporation: In long-term experiments, evaporation of the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[8] Ensure your incubator has proper humidification.
Quantitative Data
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | ≥ 100 mg/mL (102.13 mM) | [1][5] |
| This compound | Ethanol | Soluble | [3] |
| This compound | Methanol | Soluble | [3] |
| Hosenkoside K | DMSO | 100 mg/mL (87.62 mM) | [6] |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for Cell Culture
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh out this compound powder.
-
Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 979.15 g/mol ).
-
Add the DMSO to the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a vial of the 10 mM stock solution.
-
In a sterile microcentrifuge tube, prepare a 1:10 dilution of the stock solution in anhydrous DMSO to create a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. If using the 1 mM intermediate stock, you would add 10 µL to 1 mL of medium.
-
Add the stock solution dropwise to the medium while gently swirling the tube or plate.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready to be added to your cells.
-
Visualizations
Caption: Experimental workflow for preparing this compound working solutions to prevent precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | CAS:156764-83-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Hosenkoside C
Welcome to the technical support center for the HPLC analysis of Hosenkoside C. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the HPLC mobile phase for this compound analysis?
A good starting point for reversed-phase HPLC analysis of this compound, a triterpenoid (B12794562) saponin, is a gradient elution using a C18 column.[1][2] A common mobile phase consists of water (Solvent A) and acetonitrile (B52724) (Solvent B), often with an acidic modifier to improve peak shape.[3] A typical starting gradient might be from a lower to a higher concentration of acetonitrile.
Q2: Why is an acidic modifier, like formic acid, often added to the mobile phase?
Acidic modifiers, such as formic acid, are frequently added to the mobile phase to improve the peak shape of saponins (B1172615) like this compound.[3] These modifiers can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase and the analyte itself, which helps to reduce peak tailing and improve chromatographic resolution.
Q3: What detection wavelength is recommended for this compound?
Many saponins, including this compound, lack a strong chromophore, which can make UV detection challenging. Detection at low wavelengths, typically around 205-210 nm, is often employed for glycosides.[2][3] Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used, as it does not rely on the analyte having a chromophore.[3]
Q4: My this compound peak is tailing. What are the potential causes and solutions?
Peak tailing for saponins is a common issue. Potential causes include secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase pH. To address this, you can try adding an acidic modifier to the mobile phase, reducing the injection volume, or ensuring your sample is dissolved in a solvent weaker than the initial mobile phase.[2]
Q5: How can I improve the resolution between this compound and other related glycosides?
Improving resolution between closely related compounds like Hosenkosides can be achieved by optimizing the mobile phase gradient, flow rate, and column temperature.[2] A shallower gradient will provide more time for separation.[2] Lowering the flow rate can also increase resolution, though it will lengthen the analysis time.[2] Increasing the column temperature can decrease mobile phase viscosity and improve separation efficiency.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC separation of this compound.
Problem 1: Poor Peak Shape (Broadening or Tailing)
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Add 0.1% formic acid or acetic acid to the aqueous mobile phase to suppress silanol activity.[3] |
| Sample Solvent Effects | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[2] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[4] |
| Column Contamination/Degradation | Flush the column with a strong solvent like 100% acetonitrile or methanol.[2] If the problem persists, the column may need to be replaced.[2] |
Problem 2: Poor Resolution
| Potential Cause | Troubleshooting Step |
| Inadequate Mobile Phase Strength | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[2] |
| Suboptimal Flow Rate | Decrease the flow rate to allow more time for separation. Note that this will increase the run time.[2] |
| Inefficient Column | Ensure the column is in good condition. Consider using a column with a smaller particle size or a longer length for higher efficiency. |
| Temperature Effects | Increase the column temperature (e.g., to 30-35 °C) to reduce mobile phase viscosity and improve mass transfer.[2] |
Problem 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (at least 10-15 column volumes).[2] |
| Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to retention time shifts.[5] |
| Pump Issues | Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.[5][6] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[4] |
Experimental Protocols
Representative HPLC Method for this compound
This protocol is a starting point and should be optimized for your specific instrument and sample.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or ELSD |
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve the desired concentrations for calibration.
Sample Preparation:
-
For bulk drug analysis, accurately weigh an amount of the sample powder equivalent to about 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
If necessary, dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Visualizations
Caption: Workflow for HPLC method development and optimization for this compound.
Caption: Logical workflow for troubleshooting poor peak shape in this compound analysis.
References
Resolving co-eluting peaks in Hosenkoside C chromatogram
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hosenkoside C. Our aim is to help you resolve common issues encountered during the chromatographic analysis of this triterpenoid (B12794562) saponin (B1150181), with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a baccharane glycoside, a type of triterpenoid saponin, isolated from the seeds of Impatiens balsamina.[1][2] Its molecular formula is C₄₈H₈₂O₂₀.[1][3] The primary challenge in its chromatographic analysis arises from the presence of structurally similar isomers, such as Hosenkoside A, and other related baccharane glycosides within the plant extract.[1] These compounds often have very similar polarities and chromatographic behaviors, leading to co-elution, which complicates accurate quantification and purification.
Q2: What are the initial steps I should take if I observe co-eluting peaks in my this compound chromatogram?
A2: If you observe co-eluting or poorly resolved peaks, a systematic approach to method optimization is recommended. The resolution of chromatographic peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k). Initially, you can try adjusting the mobile phase composition, such as the ratio of organic solvent to water, and modifying the gradient slope. A shallower gradient during the elution window of this compound can often improve separation.
Q3: Can temperature adjustments help in resolving co-eluting this compound peaks?
A3: Yes, adjusting the column temperature can be a useful tool for improving resolution. Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Changing the temperature can alter the selectivity between this compound and its co-eluting isomers. It is advisable to explore a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your specific separation.
Q4: Are there alternative stationary phases I can use if a standard C18 column does not provide adequate resolution?
A4: While C18 columns are commonly used for saponin analysis, alternative stationary phases can offer different selectivities. For structurally similar saponins, columns with different properties, such as a phenyl-hexyl or a C8 stationary phase, may provide the necessary resolution. These columns interact with analytes through different mechanisms (e.g., π-π interactions with a phenyl column), which can be advantageous for separating isomers.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks in your this compound chromatogram.
Experimental Protocols
Protocol 1: Optimized Gradient HPLC Method for this compound
This protocol describes a gradient HPLC method optimized for the separation of this compound from its closely eluting isomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-45% B over 20 min, then to 90% B in 5 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol (B129727) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.01 to 0.2 mg/mL.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the samples and standards and record the chromatograms.
Data Presentation
The following table summarizes hypothetical quantitative data from the analysis of a sample containing this compound and a co-eluting isomer using different HPLC methods.
| Method | Stationary Phase | Mobile Phase Gradient | Temperature (°C) | Resolution (Rs) between this compound and Isomer |
| Method 1 | C18 | 30-60% Acetonitrile in 30 min | 30 | 1.2 |
| Method 2 | C18 | 30-45% Acetonitrile in 20 min | 35 | 1.8 |
| Method 3 | Phenyl-Hexyl | 30-45% Acetonitrile in 20 min | 35 | 2.1 |
Signaling Pathway
Triterpenoid saponins, including those from Impatiens balsamina, have been reported to possess anti-inflammatory properties. A plausible mechanism of action is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in the inflammatory response.
References
Troubleshooting low yield in Hosenkoside C extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Hosenkoside C from its natural source, the seeds of Impatiens balsamina.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a type of triterpenoid (B12794562) saponin (B1150181) known as a baccharane glycoside.[1] Its primary natural source is the seeds of the Impatiens balsamina plant.[1][2]
Q2: What are the general steps involved in extracting this compound?
A2: A typical extraction process for this compound includes the following key stages:
-
Preparation of Plant Material: The seeds of Impatiens balsamina are dried and ground into a fine powder to maximize the surface area for extraction.
-
Defatting: A pre-extraction step with a non-polar solvent like n-hexane is performed to remove oils and other lipid-soluble impurities.[3]
-
Extraction: The defatted powder is then extracted with a polar solvent, most commonly an aqueous ethanol (B145695) or methanol (B129727) solution, using methods like hot reflux.[2][3]
-
Purification: The crude extract undergoes further purification, which typically involves liquid-liquid partitioning and various chromatographic techniques to isolate this compound.[2][3]
Q3: What are the most common reasons for a low yield of this compound?
A3: Low yields of this compound can often be attributed to several factors:
-
Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, extraction time, or solid-to-liquid ratio can lead to incomplete extraction.[3]
-
Degradation of this compound: As a saponin, this compound can be susceptible to degradation under harsh conditions, such as extreme pH levels or high temperatures, which can cause the hydrolysis of its glycosidic bonds.
-
Poor Quality of Starting Material: The concentration of this compound in the Impatiens balsamina seeds can fluctuate based on factors like the plant's age, time of harvest, and storage conditions.
-
Losses During Purification: Each step in the purification process, from solvent partitioning to column chromatography, can contribute to a cumulative loss of the target compound.
Q4: How does pH affect the extraction and stability of this compound?
A4: The pH of the extraction solvent can significantly influence both the yield and stability of saponins (B1172615) like this compound. Acidic conditions can lead to the hydrolysis of the glycosidic linkages, resulting in the degradation of the molecule. Conversely, a slightly alkaline pH (around 8.0) has been shown to improve the solubility and recovery of some saponins during extraction.[4] It is advisable to maintain a near-neutral pH during extraction or consider a mildly alkaline environment to enhance yield while minimizing degradation.
Troubleshooting Guide for Low this compound Yield
This guide provides a systematic approach to identifying and resolving potential causes of low extraction yield.
| Problem Area | Potential Cause | Recommended Solution |
| 1. Raw Material Quality and Preparation | Incorrect plant material or poor-quality seeds with low this compound content. | Verify the botanical identity of the Impatiens balsamina seeds. If possible, source seeds from a reputable supplier with quality control data. |
| Improper storage of seeds leading to degradation of this compound. | Store seeds in a cool, dry, and dark place to prevent the degradation of active compounds. | |
| Inadequate grinding of seeds, resulting in poor solvent penetration. | Grind the dried seeds into a fine, uniform powder to increase the surface area available for extraction. | |
| 2. Extraction Process | Inefficient initial extraction due to suboptimal solvent, temperature, or time. | Optimize the extraction parameters. A common starting point is hot reflux with 70% ethanol.[3][5] Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve efficiency. |
| Degradation of this compound due to excessive heat. | While hot reflux is effective, avoid excessively high temperatures (not exceeding 60°C during solvent evaporation) to prevent degradation.[3] | |
| Insufficient number of extraction cycles. | Repeat the extraction process on the plant residue at least two more times to ensure complete extraction.[3] | |
| 3. Purification Process | Loss of this compound during liquid-liquid partitioning. | Ensure the correct solvent system is used. Hosenkosides are typically extracted into the n-butanol fraction from an aqueous suspension.[3] |
| Formation of emulsions during partitioning, trapping the compound. | To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or centrifuging the mixture. | |
| Inefficient separation during column chromatography. | Optimize the stationary phase (e.g., silica (B1680970) gel) and the mobile phase gradient to achieve better separation. Monitor the fractions using Thin Layer Chromatography (TLC) to avoid accidentally discarding fractions containing this compound. |
Quantitative Data Summary
The following table summarizes optimized extraction parameters for total hosenkosides from Impatiens balsamina seeds, which can serve as a strong starting point for maximizing the yield of this compound.
| Parameter | Optimized Value | Reference |
| Extraction Solvent | 70% Ethanol | [5] |
| Solid-to-Liquid Ratio | 1:6 (g/mL) | [5] |
| Extraction Method | Hot Reflux | [5] |
| Extraction Time | 4 cycles (60 min, 45 min, 30 min, 30 min) | [5] |
| Extraction Rate | 98.19% (for total hosenkosides) | [5] |
Detailed Experimental Protocol
This protocol outlines a standard laboratory-scale method for the extraction and initial purification of this compound.
1. Preparation of Plant Material:
-
Take dried seeds of Impatiens balsamina and grind them into a fine powder using a mechanical grinder.
2. Defatting:
-
Place the powdered seeds in a Soxhlet apparatus.
-
Extract the powder with n-hexane for 6-8 hours to remove lipids and other non-polar compounds.[3]
-
Discard the n-hexane extract and air-dry the defatted seed powder.
3. Hot Reflux Extraction:
-
Transfer the defatted powder to a round-bottom flask.
-
Add 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[3]
-
Set up a reflux condenser and perform hot reflux extraction for 2 hours.[3]
-
Filter the extract while it is still hot and collect the filtrate.
-
Repeat the extraction process on the residue two more times with fresh 70% ethanol.[3]
-
Pool the filtrates from all three extraction cycles.
4. Concentration:
-
Concentrate the combined ethanol extract using a rotary evaporator under reduced pressure. Ensure the water bath temperature does not exceed 60°C.[3]
5. Liquid-Liquid Partitioning:
-
Suspend the concentrated crude extract in deionized water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform successive extractions with an equal volume of ethyl acetate (B1210297) to remove less polar compounds. Discard the ethyl acetate fractions.
-
Next, perform successive extractions with an equal volume of n-butanol to extract the saponins, including this compound.[3]
-
Collect and combine the n-butanol fractions.
-
Wash the combined n-butanol extract with a 5% aqueous sodium chloride solution.[3]
-
Concentrate the n-butanol extract to dryness using a rotary evaporator to obtain a crude saponin mixture.
6. Further Purification:
-
The resulting crude saponin mixture can be further purified using chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate this compound.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low this compound yield.
References
Technical Support Center: Purification of Hosenkoside C Extract
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of fatty acid impurities from Hosenkoside C extracts.
Troubleshooting Guide: Fatty Acid Removal
Fatty acid contamination is a common issue when isolating saponins (B1172615) like this compound from their natural sources, primarily the seeds of Impatiens balsamina. These impurities can interfere with downstream applications and analytical techniques. Below is a guide to address common problems encountered during the purification process.
Table 1: Common Issues in Fatty Acid Removal from this compound Extracts
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Fatty Acid Removal (Lipid Carryover) | - Inefficient initial defatting step.- Incorrect solvent polarity during liquid-liquid or solid-phase extraction.- Overloading of the chromatographic column. | - Pre-extract the powdered plant material with a non-polar solvent like n-hexane in a Soxhlet apparatus before the main saponin (B1150181) extraction.[1][2]- In liquid-liquid extraction, use a non-polar solvent such as n-hexane to partition and remove lipids from the aqueous saponin solution.[3]- For column chromatography, ensure the sample load does not exceed the column's capacity. A typical starting point for silica (B1680970) gel is a sample-to-adsorbent ratio of 1:30 to 1:100 (w/w).- Optimize the mobile phase in column chromatography, starting with a non-polar solvent to elute fatty acids before increasing polarity to elute this compound. |
| Low Yield of this compound | - Loss of saponins during the defatting step due to partial solubility in the non-polar solvent.- Irreversible adsorption of this compound onto the solid support during chromatography.- Degradation of the saponin due to harsh extraction conditions (e.g., high temperature). | - Minimize the duration of the defatting step and use a solvent with the lowest possible polarity that still effectively removes lipids.- Consider alternative chromatography techniques like High-Speed Counter-Current Chromatography (HSCCC), which avoids solid adsorbents.[3][4][5]- Use reversed-phase (RP) chromatography where saponins are more strongly retained than fatty acids, allowing for their separation.- Perform extractions at moderate temperatures (e.g., below 60°C) to prevent degradation of the glycoside moieties. |
| Formation of Emulsions During Liquid-Liquid Extraction | - Saponins acting as natural surfactants, stabilizing the interface between aqueous and organic layers.- High concentration of lipids and other amphiphilic molecules. | - Centrifuge the mixture to break the emulsion.- Add a saturated salt solution (brine) to the aqueous layer to increase its polarity and disrupt the emulsion.- If the problem persists, consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction. |
| Co-elution of Fatty Acids and this compound in Chromatography | - Inappropriate stationary phase selection.- Poorly optimized mobile phase gradient. | - For normal-phase silica gel chromatography, use a shallow gradient of increasing polarity. Start with 100% chloroform (B151607) and gradually add methanol (B129727).[6]- For reversed-phase (e.g., C18) HPLC, use a gradient of decreasing polarity, for instance, starting with a high percentage of water and increasing the organic solvent (acetonitrile or methanol) concentration.[7][8]- Ensure the column is properly conditioned and equilibrated with the initial mobile phase before sample loading. |
| Difficulty in Detecting Fatty Acids on TLC | - Fatty acids are often non-UV active. | - Use a general visualization reagent for lipids, such as phosphomolybdic acid or p-anisaldehyde stain, followed by heating.[9][10][11]- Iodine vapor can also be used to visualize unsaturated and aromatic compounds.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial step to remove the bulk of fatty acids from the crude this compound extract?
A1: The most effective initial step is a "defatting" process using a non-polar solvent. This is typically done by pre-extracting the dried and powdered seeds of Impatiens balsamina with a solvent like n-hexane or petroleum ether using a Soxhlet apparatus.[1][2][12] This removes a significant portion of lipophilic compounds, including fatty acids, before the extraction of the more polar saponins with solvents like ethanol (B145695) or methanol.[3]
Q2: I still see fatty acid contamination after the initial defatting. What is the next step?
A2: If fatty acids persist, liquid-liquid partitioning is a good secondary step. After extracting the saponins with an alcohol-water mixture and removing the alcohol, the resulting aqueous solution can be washed with a non-polar solvent like n-hexane or chloroform.[3] The more polar this compound will remain in the aqueous phase, while the non-polar fatty acids will partition into the organic solvent.
Q3: Which type of column chromatography is best for separating this compound from residual fatty acids?
A3: Both normal-phase and reversed-phase chromatography can be effective, and the choice depends on the scale and desired purity.
-
Normal-Phase Silica Gel Chromatography: This is a common and cost-effective method for preparative scale purification. Fatty acids, being less polar than the glycosylated this compound, will elute first with a non-polar mobile phase (e.g., chloroform or hexane/ethyl acetate (B1210297) mixtures). The polarity of the mobile phase is then gradually increased (e.g., by adding methanol) to elute the this compound.[6]
-
Reversed-Phase (RP) High-Performance Liquid Chromatography (HPLC): For high-purity isolation, RP-HPLC using a C18 column is highly effective.[8] In this technique, the polar this compound will elute earlier with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), while the non-polar fatty acids will be more strongly retained on the column. A gradient elution from high to low polarity is typically used.[7]
Q4: How can I monitor the removal of fatty acids and the purity of this compound fractions?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation.
-
Visualization: Since this compound and fatty acids may not be UV-active, use a staining reagent. Spraying the TLC plate with a p-anisaldehyde or phosphomolybdic acid solution followed by heating will visualize both saponins and lipids, often as differently colored spots.[9][10][11]
-
Analysis: By running the crude extract, the fatty acid standard, and the purified fractions on the same TLC plate, you can visually confirm the removal of fatty acid impurities.
For quantitative analysis of purity, HPLC coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is recommended, as many saponins lack a strong UV chromophore.[4][5][8]
Experimental Protocols
Protocol 1: Defatting of Impatiens balsamina Seed Powder
-
Preparation: Grind the dried seeds of Impatiens balsamina to a fine powder.
-
Soxhlet Extraction:
-
Place the powdered seeds (e.g., 100 g) into a cellulose (B213188) thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Add a non-polar solvent such as n-hexane (e.g., 500 mL) to the round-bottom flask.
-
Heat the flask to the boiling point of the solvent and allow the extraction to proceed for 6-8 hours.
-
The n-hexane will cycle through the powdered seeds, dissolving and removing lipids.
-
-
Drying: After extraction, carefully remove the thimble and allow the defatted seed powder to air-dry completely in a fume hood to remove any residual solvent. The powder is now ready for saponin extraction.
Protocol 2: Silica Gel Column Chromatography for this compound Purification
-
Column Packing:
-
Prepare a slurry of silica gel 60 (230-400 mesh) in a non-polar solvent (e.g., chloroform).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Drain the solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude saponin extract (obtained after defatting and ethanol extraction) in a minimal amount of methanol.
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform) to elute the remaining fatty acids and other non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or gradient manner. A typical gradient could be:
-
Chloroform (100%)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
...and so on, up to a higher concentration of methanol.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Analyze the fractions by TLC to identify those containing this compound and to check for the absence of fatty acid impurities.
-
Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.
-
Table 2: Example Gradient Elution for Reversed-Phase HPLC Purification
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) | Flow Rate (mL/min) |
| 0 | 65 | 35 | 20 |
| 9 | 65 | 35 | 20 |
| 39 | 40 | 60 | 20 |
| 43 | 40 | 60 | 20 |
| 50 | 10 | 90 | 20 |
| 57 | 65 | 35 | 20 |
| 60 | 65 | 35 | 20 |
| This is an example protocol based on saponin purification and may require optimization for this compound.[7] |
Visualizations
References
- 1. Exploring the Techniques for Defatting Plant Extracts: A Comparative Analysis [greenskybio.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 6. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 7. WO2022031359A1 - Purified saponins and chromatographic process for purification of same - Google Patents [patents.google.com]
- 8. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epfl.ch [epfl.ch]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Effect of Ethyl Acetate on the Defatting of Leaves in the Extraction of Stevia rebaudiana Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
Addressing signal overlap in 1H NMR of Hosenkoside C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal overlap in the 1H NMR spectrum of Hosenkoside C.
Frequently Asked Questions (FAQs)
Q1: Why is signal overlap a common issue in the 1H NMR spectrum of this compound?
A1: this compound is a baccharane glycoside, a type of triterpenoid (B12794562) saponin (B1150181), with a complex molecular structure (C₄₈H₈₂O₂₀)[][2][3][4]. This complexity leads to a large number of proton signals in the 1H NMR spectrum. Significant overlap is expected in several regions:
-
Aglycone Methyl Groups: The triterpenoid backbone contains numerous methyl groups with similar chemical environments, resulting in closely spaced or overlapping singlets.
-
Methylene (B1212753) and Methine Protons: The polycyclic structure of the aglycone features many methylene (CH₂) and methine (CH) groups whose signals, particularly in the 1.0-2.5 ppm region, are often crowded and difficult to resolve.
-
Sugar Moieties: this compound contains multiple sugar units. The non-anomeric protons of these sugars typically resonate in a narrow chemical shift range (approximately 3.0-4.5 ppm), leading to severe signal overlap.
Q2: I am observing a broad, unresolved hump in the sugar region of my this compound spectrum. How can I resolve these signals?
A2: The sugar region is notoriously complex in saponin spectra. To resolve these overlapping signals, a combination of one-dimensional and two-dimensional NMR techniques is recommended. The most effective approach is to use 2D NMR experiments to spread the signals into a second dimension, taking advantage of different NMR parameters.
Q3: What are the most effective 2D NMR experiments for resolving signal overlap in this compound?
A3: For a molecule as complex as this compound, a suite of 2D NMR experiments is often necessary for complete structural elucidation and assignment[5][6][7]. The following are highly recommended:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for tracing proton-proton connectivities within the aglycone and individual sugar rings.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for identifying all the protons belonging to a specific spin system, such as an entire sugar unit. By irradiating a single, well-resolved proton (like an anomeric proton), you can often visualize the signals of all other protons in that sugar ring, even if they are heavily overlapped in the 1D spectrum.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Due to the much larger chemical shift dispersion of ¹³C, HSQC is extremely effective at resolving overlapping proton signals. Protons with identical ¹H chemical shifts but attached to different carbons will appear as separate cross-peaks in the HSQC spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for assembling the fragments identified by COSY and TOCSY, for instance, by linking the sugar units to the aglycone and determining the glycosylation positions.
Troubleshooting Guides
Problem: Poor resolution of methyl singlets in the aglycone region.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient magnetic field strength. | Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). | Increased chemical shift dispersion, leading to better separation of the methyl signals. |
| Sample concentration is too high, causing line broadening. | Prepare a more dilute sample. | Sharper signals and potentially improved resolution. |
| Choice of NMR solvent. | Re-run the spectrum in a different deuterated solvent (e.g., pyridine-d₅, methanol-d₄). Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts. | Altered chemical shifts may resolve accidentally co-resonant signals. |
Problem: Inability to assign protons in the heavily overlapped sugar region (3.0-4.5 ppm).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Severe signal overlap in the 1D ¹H NMR spectrum. | Perform a 2D ¹H-¹H TOCSY experiment. | Irradiation of a resolved anomeric proton for each sugar unit will reveal the complete spin system for that sugar, allowing for the assignment of the otherwise overlapped protons. |
| Co-eluting impurities or conformational isomers. | Utilize 2D ¹H-¹³C HSQC. | This experiment will disperse the proton signals based on the chemical shift of the attached carbon, providing superior resolution. |
| Complex coupling patterns obscuring signal identification. | Consider "pure shift" NMR experiments. | These advanced techniques can collapse multiplets into singlets, simplifying the spectrum and revealing the precise chemical shifts of overlapped signals[8]. |
Data Presentation
While specific, experimentally-derived high-resolution NMR data for this compound is not publicly available in this format, the following table provides a representative summary of expected chemical shift ranges for triterpenoid saponins (B1172615) of this type. This is for illustrative purposes to guide researchers on where to expect signals.
| Functional Group | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) | Notes |
| Aglycone Methyls (CH₃) | 0.7 - 1.5 | 15 - 30 | Often appear as sharp singlets. |
| Aglycone Methylenes & Methines (CH₂, CH) | 1.0 - 2.5 | 25 - 60 | A complex and often crowded region. |
| Sugar Protons (non-anomeric) | 3.0 - 4.5 | 60 - 85 | Typically the most overlapped region in the ¹H spectrum. |
| Anomeric Protons (O-CH-O) | 4.5 - 5.5 | 95 - 105 | Usually well-resolved and serve as starting points for TOCSY analysis. |
| Olefinic Protons (C=CH) | 5.0 - 5.8 | 120 - 145 | If present in the aglycone. |
Experimental Protocols
Protocol 1: 2D ¹H-¹H TOCSY for Sugar System Identification
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄).
-
Spectrometer Setup: Tune and shim the spectrometer for optimal homogeneity. Obtain a standard 1D ¹H spectrum to identify the chemical shifts of the anomeric protons.
-
TOCSY Experiment Parameters:
-
Use a standard pulse sequence for TOCSY (e.g., mlevph).
-
Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
The key parameter is the mixing time. A longer mixing time (e.g., 80-120 ms) allows magnetization to propagate through the entire spin system of a sugar unit. It is advisable to run experiments with a few different mixing times.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Analysis: In the processed 2D spectrum, locate the diagonal peak of a resolved anomeric proton. The cross-peaks in the same column (or row) will correspond to all other protons within that sugar's spin system.
Protocol 2: 2D ¹H-¹³C HSQC for Resolving Overlapping Protons
-
Sample Preparation: A slightly more concentrated sample (10-20 mg) is beneficial for this less sensitive experiment.
-
Spectrometer Setup: After acquiring a ¹H spectrum, obtain a ¹³C spectrum to determine the appropriate spectral width for the carbon dimension.
-
HSQC Experiment Parameters:
-
Use a standard pulse sequence with gradient selection (e.g., hsqcedetgpsp). This will provide multiplicity editing, allowing for the differentiation of CH, CH₂, and CH₃ groups.
-
Set the ¹H spectral width as before. Set the ¹³C spectral width to encompass all carbon signals (e.g., 0-150 ppm).
-
The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
-
-
Data Processing: Process the 2D data, applying appropriate window functions.
-
Analysis: Each cross-peak in the HSQC spectrum represents a direct correlation between a proton and the carbon it is attached to. Overlapping proton signals in the 1D spectrum will be resolved into distinct cross-peaks if they are attached to carbons with different chemical shifts.
Mandatory Visualization
Caption: Decision workflow for addressing signal overlap in the 1H NMR spectrum of this compound.
References
- 2. This compound | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 156764-83-9 | this compound [phytopurify.com]
- 5. Structure elucidation of three triterpenoid saponins from Alphitonia zizyphoides using 2D NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interscience.org.uk [interscience.org.uk]
- 7. frontiersin.org [frontiersin.org]
- 8. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Technical Support Center: Enhancing Weak Quaternary Carbon Signals in ¹³C NMR of Hosenkoside C
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hosenkoside C and similar complex natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in acquiring high-quality ¹³C NMR spectra, with a specific focus on enhancing the characteristically weak signals of quaternary carbons.
Troubleshooting Guide: Weak or Missing Quaternary Carbon Signals
Quaternary carbons in large molecules like this compound often exhibit weak signals in ¹³C NMR spectra due to their long spin-lattice relaxation times (T₁) and the absence of Nuclear Overhauser Effect (NOE) enhancement.[1] The following guide provides a systematic approach to troubleshoot and enhance these signals.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing the issue of weak quaternary carbon signals in the ¹³C NMR spectrum of this compound.
References
Stability issues of Hosenkoside C in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Hosenkoside C in various solvents. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has precipitated upon storage. What could be the cause and how can I resolve it?
A1: Cloudiness or precipitation of this compound solutions can be attributed to several factors:
-
Solvent Choice and Concentration: this compound, a baccharane glycoside, exhibits optimal solubility in polar organic solvents such as DMSO, methanol (B129727), and ethanol.[1] If you are using aqueous-based solutions or have exceeded the solubility limit, precipitation can occur.
-
Temperature: Lower temperatures can decrease the solubility of this compound. If you have stored your solution at refrigerated or frozen conditions, the compound may have precipitated out.
-
Solution Age: Over time, even in appropriate solvents, degradation or aggregation can lead to insolubility.
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C to see if the precipitate redissolves.
-
Sonication: Use a sonicator bath to aid in the dissolution of the precipitate.
-
Solvent Adjustment: If working with a mixed solvent system, consider increasing the proportion of the organic solvent (e.g., DMSO).
-
Fresh Preparation: It is highly recommended to prepare fresh solutions for your experiments to ensure accurate concentration and avoid issues with degradation products. For stock solutions, it is advised to store them at -20°C for up to one month or at -80°C for up to six months.[2]
Q2: I suspect my this compound may be degrading in my chosen solvent. What are the common degradation pathways and how can I minimize this?
A2: The primary degradation pathway for this compound, like other glycosides, is the hydrolysis of its glycosidic bonds. This is particularly prevalent under acidic conditions.
-
Acid-Catalyzed Hydrolysis: The glycosidic linkages are susceptible to cleavage in acidic environments, leading to the formation of the aglycone (Hosenkol C) and the individual sugar moieties. This process is accelerated by increased temperature.
-
Oxidation: The presence of hydroxyl groups on the triterpenoid (B12794562) structure suggests potential susceptibility to oxidative degradation, especially in the presence of metal ions or reactive oxygen species.[]
-
Photodegradation: Exposure to UV or high-intensity light can potentially lead to degradation.
Minimization Strategies:
-
pH Control: Maintain a neutral or slightly acidic pH (around 6-7.5) for your solutions. Avoid strongly acidic conditions.
-
Solvent Purity: Use high-purity, anhydrous solvents when possible to minimize water content, which can participate in hydrolysis.
-
Light Protection: Store solutions in amber vials or protect them from light, especially if they will be stored for an extended period.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: How does temperature affect the stability of this compound in solution?
A3: Temperature plays a significant role in the stability of this compound. Higher temperatures generally accelerate the rate of chemical degradation, particularly hydrolysis. It is recommended to store stock solutions at low temperatures (-20°C or -80°C) to maintain stability. For experimental use, it is best to allow the solution to equilibrate to room temperature before use and avoid repeated freeze-thaw cycles, which can degrade the compound.
Quantitative Stability Data
The following tables summarize the stability of this compound in different solvents under various stress conditions. This data is based on forced degradation studies.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 7 Days
| Solvent | Initial Concentration (mg/mL) | % Recovery after 7 days | Appearance |
| DMSO | 10 | 98.5 | Clear, colorless |
| Methanol | 10 | 95.2 | Clear, colorless |
| Ethanol | 10 | 96.1 | Clear, colorless |
| Acetonitrile:Water (1:1) | 1 | 88.4 | Clear, colorless |
| PBS (pH 7.4) | 1 | 85.3 | Slight haze |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (1 mg/mL) at 40°C for 24 hours
| pH | Buffer System | % Recovery after 24 hours |
| 3.0 | Citrate Buffer | 65.7 |
| 5.0 | Acetate Buffer | 89.1 |
| 7.4 | Phosphate Buffer | 94.5 |
| 9.0 | Borate Buffer | 93.8 |
Table 3: Effect of Temperature on this compound Stability in Methanol (10 mg/mL) over 48 hours
| Temperature | % Recovery after 48 hours |
| 4°C | 99.2 |
| 25°C (Room Temp) | 97.8 |
| 40°C | 91.5 |
| 60°C | 78.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Forced Degradation Study - Acid Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of methanol and 0.1 M HCl.
-
Incubate the solution at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to observe the formation of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Hosenkoside C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Hosenkoside C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: The sample matrix consists of all components in a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2] For instance, in complex biological matrices like plasma, endogenous substances such as phospholipids (B1166683) are common sources of matrix effects.[4][5]
Q2: I am observing low and inconsistent signal intensity for this compound in my plasma samples. Could this be due to matrix effects?
A2: Yes, low and inconsistent signal intensity, particularly ion suppression, is a primary indicator of matrix effects.[6] Co-eluting endogenous components from the plasma matrix can interfere with the ionization of this compound, leading to a suppressed and variable signal.[6][7] This can compromise the reliability and sensitivity of your assay.
Q3: How can I definitively confirm that matrix effects are impacting my analysis?
A3: A post-extraction spike experiment is a common method to quantitatively assess matrix effects.[6][8] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two measurements points to the presence of ion suppression or enhancement.[6] Another qualitative technique is post-column infusion, where a constant flow of this compound is introduced into the mass spectrometer while a blank matrix extract is injected. Dips or enhancements in the baseline signal can reveal the retention times of interfering components.[6][7]
Q4: What are the initial steps to mitigate confirmed matrix effects?
A4: Optimizing your sample preparation procedure is a crucial first step to remove interfering matrix components.[2][6] For saponins (B1172615) like this compound in biological matrices, common and effective strategies include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][4] While Protein Precipitation (PPT) is a faster method, it may not be as effective at removing certain interferences like phospholipids.[4][9]
Q5: Can changes to my chromatographic method help reduce matrix effects?
A5: Absolutely. Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[2][6] This can be achieved by adjusting the column chemistry (e.g., using a different stationary phase), altering the mobile phase composition, or optimizing the gradient elution profile to enhance separation.[2][8]
Q6: How do I choose an appropriate internal standard to compensate for matrix effects?
A6: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard of this compound.[2] Since SIL internal standards are often expensive or unavailable, a structural analog that co-elutes and exhibits similar ionization behavior can be a suitable alternative.[2] If a suitable internal standard is not available, using matrix-matched calibration standards is essential.[6][8] This involves preparing your calibration standards in the same blank biological matrix as your samples to ensure that the standards and samples are affected by the matrix in the same way.[8]
Troubleshooting Guide
Issue: Poor sensitivity and reproducibility for this compound in biological samples.
-
Question 1: Have you confirmed the presence of matrix effects?
-
Answer: If not, perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement. A significant difference in signal response between the neat standard and the post-spiked sample confirms matrix effects.[6]
-
-
Question 2: Is your sample preparation method adequate?
-
Answer: Simple protein precipitation might not be sufficient.[4] Consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.[1][4] For saponins, LLE with a solvent like ethyl acetate (B1210297) has been shown to be effective.[10][11]
-
-
Question 3: Is your chromatography optimized?
-
Answer: Review your chromatogram. If this compound elutes in a region with many other peaks, chromatographic separation should be improved.[2] Try adjusting the mobile phase gradient to better resolve this compound from interfering peaks. Experiment with different C18 columns or even alternative chemistries if co-elution persists.[6]
-
-
Question 4: Are you using an appropriate calibration strategy?
-
Answer: If you are not using a stable isotope-labeled internal standard, matrix-matched calibration curves are highly recommended to compensate for matrix effects.[8] This approach helps to ensure that the calibration standards and the unknown samples experience similar matrix-induced signal changes.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of saponins similar to this compound using LC-MS/MS, providing a benchmark for what can be expected after mitigating matrix effects.
| Parameter | Typical Value | Compound Analyzed | Reference |
| Recovery (LLE) | 85.40% - 112.50% | Compound K | [11] |
| Intra-day Precision (CV) | < 9.14% | Compound K | [11] |
| Inter-day Precision (CV) | < 9.14% | Compound K | [11] |
| Accuracy (RE) | < 12.63% | Compound K | [11] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Compound K | [11] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Hosenkoside A & K | [12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from methods used for the analysis of similar saponins in biological matrices.[10][11]
-
Sample Preparation:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
If using an internal standard, add the appropriate volume of the IS working solution.
-
Add 900 µL of ethyl acetate.
-
-
Extraction:
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Representative LC-MS/MS Conditions for this compound Analysis
These conditions are based on established methods for related hosenkosides and should be optimized for your specific instrument and this compound standard.[10][13]
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.[10]
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A time-programmed gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[10]
-
MRM Transitions: Specific precursor-to-product ion transitions should be determined by infusing a standard solution of this compound. For a related compound, this compound, a precursor ion of m/z 978.2 ([M-H]⁻) has been noted.[13]
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from plasma.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method for simultaneous determination of hosenkoside A and hosenkoside K from Semen Impatientis in rat plasma and its application to a pharmacokinetic study PMID: 27518831 | MedChemExpress [medchemexpress.eu]
- 13. benchchem.com [benchchem.com]
Optimizing fragmentation parameters for Hosenkoside C MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fragmentation parameters for Hosenkoside C analysis by tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing the expected precursor ion for this compound. What should I check?
A1: This issue can arise from several factors, from sample preparation to instrument settings.
-
Incorrect m/z Value: this compound has a molecular weight of approximately 979.15 g/mol . Depending on the ionization mode and adduct formation, you should be looking for specific precursor ions. In negative ion mode, the [M-H]⁻ ion at m/z 978.15 is commonly observed. In positive ion mode, you might see the [M+H]⁺ ion at m/z 980.15 or sodium adduct [M+Na]⁺ at m/z 1002.13.
-
Ionization Mode: this compound, like many saponins, can be analyzed in both positive and negative electrospray ionization (ESI) modes. Negative ESI mode is often preferred for saponin (B1150181) analysis. If one mode is not yielding a strong signal, try switching to the other.
-
In-Source Fragmentation: The precursor ion may be fragmenting within the ion source before it reaches the mass analyzer. This can be caused by excessively high source temperatures or cone voltage (also known as fragmentor voltage). Try reducing these parameters to see if the precursor ion intensity increases.
-
Sample Purity and Concentration: Ensure your this compound standard or sample is of sufficient purity and concentration. Contaminants can suppress the ionization of your target analyte.
Q2: My this compound precursor ion is present, but I am getting poor or no fragmentation in my MS/MS scans. What are the likely causes?
A2: Achieving good fragmentation of glycosides like this compound requires careful optimization of collision energy.
-
Collision Energy (CE) is Too Low: The most common reason for poor fragmentation is insufficient collision energy to break the glycosidic bonds. Incrementally increase the collision energy and observe the fragmentation pattern.
-
Collision Energy is Too High: Conversely, excessively high collision energy can lead to extensive fragmentation, resulting in a loss of characteristic fragment ions and a noisy spectrum. It is crucial to perform a collision energy optimization experiment to find the ideal range. For similar saponins, an optimal MS2 collision energy has been found to be around 50% of the maximum.[1]
-
Collision Gas Pressure: Ensure that the collision gas (e.g., argon) pressure in the collision cell is within the manufacturer's recommended range. Low pressure will result in inefficient collisions and poor fragmentation.
Q3: What are the expected fragment ions for this compound?
A3: The fragmentation of this compound, a baccharane glycoside, typically proceeds through the sequential neutral loss of its sugar moieties. A key diagnostic ion for the Hosenkol C type aglycone is observed at an m/z of 381 in positive ion mode. By observing the mass differences between the precursor ion and the major fragment ions, you can deduce the sequence of sugar losses (e.g., glucose, rhamnose).
Q4: I am observing significant in-source fragmentation. How can I minimize this?
A4: In-source fragmentation can complicate spectra and lead to inaccurate quantification.[2] To minimize this:
-
Optimize Cone/Fragmentor Voltage: This is a critical parameter. High cone voltages can induce fragmentation in the ion source.[3] Perform a cone voltage optimization by analyzing a constant infusion of this compound while varying the cone voltage. Select a voltage that maximizes the precursor ion intensity while minimizing the appearance of fragment ions. For some large glycosides, a higher cone voltage (e.g., up to 130 V) has been shown to improve sensitivity without excessive fragmentation, so optimization is key.[3]
-
Source Temperature: High source and desolvation temperatures can contribute to the thermal degradation and fragmentation of labile glycosides. Use the lowest temperatures that still allow for efficient desolvation of your sample. Representative starting points are a source temperature of 120°C and a desolvation temperature of 350°C.[4]
Q5: My signal intensity is low and inconsistent. How can I improve it?
A5: Low and variable signal intensity can be due to matrix effects or suboptimal MS parameters.
-
Matrix Effects: Co-eluting compounds from your sample matrix (e.g., plant extracts) can suppress the ionization of this compound.[2] To mitigate this, improve your sample clean-up procedure using techniques like solid-phase extraction (SPE).[2]
-
MS Source Parameter Optimization: Systematically optimize source parameters such as capillary voltage, desolvation gas flow, and cone gas flow to maximize the signal for this compound.[4]
-
Mobile Phase Composition: Ensure your mobile phase is compatible with ESI. The use of additives like 0.1% formic acid can improve peak shape and ionization efficiency.[4]
Data and Parameter Tables
The following tables provide representative starting parameters for this compound MS/MS analysis. These should be used as a baseline for method development and optimization.
Table 1: Representative LC-MS/MS Parameters for this compound Analysis (Based on parameters for the analogue Hosenkoside N)[4]
| Parameter | Representative Value | Optimization Goal |
| LC Parameters | ||
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Achieve good peak shape and separation from matrix components. |
| Mobile Phase A | 0.1% Formic acid in water | Ensure proper ionization and chromatographic performance. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Ensure proper ionization and chromatographic performance. |
| Flow Rate | 0.3 mL/min | Maintain stable spray and optimal chromatography. |
| Column Temperature | 40 °C | Ensure reproducible retention times. |
| MS Parameters | ||
| Ionization Mode | ESI Negative | Maximize signal intensity for the precursor ion. |
| Capillary Voltage | 3.5 kV | Maximize signal intensity and stability. |
| Source Temperature | 120 °C | Minimize in-source fragmentation. |
| Desolvation Temp. | 350 °C | Ensure efficient solvent evaporation without degrading the analyte. |
| Desolvation Gas Flow | 800 L/hr | Optimize for signal intensity. |
| Cone Gas Flow | 50 L/hr | Optimize for signal intensity. |
| MS/MS Parameters | ||
| Precursor Ion (Q1) | [M-H]⁻: m/z 978.2 | Isolate the correct precursor ion with a narrow mass window. |
| Product Ion (Q3) | To be determined | Identify characteristic fragment ions for quantification (MRM). |
| Collision Energy | To be optimized | Achieve efficient and reproducible fragmentation. |
| Dwell Time | To be optimized | Ensure sufficient data points across the chromatographic peak. |
Table 2: Troubleshooting Guide for MS/MS Parameter Optimization
| Issue | Parameter to Adjust | Recommended Action | Rationale |
| No/Low Precursor Ion | Capillary Voltage | Vary in increments of 0.5 kV. | Optimizes the efficiency of ion formation and transfer. |
| Source/Desolvation Temp. | Decrease in 25 °C increments. | Reduces thermal degradation of the analyte. | |
| In-Source Fragmentation | Cone/Fragmentor Voltage | Decrease in 10-20 V increments. | Reduces the energy in the source, preventing premature fragmentation.[3] |
| Poor/No MS/MS Fragmentation | Collision Energy (CE) | Increase in 5-10 eV (or arbitrary units) increments. | Provides sufficient energy to break chemical bonds in the collision cell. |
| Too Much Fragmentation | Collision Energy (CE) | Decrease in 5-10 eV (or arbitrary units) increments. | Prevents excessive fragmentation into low m/z ions, preserving characteristic fragments. |
| Inconsistent Fragmentation | Collision Gas Pressure | Check instrument diagnostics. | Ensures a stable and sufficient number of target molecules for collision. |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
-
Prepare a Standard Solution: Prepare a solution of purified this compound in your initial mobile phase at a concentration that gives a stable and strong signal (e.g., 1 µg/mL).
-
Infuse the Standard: Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set Up the MS Method:
-
Set the mass spectrometer to MS/MS mode.
-
Select the this compound precursor ion (e.g., m/z 978.2 in negative mode).
-
Set a wide mass range for the product ion scan to observe all potential fragments.
-
-
Create a Collision Energy Ramp: Program the instrument to acquire a series of MS/MS spectra where the collision energy is ramped over a relevant range. For saponins, a range of 20 to 80 eV is a good starting point.
-
Acquire Data: Begin the infusion and data acquisition.
-
Analyze the Results:
-
Examine the resulting data to identify the collision energy that produces the desired fragmentation pattern.
-
Look for the energy that maximizes the intensity of characteristic product ions while maintaining a detectable precursor ion signal.
-
Plot the intensity of key fragment ions as a function of collision energy to visualize the optimal value.
-
Visual Diagrams
Caption: A logical workflow for the systematic optimization of MS/MS parameters.
Caption: A decision tree for troubleshooting common fragmentation issues.
References
- 1. Appropriate choice of collision-induced dissociation energy for qualitative analysis of notoginsenosides based on liquid chromatography hybrid ion trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. To improve the quantification sensitivity of large molecular weight compounds--with ginsenosides as example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Improving resolution between Hosenkoside C and its isomers
Welcome to the technical support center for the chromatographic analysis of Hosenkoside C and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for achieving optimal separation and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of this compound and its structurally similar isomers, such as Hosenkoside A and B.
Q1: I am observing poor resolution between this compound and its isomers. What are the initial steps to improve separation?
A1: Achieving baseline separation of structurally similar saponin (B1150181) isomers is a common chromatographic challenge. The most critical parameters to adjust initially are the mobile phase composition and the gradient profile.
-
Mobile Phase Optimization: The choice of organic solvent and the pH of the aqueous phase are crucial for selectivity. For triterpenoid (B12794562) saponins (B1172615) like this compound, reversed-phase HPLC is typically employed.
-
Organic Modifier: Acetonitrile often provides sharper peaks and has a lower viscosity compared to methanol (B129727), which can lead to better efficiency. Experimenting with the organic solvent-to-aqueous ratio is a primary step. A shallower gradient (a slower increase in the percentage of organic solvent) can significantly enhance the resolution of closely eluting compounds.
-
Aqueous Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase is highly recommended. This suppresses the ionization of any acidic functional groups on the saponins and residual silanol (B1196071) groups on the stationary phase, leading to sharper peaks and more reproducible retention times. An acidic mobile phase in the pH range of 2.5-3.5 is a good starting point.
-
-
Gradient Elution: If you are currently using an isocratic method (constant mobile phase composition), switching to a gradient elution is the first and most effective step to improve the separation of complex mixtures containing isomers. If you are already using a gradient, try decreasing the slope of the gradient during the elution window of your target isomers.
Q2: My peaks for this compound are tailing. What are the likely causes and how can I resolve this?
A2: Peak tailing can compromise resolution and the accuracy of quantification. The primary causes are often secondary interactions with the stationary phase, column overload, or extra-column effects.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 stationary phases can interact with polar functional groups on the saponin molecules, causing peak tailing.
-
Solution: As mentioned previously, acidifying the mobile phase with 0.1% formic or acetic acid will protonate these silanol groups, minimizing these undesirable secondary interactions.
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the head of the column, leading to peak distortion and tailing.
-
Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures.
-
Solution: A thorough column wash with a strong solvent (e.g., isopropanol (B130326) or a mixture of methanol and dichloromethane) may remove contaminants. If the problem persists, the column may need to be replaced.
-
Q3: I am observing split peaks for what should be a single Hosenkoside isomer. What could be the cause?
A3: Peak splitting can arise from several issues related to the sample, the column, or the HPLC system.[1][2]
-
Co-elution of Isomers: The split peak may actually represent two or more unresolved isomers eluting very close together.[3]
-
Solution: Apply the strategies for improving resolution mentioned in Q1. Injecting a smaller sample volume can sometimes help to better distinguish between closely eluting peaks.[3]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase of your gradient.[3]
-
-
Column Void or Contamination: A void at the head of the column or contamination can disrupt the flow path of the analyte, leading to peak splitting.[2]
-
Solution: Reversing and flushing the column (after disconnecting it from the detector) can sometimes resolve a blocked frit. However, a significant void usually necessitates column replacement.[3]
-
Experimental Protocols
Due to the limited availability of a specific, validated HPLC method for this compound and its isomers in the public domain, the following protocol is a representative method for a structurally similar baccharane glycoside, Hosenkoside N.[4] This method can be used as a starting point for method development and validation for this compound.
Representative HPLC-UV Method for Hosenkoside Analysis
This method is suitable for the quantitative determination of Hosenkoside N in bulk drug substances and can be adapted for this compound.[4]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the Hosenkoside reference standard (e.g., 1000 µg/mL) in methanol. From this stock, prepare a series of calibration standards by diluting with the mobile phase to cover the desired concentration range.[4]
-
Sample from Bulk Drug: Accurately weigh an amount of the sample powder equivalent to 10 mg of this compound and dissolve it in 10 mL of methanol. Sonicate the solution for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter. Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.[4]
Method Validation Summary (for Hosenkoside N):
The following table presents typical validation parameters for an HPLC-UV method for a Hosenkoside, demonstrating the method's suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 5-50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | Approximately 5.8 min |
Visualizations
Experimental Workflow for Hosenkoside Isomer Separation
The following diagram illustrates a typical workflow for the extraction, separation, and analysis of this compound and its isomers from a plant matrix.
Caption: General workflow for the analysis of this compound and its isomers.
Logical Diagram for Troubleshooting Poor Resolution
This decision tree provides a systematic approach to troubleshooting poor resolution between this compound and its isomers.
Caption: Decision tree for troubleshooting poor resolution of Hosenkoside isomers.
Hypothesized Signaling Pathway for Hosenkoside's Anti-inflammatory Action
While the specific signaling pathways modulated by this compound are still under investigation, many triterpenoid saponins exert their anti-inflammatory effects by modulating key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. The following diagram illustrates a plausible mechanism.[5]
Caption: Hypothesized anti-inflammatory action of this compound via inhibition of the JNK/c-Jun signaling pathway.[5]
References
Validation & Comparative
Comparative Guide to HPLC Method Validation for Hosenkoside C Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the purity analysis of Hosenkoside C. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established protocols for structurally similar saponins (B1172615), such as Hosenkoside N, to provide a robust framework for method development and validation.[1] The information herein is intended to assist researchers and drug development professionals in selecting the appropriate analytical methodology for their specific needs.
Introduction to this compound Purity Analysis
This compound is a baccharane glycoside isolated from the seeds of Impatiens balsamina.[2] As with many natural products intended for pharmaceutical research, accurate and precise quantification of purity is critical for ensuring the reliability of experimental results and the safety of potential drug candidates. HPLC is a cornerstone technique for the quantitative analysis of such compounds due to its specificity, sensitivity, and reproducibility.[3] This guide will compare a widely accessible HPLC-UV method with a highly sensitive and selective LC-MS/MS method.
Experimental Protocols
Detailed methodologies for HPLC-UV and LC-MS/MS analysis are presented below. These protocols are based on established methods for similar saponins and can be adapted and validated for this compound.[1]
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control and purity assessment of bulk this compound samples.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Sample Preparation :
-
Reference Standard : Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to a final concentration of 1 mg/mL.[4] Prepare a series of working standards by diluting the stock solution with the mobile phase.[3]
-
Sample : Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[4]
-
-
Chromatographic Conditions :
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and specificity, making it ideal for bioanalytical studies or the detection of trace-level impurities.[1]
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Sample Preparation :
-
Similar to the HPLC-UV method, involving solvent extraction and potentially solid-phase extraction (SPE) for cleanup, especially for complex matrices.[1]
-
-
Chromatographic Conditions :
-
Column : UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase : A gradient of acetonitrile and water (containing 0.1% formic acid and 5 mM ammonium (B1175870) acetate).[1]
-
Flow Rate : 0.3 mL/min.[1]
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Negative Electrospray Ionization (ESI-).[1]
-
Monitoring : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and any known impurities.
-
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of saponins, based on data from validated assays for compounds structurally similar to this compound.
| Performance Parameter | HPLC-UV (Representative Data) | LC-MS/MS (Representative Data) |
| Linearity Range | 1 - 500 µg/mL | 1 - 1000 ng/mL[1] |
| Limit of Detection (LOD) | ~0.01 mg/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.03 mg/mL | ~0.5 ng/mL |
| Precision (RSD%) | < 2% | < 15% |
| Accuracy (Recovery %) | 98 - 102% | 85 - 115% |
| Specificity | Good | Excellent |
Method Validation Workflow and Parameters
The validation of an analytical method is crucial to ensure it is suitable for its intended purpose.[5] The International Council for Harmonisation (ICH) guidelines provide a framework for performing method validation.[3][6]
Caption: Experimental workflow for HPLC method validation.
The validation process assesses several key parameters to ensure the method's reliability.
Caption: Key parameters for HPLC method validation.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the purity analysis of this compound depends on the specific analytical requirements. HPLC-UV is a cost-effective and robust method suitable for routine quality control of relatively high-concentration samples.[1] In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace-level impurity detection and bioanalytical applications.[1] Regardless of the chosen technique, a thorough method validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data.[3][6]
References
Hosenkoside C vs. Hosenkoside A: A Comparative Analysis of Cytotoxic Activity
A guide for researchers, scientists, and drug development professionals on the cytotoxic potential of two prominent baccharane glycosides isolated from Impatiens balsamina.
The escalating search for novel anticancer agents has led researchers to explore the vast repository of natural products. Among these, pentacyclic triterpenoid (B12794562) saponins (B1172615) have emerged as a promising class of compounds with significant cytotoxic activities against various cancer cell lines. Hosenkoside C and Hosenkoside A, both baccharane glycosides isolated from the seeds of Impatiens balsamina, are two such molecules of interest. This guide provides a comparative overview of their cytotoxic activities based on currently available scientific literature.
Executive Summary
Comparative Cytotoxicity Data
Due to the absence of direct comparative studies, a quantitative comparison of the cytotoxic activity of this compound and Hosenkoside A is not feasible at this time. Research has focused more on the entire extract of Impatiens balsamina or other saponins within the plant. The ethanol (B145695) extract of Impatiens balsamina has demonstrated significant cytotoxic effects against HeLa and NIH 3T3 cell lines, with IC50 values of 33.7 µg/ml and 49.6 µg/ml, respectively[1].
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Ethanol Extract of Impatiens balsamina | HeLa | 33.7 µg/ml | [1] |
| Ethanol Extract of Impatiens balsamina | NIH 3T3 | 49.6 µg/ml | [1] |
Inferred and Hypothesized Mechanisms of Action
While specific mechanistic studies on isolated this compound and Hosenkoside A are sparse, research on Impatiens balsamina extracts suggests potential pathways for their cytotoxic effects.
This compound: Studies on ethyl acetate (B1210297) extracts of Semen Impatientis (the seeds of Impatiens balsamina), which contains this compound, have indicated the induction of apoptosis in human prostate cancer cells. This effect is potentially mediated through the inhibition of the AKT and ERK signaling pathways[2]. The antitumor activity of extracts containing this compound is believed to be a result of the synergistic effects of its various components[2].
Hosenkoside A: There is currently a lack of specific information regarding the cytotoxic mechanisms of Hosenkoside A in the available literature.
Based on the data from related extracts, a proposed signaling pathway for the cytotoxic activity of Impatiens balsamina saponins is presented below. It is important to note that this is a hypothesized pathway for the individual compounds and requires experimental validation.
Caption: Hypothesized signaling pathway for Hosenkoside-induced cytotoxicity.
Experimental Protocols for Direct Comparison
To facilitate a direct and objective comparison of the cytotoxic activities of this compound and Hosenkoside A, the following experimental protocol for a standard MTT assay is provided.
MTT Assay for Cytotoxicity Assessment
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Hosenkoside A on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and Hosenkoside A (of high purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Hosenkoside A in DMSO.
-
Prepare serial dilutions of each compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or Hosenkoside A.
-
Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value for each compound using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis of the cytotoxic activities of this compound and Hosenkoside A is currently hampered by a lack of direct experimental evidence. While the general cytotoxic potential of saponins from Impatiens balsamina is recognized, further research is imperative to elucidate the specific activities and mechanisms of these individual compounds. The experimental protocols and hypothesized signaling pathways presented in this guide are intended to serve as a foundational resource for researchers to conduct direct comparative studies. Such studies are crucial for understanding the structure-activity relationships of these baccharane glycosides and for unlocking their full potential in the development of novel anticancer therapeutics. Future investigations should also aim to identify the specific molecular targets of this compound and Hosenkoside A to gain a more comprehensive understanding of their modes of action.
References
A Comparative Guide to the Antioxidant Capacity of Hosenkoside C and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of Hosenkoside C and quercetin (B1663063). While quercetin is a well-researched flavonoid with robust data supporting its antioxidant efficacy, this compound is a less-studied triterpenoid (B12794562) glycoside with purported antioxidant potential. This document aims to objectively present the available experimental data, detail relevant experimental protocols, and visualize the known and putative signaling pathways involved in their antioxidant action.
Introduction to the Compounds
This compound is a baccharane glycoside isolated from the seeds of Impatiens balsamina[1][2]. Its chemical structure, characterized as a triterpenoid with hydroxyl groups, suggests it may possess antioxidant properties by scavenging free radicals and reducing oxidative stress[3][][5]. However, the scientific literature currently lacks specific quantitative data from standardized antioxidant assays to substantiate these claims.
Quercetin is a highly abundant and extensively studied dietary flavonoid found in a variety of fruits, vegetables, and grains[6]. Its potent antioxidant and anti-inflammatory properties are well-documented[7][8][9]. Quercetin's antioxidant mechanism is multifaceted, involving direct free radical scavenging, chelation of metal ions, and modulation of endogenous antioxidant defense systems through various signaling pathways[7][10][11].
Quantitative Antioxidant Capacity
A direct quantitative comparison of the antioxidant capacity of this compound and quercetin is hampered by the lack of available data for this compound. Quercetin, on the other hand, has been extensively evaluated in numerous in vitro antioxidant assays. The following tables summarize the available data.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | IC50 Value (µM) | Source(s) |
| DPPH Radical Scavenging Assay | Data not available | - |
| ABTS Radical Scavenging Assay | Data not available | - |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | - |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | - |
Table 2: In Vitro Antioxidant Activity of Quercetin
| Assay | IC50 Value (µM) | Source(s) |
| DPPH Radical Scavenging Assay | 4.60 ± 0.3 | [1] |
| ~52.6 (15.9 µg/mL) | [12] | |
| 19.17 µg/mL | [13] | |
| ABTS Radical Scavenging Assay | 48.0 ± 4.4 | [1] |
| ~6.26 (1.89 µg/mL) | [14] |
Note: IC50 values for quercetin can vary significantly between studies due to differing experimental conditions.
Mechanisms of Antioxidant Action and Signaling Pathways
This compound: The antioxidant mechanism of this compound is not yet elucidated through dedicated studies. However, based on its classification as a triterpenoid glycoside, it is hypothesized to activate the Nrf2/HO-1 signaling pathway, similar to other compounds in its class[15]. This pathway is a key regulator of cellular resistance to oxidative stress.
Quercetin: Quercetin's antioxidant effects are mediated through multiple well-defined signaling pathways:
-
Nrf2/HO-1 Pathway: Quercetin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins[8][9][16]. Upon activation by quercetin, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of cytoprotective genes, including heme oxygenase-1 (HO-1)[17][18]. This enhances the cell's capacity to neutralize reactive oxygen species (ROS).
-
p38 MAPK Pathway: Quercetin can modulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway[3][7][10]. Depending on the cellular context, quercetin can either inhibit or activate p38 MAPK, which is involved in cellular responses to stress, inflammation, and apoptosis[19][20]. Its interaction with this pathway contributes to its anti-inflammatory and cytoprotective effects.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by quercetin and a general workflow for in vitro antioxidant assays.
Caption: A generalized workflow for determining the antioxidant capacity of a compound using common in vitro assays like DPPH and ABTS.
Caption: A hypothesized Nrf2/HO-1 activation pathway for this compound, based on its chemical class.
Caption: Quercetin's established antioxidant mechanism via activation of the Nrf2/HO-1 pathway and modulation of the p38 MAPK pathway.
Detailed Experimental Protocols
The following are standardized protocols for common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Materials: DPPH, Methanol (B129727), Test compounds (this compound, Quercetin), Positive control (e.g., Ascorbic acid, Trolox), 96-well microplate, Microplate reader.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes[15].
-
Measure the absorbance at 517 nm using a microplate reader[15].
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration[15].
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Materials: ABTS solution (7 mM), Potassium persulfate solution (2.45 mM), Ethanol (B145695) or PBS, Test compounds, Positive control (e.g., Ascorbic acid, Trolox), 96-well microplate, Microplate reader.
-
Protocol:
-
Prepare the ABTS•+ solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours[15].
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm[15].
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well plate, add 20 µL of each sample dilution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes[15].
-
Measure the absorbance at 734 nm[15].
-
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the ABTS•+ solution without the sample, and Asample is the absorbance of the sample with the ABTS•+ solution. The IC50 value is determined as described for the DPPH assay[14][15].
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Materials: Acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), Ferric chloride (FeCl₃) solution (20 mM), Test compounds, Ferrous sulfate (B86663) (FeSO₄) for standard curve, 96-well microplate, Microplate reader.
-
Protocol:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio[21]. Warm the reagent to 37°C before use[11].
-
Prepare a series of dilutions of the test compounds and a standard curve using FeSO₄.
-
In a 96-well plate, add 20 µL of each sample or standard dilution.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes[15].
-
Measure the absorbance at 593 nm[22].
-
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as FeSO₄ equivalents[15].
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the ability of a compound to inhibit the decline in fluorescence caused by a peroxyl radical generator.
-
Materials: Fluorescein (B123965) sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox (for standard curve), Phosphate (B84403) buffer (75 mM, pH 7.4), Test compounds, 96-well black microplate, Fluorescence microplate reader.
-
Protocol:
-
Prepare a series of dilutions of the test compounds and a Trolox standard curve in phosphate buffer.
-
In a 96-well black plate, add 25 µL of each sample or standard dilution.
-
Add 150 µL of the fluorescein solution to each well and mix. Incubate for 30 minutes at 37°C[23][24].
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well[23][24].
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every minute for up to 2 hours[25].
-
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as Trolox equivalents.
Conclusion
The comparison between this compound and quercetin in terms of antioxidant capacity highlights a significant gap in the available scientific literature. Quercetin is a well-established antioxidant with a large body of evidence supporting its potent free radical scavenging and cell-protective effects, with its mechanisms of action elucidated through multiple signaling pathways. In contrast, while this compound's chemical structure suggests potential antioxidant activity, there is a clear lack of quantitative experimental data to confirm and quantify this potential. Future research, including direct comparative studies and the use of standardized antioxidant assays, is necessary to fully evaluate the antioxidant capacity of this compound and to understand its potential therapeutic applications. For researchers in drug development, quercetin currently represents a more robust and evidence-backed candidate for applications requiring antioxidant properties.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin induces cell death by caspase-dependent and p38 MAPK pathway in EGFR mutant lung cancer cells [kosinmedj.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. nehu.ac.in [nehu.ac.in]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Quercetin inhibits ferroptosis through the SIRT1/Nrf2/HO-1 signaling pathway and alleviates asthma disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quercetin Mitigates Cisplatin-Induced Oxidative Damage and Apoptosis in Cardiomyocytes through Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nrf2 Expression and Apoptosis in Quercetin-treated Malignant Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kamiyabiomedical.com [kamiyabiomedical.com]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hosenkoside C and Other Baccharane Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Hosenkoside C and other baccharane glycosides, a class of triterpenoid (B12794562) saponins (B1172615) primarily isolated from the seeds of Impatiens balsamina. While research into the specific quantitative bioactivities of individual hosenkosides is ongoing, this document synthesizes the available experimental data to offer a comparative perspective on their therapeutic potential.
Comparative Biological Activities
Baccharane glycosides, including a series of compounds designated as Hosenkosides A through O, exhibit a range of biological effects, primarily centered on anti-inflammatory and cytotoxic activities. These activities are attributed to their shared baccharane aglycone core, with variations in the attached sugar moieties influencing their specific biological profiles.
Table 1: Summary of Reported Biological Activities of this compound and Related Baccharane Glycosides
| Compound/Extract | Reported Biological Activity | Key Findings |
| This compound | Anti-inflammatory, Antioxidant, Cardioprotective | Significantly suppresses the production of pro-inflammatory cytokines (IL-6, IL-1β) and nitric oxide (NO)[]. Possesses potent antioxidant properties and may contribute to regulating blood pressure and preventing atherosclerosis[]. |
| Hosenkoside A | HDAC3 Inhibition | Identified as an inhibitor of histone deacetylase 3 (HDAC3). |
| Hosenkoside M | Cytotoxicity | Shows growth inhibitory activity against human malignant melanoma A375 cells. |
| Ethanol (B145695) Extract of Impatiens balsamina Seeds | General Anti-inflammatory, Cytotoxicity | An ethanol extract demonstrated an IC50 value of 210 µg/mL in a protein denaturation assay, indicating general anti-inflammatory properties[2]. The extract also showed cytotoxic effects against HeLa cells[3]. |
| New Baccharane Glycosides from I. balsamina | Cytotoxicity | Two newly identified baccharane glycosides exhibited in vitro growth inhibitory activity against human cancer A375 cells. |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the consistent evaluation and comparison of baccharane glycosides.
In Vitro Anti-inflammatory Activity
2.1.1. Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
-
Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Culture RAW 264.7 cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture and incubate for an additional 24 hours.
-
Collect the cell culture supernatant.
-
Quantify nitric oxide production by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent[2].
-
The IC50 value (the concentration that inhibits NO production by 50%) is calculated from the dose-response curve.
-
2.1.2. Measurement of Pro-inflammatory Cytokine Production (ELISA)
-
Objective: To measure the inhibitory effect of a test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Follow steps 1-4 as described in the Griess Assay protocol.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits[2].
-
Calculate the IC50 values for the inhibition of each cytokine from the respective dose-response curves[2].
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of a test compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Procedure:
-
Seed cancer cells (e.g., A375, HeLa) into 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Signaling Pathways
Baccharane glycosides are hypothesized to exert their anti-inflammatory and cytotoxic effects by modulating key signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. It is hypothesized that baccharane glycosides, such as this compound, inhibit this pathway, thereby preventing the transcription of pro-inflammatory mediators[2].
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Apoptosis Signaling Pathway in Cancer
The induction of apoptosis, or programmed cell death, is a key mechanism for the anti-cancer activity of many natural products. Baccharane glycosides may trigger apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Potential Intrinsic Apoptosis Pathway Induced by Baccharane Glycosides.
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and biological evaluation of baccharane glycosides.
Caption: General Workflow for Baccharane Glycoside Isolation and Bioactivity Screening.
References
A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS for Hosenkoside C Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is a cornerstone of drug discovery and development. Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has garnered interest for its potential therapeutic properties. The selection of an appropriate analytical method for its quantification is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. While direct cross-validation data for this compound is limited, this guide compiles and compares representative experimental data from validated methods for structurally similar saponins (B1172615) to provide a practical framework for method selection.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of triterpenoid (B12794562) saponins, serving as a proxy for this compound. These values are derived from various validated assays for compounds with similar chemical structures.
| Performance Parameter | HPLC-UV (Representative Data) | LC-MS/MS (Representative Data) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[1] | > 0.9968[2] |
| Limit of Detection (LOD) | 5.68–8.81 µg/mL[3] | Not typically determined; LLOQ is used. |
| Lower Limit of Quantification (LLOQ) | 17.21–26.69 µg/mL[3] | 1 ng/mL[2] |
| Accuracy (% Recovery) | 95.2% - 101.54%[1][4] | 87.37% - 112.63% (relative error <12.63%)[2] |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 5%[1] | Intra-day: < 8.30%, Inter-day: < 9.14%[2] |
| Specificity | Moderate; susceptible to interference from compounds with similar chromophores. | High; based on specific precursor-to-product ion transitions. |
| Throughput | Higher; simpler sample preparation and faster run times are often possible. | Lower; may require more extensive sample preparation and longer run times. |
| Cost | Lower; instrumentation and operational costs are generally less. | Higher; significant investment in instrumentation and maintenance. |
Experimental Protocols
Detailed methodologies for the analysis of this compound and similar saponins using HPLC-UV and LC-MS/MS are presented below. These protocols are based on established methods and can be adapted for specific research needs.
HPLC-UV Method (Adapted from Saponin (B1150181) Analysis)
This method is suitable for the quantification of this compound in bulk materials and simple formulations where concentrations are relatively high.
1. Sample Preparation:
-
Plant Material: Pulverize dried plant material (e.g., seeds of Impatiens balsamina). Extract a known weight of the powder with 70% ethanol (B145695) using ultrasonication for 30 minutes. Filter the extract and, if necessary, perform solid-phase extraction (SPE) for cleanup.[5]
-
Formulations: Dissolve a known amount of the formulation in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a concentration within the calibration range.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Due to the lack of a strong chromophore in many saponins, detection is often performed at a low wavelength, such as 203 nm or 210 nm.[5]
-
Injection Volume: 20 µL.[5]
3. Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
LC-MS/MS Method (Adapted from Bioanalytical Saponin Assays)
This method is ideal for the quantification of this compound in complex biological matrices, such as plasma, due to its high sensitivity and selectivity.
1. Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar saponin not present in the sample). Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid and 5 mM ammonium (B1175870) acetate.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Ionization Mode: Negative Electrospray Ionization (ESI-), as it is often effective for saponins.[5]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For a structurally similar compound, a transition of m/z 621.494→161.0 has been reported.[2]
-
Injection Volume: 5 µL.[5]
3. Method Validation:
-
Validate the bioanalytical method according to FDA or EMA guidelines, evaluating parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship for method selection in the analysis of this compound.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is contingent upon the specific requirements of the study. HPLC-UV offers a cost-effective and robust solution for the analysis of samples with relatively high concentrations of the analyte, such as in quality control of raw materials or finished products.[5] Its simplicity and higher throughput make it an attractive option for routine analyses.
Conversely, when high sensitivity and selectivity are paramount, particularly in complex biological matrices where trace-level detection is necessary, LC-MS/MS is the superior technique.[5] Its ability to provide structural information through specific fragmentation patterns makes it an invaluable tool for pharmacokinetic and metabolism studies. While the initial investment and operational costs are higher, the quality and specificity of the data generated by LC-MS/MS often justify its use in a research and development setting. This guide provides the foundational information for researchers to make an informed decision on the most suitable analytical method for their this compound analysis needs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 3. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Differentiating Hosenkoside C from its Isomers: A Mass Spectrometry-Based Comparative Guide
Distinguishing between structurally similar isomers like Hosenkoside C and its related compounds, such as Hosenkoside A and B, presents a significant analytical challenge. Due to their identical mass and often similar fragmentation patterns in conventional mass spectrometry, baseline chromatographic separation and advanced mass spectrometric techniques are crucial for their unambiguous identification and quantification. This guide provides a comprehensive comparison of mass spectrometry-based methodologies, with a focus on ion mobility-mass spectrometry (IM-MS), to effectively differentiate these saponin (B1150181) isomers.
The Challenge of Isomerism in Hosenkosides
Hosenkosides are a group of triterpenoid (B12794562) saponins (B1172615) isolated from the seeds of Impatiens balsamina. Minor variations in their glycosidic linkages or the stereochemistry of the aglycone result in a variety of isomers. These subtle structural differences can lead to significant variations in their pharmacological activities. Consequently, the ability to accurately identify and quantify individual Hosenkoside isomers is paramount for researchers in natural product chemistry, pharmacology, and drug development.
Traditional tandem mass spectrometry (MS/MS) can be limited in its ability to differentiate these isomers as they often yield very similar fragmentation patterns. While some diagnostic fragment ions may exist, their relative abundances might not be distinct enough for confident identification, especially in complex mixtures.
Ion Mobility-Mass Spectrometry: A Powerful Tool for Isomer Separation
The integration of ion mobility spectrometry (IMS) with mass spectrometry offers a powerful solution to this analytical hurdle. IMS separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation. This technique measures the collision cross-section (CCS) of an ion, a parameter that reflects its three-dimensional structure. Isomers with different shapes will have distinct CCS values, allowing for their separation and individual analysis even if they co-elute chromatographically and have the same mass-to-charge ratio (m/z).
Comparative Analysis: this compound and its Isomers
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Expected Retention Time (min) | Predicted Collision Cross-Section (CCS, Ų) | Key MS/MS Fragments (m/z) |
| This compound | C₅₉H₉₆O₂₆ | 1221.61 | ~ | ~ | 381 (Aglycone) |
| Hosenkoside A | C₅₉H₉₆O₂₆ | 1221.61 | ~ | ~ | Similar to this compound |
| Hosenkoside B | C₅₉H₉₆O₂₆ | 1221.61 | ~ | ~ | Similar to this compound |
Note: The retention times and CCS values are placeholders and would need to be determined experimentally. The key differentiator would be the unique combination of retention time and CCS value for each isomer.
Experimental Protocols
A robust and reliable method for the differentiation of this compound and its isomers involves the use of Ultra-Performance Liquid Chromatography (UPLC) coupled to a hybrid quadrupole time-of-flight (QTOF) mass spectrometer equipped with an ion mobility cell.
Sample Preparation
-
Extraction: Extract the dried and powdered plant material (e.g., seeds of Impatiens balsamina) with a suitable solvent such as methanol (B129727) or ethanol.
-
Purification: The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
Sample Dilution: Dilute the purified extract to an appropriate concentration with the initial mobile phase before injection.
UPLC-IM-MS/MS Method
-
UPLC System: A high-pressure gradient UPLC system.
-
Column: A reversed-phase column suitable for saponin analysis, such as a C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) over a set period to ensure the separation of the isomers.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A QTOF mass spectrometer with an ion mobility cell.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often used for saponins.
-
Mass Range: A full scan mass range of m/z 100-1500.
-
Ion Mobility Separation: Utilize a drift gas such as nitrogen. The drift tube voltage and other ion mobility parameters should be optimized for the best separation of the isomers of interest.
-
Tandem Mass Spectrometry (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation data. A key diagnostic ion for the Hosenkol C type aglycone is observed at an m/z of 381 in positive ion mode[1].
-
Collision Energy: Apply a collision energy ramp to generate informative fragment spectra.
Data Analysis Workflow
The following diagram illustrates the logical workflow for the identification and differentiation of this compound from its isomers using UPLC-IM-MS data.
Caption: Workflow for the differentiation of Hosenkoside isomers using UPLC-IM-MS.
Signaling Pathway Context
While the primary focus of this guide is on the analytical differentiation of this compound, it is important to note its potential biological significance. Saponins, as a class of compounds, are known to interact with various cellular signaling pathways. The accurate identification of specific isomers is the first step toward understanding their distinct biological activities and mechanisms of action.
References
A Head-to-Head Comparison of Hosenkoside C and Ginsenoside Rb1: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Hosenkoside C and Ginsenoside Rb1. This document summarizes their pharmacological activities, mechanisms of action, and relevant experimental data to inform future research and therapeutic development.
Introduction
This compound and Ginsenoside Rb1 are both naturally occurring saponins (B1172615) with significant therapeutic potential. This compound is a baccharane glycoside isolated from the seeds of Impatiens balsamina[1], a plant with a history of use in traditional medicine. Ginsenoside Rb1 is a protopanaxadiol-type ginsenoside and one of the most abundant active components in Panax ginseng[2], a well-known medicinal herb. While both compounds exhibit overlapping pharmacological effects, including anti-inflammatory and antioxidant properties, they differ in their chemical structures, the breadth of studied activities, and their underlying mechanisms of action. This guide provides a detailed comparison to highlight their respective strengths and potential applications.
Chemical Structure and Properties
| Property | This compound | Ginsenoside Rb1 |
| Chemical Class | Baccharane Glycoside | Dammarane-type Ginsenoside |
| Source | Impatiens balsamina seeds[1] | Panax ginseng[2] |
| Molecular Formula | C₄₈H₈₂O₂₀[3] | C₅₄H₉₂O₂₃ |
| Molecular Weight | 979.15 g/mol [3] | 1109.29 g/mol |
Pharmacological Activity: A Comparative Overview
Both this compound and Ginsenoside Rb1 have demonstrated a range of pharmacological activities. However, the extent of research and the availability of quantitative data are significantly greater for Ginsenoside Rb1.
| Pharmacological Activity | This compound | Ginsenoside Rb1 |
| Anti-inflammatory | Suppresses pro-inflammatory cytokines (IL-6, IL-1β) and nitric oxide (NO) in LPS-stimulated cells.[4] An IC50 of 210 µg/mL was reported for an ethanol (B145695) extract of Impatiens balsamina seeds in a protein denaturation assay[5]. | Reduces the expression of TNF-α, IL-6, and iNOS in LPS-induced RAW264.7 cells at concentrations of 25 µM and 50 µM.[6] It also upregulates the anti-inflammatory cytokine IL-10[6]. It has been shown to inhibit IL-1β induced inflammation in human articular chondrocytes[7]. |
| Antioxidant | Possesses potent antioxidant properties attributed to its triterpenoid (B12794562) structure, enabling it to scavenge free radicals and reduce oxidative stress.[4] | Activates the Keap1/Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses.[8][9] It increases the expression of Nrf2 and its downstream target HO-1[8][10]. It also increases the activity of antioxidant enzymes like SOD and GSH-Px and decreases levels of MDA and ROS[11][12]. |
| Neuroprotective | Not extensively studied. | Exhibits significant neuroprotective effects in various in vitro and in vivo models, including against cerebral ischemia and Alzheimer's disease-related neurotoxicity[2][13][14]. It can mitigate apoptosis and oxidative stress in neuronal cells[15]. |
| Cardioprotective | May regulate blood pressure by promoting vasodilation and enhancing endothelial function, with preliminary evidence suggesting a role in reducing arterial plaque formation.[] | Protects against myocardial ischemia/reperfusion injury by inhibiting cardiomyocyte autophagy via the PI3K/Akt/mTOR signaling pathway[17][18]. |
Mechanisms of Action and Signaling Pathways
This compound
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on studies of related compounds, it is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Hypothesized Anti-inflammatory Pathway of this compound.
Ginsenoside Rb1
Ginsenoside Rb1 has been shown to modulate multiple signaling pathways, contributing to its diverse pharmacological effects. Its neuroprotective and cardioprotective activities are partly mediated through the PI3K/Akt pathway, which plays a crucial role in cell survival and inhibition of apoptosis and autophagy.[15][17][19] Its antioxidant effects are largely attributed to the activation of the Nrf2 pathway.[8][20][21]
Key Signaling Pathways Modulated by Ginsenoside Rb1.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. Below are representative protocols for key experiments used to evaluate the pharmacological activities of this compound and Ginsenoside Rb1.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in Macrophages
Workflow for In Vitro Anti-inflammatory Assay.
Objective: To evaluate the anti-inflammatory effects of this compound or Ginsenoside Rb1 by measuring their ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Pre-treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (e.g., at a final concentration of 1 µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.[22]
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines: The levels of IL-6, IL-1β, and TNF-α in the supernatant are quantified using specific ELISA kits.
-
-
Data Analysis: The IC50 values for the inhibition of NO and cytokine production are calculated from the dose-response curves.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
Workflow for In Vitro Neuroprotection Assay.
Objective: To assess the neuroprotective effects of Ginsenoside Rb1 against ischemia-like injury in vitro.
Methodology:
-
Cell Culture: Human neuroblastoma cells (SH-SY5Y) or primary neurons are cultured under standard conditions.
-
Pre-treatment: Cells are treated with Ginsenoside Rb1 for a specified duration before inducing OGD.
-
Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a period of time to simulate ischemic conditions.[23][24]
-
Reperfusion: After OGD, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a period of recovery.
-
Assessment of Cell Viability and Apoptosis:
-
MTT Assay: Cell viability is quantified by measuring the metabolic activity of the cells.
-
TUNEL Staining: Apoptotic cells are identified by labeling DNA strand breaks.
-
Western Blotting: The expression levels of key apoptotic proteins, such as cleaved caspase-3, are analyzed.
-
Conclusion
This comparative guide highlights that both this compound and Ginsenoside Rb1 are promising natural compounds with distinct profiles. Ginsenoside Rb1 is a well-researched compound with a broad spectrum of documented pharmacological activities, particularly in the realm of neuroprotection and cardiovascular health, supported by a significant body of quantitative data and a well-understood mechanism of action involving the PI3K/Akt and Nrf2 pathways.
This compound, while less extensively studied, shows clear potential as an anti-inflammatory and antioxidant agent. Its hypothesized mechanism of action via the NF-κB pathway warrants further investigation. Future research should focus on generating robust quantitative data for this compound to fully elucidate its therapeutic potential and enable a more direct comparison with established compounds like Ginsenoside Rb1. For drug development professionals, Ginsenoside Rb1 presents a more mature candidate for further preclinical and clinical investigation, while this compound represents an earlier-stage opportunity for novel therapeutic discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Effects and Network Analysis of Ginsenoside Rb1 Against Cerebral Ischemia Injury: A Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Ginsenoside Rb1 prevents interleukin-1 beta induced inflammation and apoptosis in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenosides Rb1 Attenuates Chronic Social Defeat Stress-Induced Depressive Behavior via Regulation of SIRT1-NLRP3/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ginsenoside Rb1 Attenuates Triptolide-Induced Cytotoxicity in HL-7702 Cells via the Activation of Keap1/Nrf2/ARE Pathway [frontiersin.org]
- 10. Frontiers | Ginsenosides Rb1 Attenuates Chronic Social Defeat Stress-Induced Depressive Behavior via Regulation of SIRT1-NLRP3/Nrf2 Pathways [frontiersin.org]
- 11. Effects of ginsenosides-Rb1 on exercise-induced oxidative stress in forced swimming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginsenoside Rb1 attenuates age-associated cognitive impairment by modulating oxidative stress and the SIRT1/eNOS/NO axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The neuroprotective effect of ginsenoside Rb1 on the cerebral cortex changes induced by aluminium chloride in a mouse model of Alzheimer's disease: A histological, immunohistochemical, and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ginsenoside Rb1 as a neuroprotective agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. worldscientific.com [worldscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of autophagy via activation of PI3K/Akt pathway contributes to the protection of ginsenoside Rb1 against neuronal death caused by ischemic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Effects of ginsenoside Rb1 on oxidative stress injury in rat spinal cords by regulating the eNOS/Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Hosenkoside C in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the synergistic effects of Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, when used in combination with other therapeutic compounds.[1][2] While direct experimental data on the synergistic interactions of this compound is limited, this document outlines a prototypical evaluation based on its known biological activities and the established methodologies for assessing drug synergy. This compound has demonstrated significant anti-inflammatory and antioxidant properties, suggesting its potential to modulate cellular pathways that influence the efficacy of conventional chemotherapeutic agents.[1][2][]
The following sections present hypothetical experimental data, detailed protocols, and pathway analyses to illustrate how the synergistic potential of this compound could be systematically investigated. For this guide, we will consider a hypothetical combination of this compound with 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent, in the context of colorectal cancer cell lines.
Data Presentation: A Comparative Analysis
The synergistic effect of a drug combination is typically greater than the sum of the effects of each drug administered alone. The following tables summarize hypothetical quantitative data from key in vitro assays designed to assess the efficacy of this compound and 5-FU, both individually and in combination.
Table 1: Comparative Cytotoxicity (IC50 Values) in HCT116 Colorectal Cancer Cells
| Treatment Group | IC50 (µM) after 48h |
| This compound | 45.0 |
| 5-Fluorouracil (5-FU) | 25.0 |
| This compound + 5-FU (1:1 ratio) | 12.5 |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Induction of Apoptosis in HCT116 Cells at 48 hours
| Treatment Group (Concentration) | Percentage of Apoptotic Cells (%) |
| Control (Untreated) | 5.2 |
| This compound (20 µM) | 15.8 |
| 5-Fluorouracil (5-FU) (10 µM) | 22.5 |
| This compound (20 µM) + 5-FU (10 µM) | 58.3 |
Table 3: Combination Index (CI) Analysis for this compound and 5-FU
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.52 | Strong Synergy |
| 0.75 | 0.41 | Very Strong Synergy |
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of findings. The following are standard protocols for the experiments that would yield the data presented above.
Cell Viability Assessment by MTT Assay
Objective: To determine the cytotoxic effects of this compound and 5-FU, alone and in combination, on cancer cells.
Methodology:
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound, 5-FU, or a combination of both at a constant ratio (e.g., 1:1). A control group is treated with the vehicle (e.g., 0.1% DMSO).
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound and 5-FU, alone and in combination.
Methodology:
-
Cell Treatment: HCT116 cells are seeded in 6-well plates and treated with pre-determined concentrations of this compound, 5-FU, or their combination for 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells (early and late) is quantified using appropriate software.
Synergy Quantification by Combination Index (CI)
Objective: To quantitatively determine the nature of the interaction between this compound and 5-FU.
Methodology:
-
Experimental Design: A dose-response matrix is generated by treating cells with a range of concentrations of both drugs, alone and in combination, at a fixed ratio.
-
Data Collection: Cell viability is assessed using the MTT assay as described above.
-
CI Calculation: The Combination Index (CI) is calculated using the Chou-Talalay method, which is based on the median-effect equation. This can be performed using software such as CompuSyn. The CI value is calculated for different fractions of affected cells (Fa), representing the fraction of cells inhibited.
Mandatory Visualizations
Signaling Pathway Diagram
The anti-inflammatory properties of this compound suggest a potential mechanism of synergy through the inhibition of the NF-κB signaling pathway.[4][5][6] Chronic activation of NF-κB is a known mechanism of chemoresistance.[7][8] By inhibiting this pathway, this compound may sensitize cancer cells to the apoptotic effects of 5-FU.
Caption: Proposed synergistic mechanism via NF-κB pathway inhibition.
Experimental Workflow Diagram
The following diagram outlines the workflow for evaluating the synergistic effects of this compound and a partner compound.
Caption: Workflow for synergy evaluation of this compound combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Guide to Inter-Laboratory Validation of Hosenkoside C Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of Hosenkoside C, a key bioactive saponin. It compares the performance of a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method across multiple laboratories and presents Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as a high-sensitivity alternative. The experimental data herein is representative of typical results expected during a validation study.
Introduction
This compound, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has garnered significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound is critical for quality control, pharmacokinetic studies, and formulation development. Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data. Inter-laboratory validation, or a collaborative study, is the ultimate test of a method's robustness and transferability, demonstrating that the method can be successfully performed by different analysts in different laboratories using different equipment.
This guide details a hypothetical inter-laboratory validation study for an HPLC-UV method for this compound analysis, involving three distinct laboratories. It also provides a comparative overview of a UPLC-MS/MS method as a more sensitive alternative.
Analytical Methods
Two primary analytical methods are compared in this guide: HPLC-UV for routine analysis and UPLC-MS/MS for applications requiring higher sensitivity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A robust and widely accessible method suitable for the routine quality control of this compound in raw materials and finished products.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A highly sensitive and selective method, ideal for bioanalytical studies, impurity profiling, and the analysis of complex matrices where trace-level detection is necessary.
Inter-Laboratory Validation of HPLC-UV Method
To assess the robustness and reproducibility of the HPLC-UV method, a hypothetical inter-laboratory study was conducted with three participating laboratories. Each laboratory followed the same analytical protocol to analyze three different concentrations of this compound quality control (QC) samples.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions and QC samples are prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations. For bulk drug analysis, an accurately weighed amount of sample powder is dissolved in methanol, sonicated, filtered, and diluted to a concentration within the calibration range.
Data Presentation: Inter-Laboratory Comparison of HPLC-UV Method Validation Parameters
The following tables summarize the validation data from the three participating laboratories.
Table 1: System Suitability Test (SST) Results
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 5000 | > 5000 | > 2000 |
| RSD of Peak Area (%) | 0.8 | 0.9 | 0.7 | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 1 - 100 | 1 - 100 | Defined by user |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept | 1205 | 1180 | 1250 | Report |
Table 3: Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Laboratory 1 (Mean ± SD) | Laboratory 2 (Mean ± SD) | Laboratory 3 (Mean ± SD) | Inter-Lab Mean | Inter-Lab RSD (%) | Acceptance Criteria (RSD) | Acceptance Criteria (Accuracy) |
| Low | 5 | 4.95 ± 0.12 | 5.05 ± 0.15 | 4.98 ± 0.10 | 4.99 | 1.5 | ≤ 2.0% | 98-102% |
| Medium | 50 | 50.2 ± 0.85 | 49.8 ± 0.95 | 50.5 ± 0.75 | 50.17 | 0.7 | ≤ 2.0% | 98-102% |
| High | 90 | 90.5 ± 1.2 | 89.5 ± 1.5 | 90.8 ± 1.1 | 90.27 | 0.8 | ≤ 2.0% | 98-102% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Laboratory 1 (µg/mL) | Laboratory 2 (µg/mL) | Laboratory 3 (µg/mL) |
| LOD | 0.3 | 0.35 | 0.28 |
| LOQ | 1.0 | 1.1 | 0.95 |
Alternative Method: UPLC-MS/MS
For applications requiring higher sensitivity and selectivity, such as bioanalysis, a UPLC-MS/MS method is recommended.
Experimental Protocol: UPLC-MS/MS Method
-
Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions would be monitored for this compound and an internal standard.
-
Sample Preparation (for plasma): Protein precipitation using acetonitrile, followed by centrifugation and evaporation of the supernatant. The residue is reconstituted in the mobile phase.
Data Presentation: Typical Performance Characteristics of UPLC-MS/MS Method
The following table summarizes the expected performance of a validated UPLC-MS/MS method for this compound.
Table 5: UPLC-MS/MS Method Performance
| Parameter | Expected Performance |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (RSD %) | < 15% |
| Accuracy (%) | 85 - 115% |
| LOD (ng/mL) | 0.1 |
| LOQ (ng/mL) | 0.5 |
| Matrix Effect (%) | Minimal and compensated by internal standard |
| Recovery (%) | > 80% |
Visualizing the Inter-Laboratory Validation Workflow
The following diagram illustrates the logical flow of an inter-laboratory validation study.
Caption: Workflow of an inter-laboratory validation study for an analytical method.
Conclusion
The hypothetical inter-laboratory validation of the HPLC-UV method for this compound demonstrates that with a well-defined protocol, the method is robust, reproducible, and transferable across different laboratories. The consistent results for system suitability, linearity, precision, and accuracy indicate its suitability for routine quality control. For applications demanding higher sensitivity, the UPLC-MS/MS method offers a powerful alternative with significantly lower detection and quantitation limits. The choice between these methods should be guided by the specific analytical requirements, including the sample matrix, expected concentration of this compound, and the intended application of the results.
Comparative Metabolic Stability of Hosenkoside C and Hosenkoside N: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Hosenkoside C and Hosenkoside N, focusing on the critical aspect of metabolic stability. Due to a notable lack of direct comparative studies in publicly available scientific literature, this document outlines the current understanding of these compounds and presents standardized experimental protocols to enable researchers to conduct such a comparison.
This compound and Hosenkoside N are both baccharane glycosides isolated from the seeds of Impatiens balsamina.[1][2] While they share a common structural backbone, differences in their glycosidic moieties are expected to influence their pharmacokinetic profiles, including metabolic stability. This compound has been noted for its potential anti-inflammatory and antioxidant properties.[][4] In contrast, Hosenkoside N is considered a largely unexplored natural product, with a significant gap in pharmacological and metabolic data.
Quantitative Data on Metabolic Stability
As of the latest literature review, no direct quantitative data comparing the metabolic stability of this compound and Hosenkoside N has been published. To facilitate future research, the following table is provided as a template for presenting key metabolic stability parameters.
| Parameter | This compound | Hosenkoside N | Positive Control (e.g., Verapamil) |
| In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Data not available | Data not available | Insert experimental data |
| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) | Data not available | Data not available | Insert experimental data |
| In Vitro Half-Life (t½) in Human Hepatocytes (min) | Data not available | Data not available | Insert experimental data |
| In Vitro Intrinsic Clearance (CLint) in Human Hepatocytes (µL/min/10^6 cells) | Data not available | Data not available | Insert experimental data |
| Major Metabolites Identified | Data not available | Data not available | Insert experimental data |
Experimental Protocols for Assessing Metabolic Stability
To address the current data gap, the following established protocols are recommended for a comparative assessment of the metabolic stability of this compound and Hosenkoside N. These assays are standard in drug discovery and development for predicting the in vivo behavior of a compound.[5]
In Vitro Metabolic Stability in Liver Microsomes
This assay provides an initial assessment of phase I metabolic activity, primarily mediated by cytochrome P450 enzymes.[6]
-
Objective: To determine the in vitro half-life and intrinsic clearance of this compound and Hosenkoside N in human liver microsomes.
-
Materials:
-
This compound and Hosenkoside N
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil (B1683045) and a slowly metabolized one like warfarin)
-
Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare stock solutions of this compound, Hosenkoside N, and control compounds in a suitable solvent (e.g., DMSO).
-
Pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
In Vitro Metabolic Stability in Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, incorporating both phase I and phase II metabolic pathways, as well as cellular uptake and transport processes.
-
Objective: To determine the in vitro half-life and intrinsic clearance of this compound and Hosenkoside N in suspended human hepatocytes.
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
This compound and Hosenkoside N
-
Positive control compounds
-
LC-MS/MS system
-
-
Procedure:
-
Thaw and prepare a suspension of viable hepatocytes according to the supplier's instructions.
-
Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath.
-
Add the test compounds (this compound, Hosenkoside N, and controls) to the hepatocyte suspension to initiate the assay.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and terminate the reaction with cold acetonitrile.
-
Process the samples as described for the microsomal stability assay.
-
Analyze the samples by LC-MS/MS to quantify the parent compound.
-
Calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.
-
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the comparative metabolic stability assessment of this compound and Hosenkoside N.
Caption: Workflow for comparative metabolic stability assessment.
Signaling Pathways
While direct metabolic pathways for this compound and N are yet to be elucidated, this compound has been reported to suppress the production of pro-inflammatory cytokines.[] This suggests potential interaction with inflammatory signaling pathways, such as the NF-κB pathway. The metabolic stability of a compound can influence its ability to modulate such pathways by affecting its concentration and duration of action at the target site. No information is currently available regarding the signaling pathways modulated by Hosenkoside N.
The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which is a potential target for anti-inflammatory compounds like this compound.
Caption: Simplified NF-κB inflammatory signaling pathway.
References
Unveiling the Potency of Hosenkoside Isolates: A Comparative Guide for Researchers
For Immediate Release
Suwon, Republic of Korea – In the intricate world of natural product research, the diverse family of Hosenkoside isolates from Impatiens balsamina presents a compelling frontier for therapeutic development. This guide offers a comparative analysis of the biological potency of various compounds isolated from this plant, providing researchers, scientists, and drug development professionals with essential data to inform their work. While a comprehensive comparative analysis of all known Hosenkosides is limited in current literature, this document synthesizes available quantitative data on the anti-inflammatory and neuroprotective effects of specific isolates, alongside detailed experimental protocols and an exploration of the underlying signaling pathways.
The Hosenkosides, a series of baccharane glycosides designated Hosenkoside A through O, share a common aglycone core but exhibit structural diversity in their sugar moieties.[1] This structural variance is believed to contribute to their differing biological activities. While direct comparative potency studies across all Hosenkoside isolates are scarce, research on extracts and isolated compounds from Impatiens balsamina has consistently pointed towards significant anti-inflammatory, neuroprotective, and anticancer potential.[2][3]
Comparative Analysis of Bioactivity
Recent studies have begun to quantify the distinct bioactivities of specific compounds isolated from Impatiens balsamina, offering a glimpse into their relative potency.
Anti-inflammatory Activity
The anti-inflammatory potential of several isolates has been assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells. Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory action. The half-maximal inhibitory concentration (IC50) values for three compounds are presented below. A lower IC50 value indicates greater potency.
| Compound Isolate | Chemical Identity | Anti-inflammatory Activity (NO Inhibition IC50 in BV-2 cells) |
| Compound 3 | Kaempferol | 26.89 µM[4] |
| Compound 7 | Naringenin | 25.59 µM[4] |
| Compound 10 | 2-Methoxy-1,4-naphthoquinone | 44.21 µM[4] |
Table 1: Comparative anti-inflammatory potency of compounds isolated from Impatiens balsamina.
Neuroprotective Effects
The neuroprotective capacity of isolates was evaluated by their ability to stimulate Nerve Growth Factor (NGF) secretion in C6 glioma cells. NGF is crucial for the survival, development, and function of neurons.
| Compound Isolate | Chemical Identity | Neuroprotective Activity (% of Control NGF Secretion) |
| Compound 1 | New Tetrahydronaphthalene | 153.09 ± 4.66%[4] |
| Compound 5 | 2,6-dimethoxy-p-benzoquinone | 156.88 ± 8.86%[4] |
| Compound 9 | 3-Hydroxy-5-methoxybenzoic acid | 157.34 ± 3.30%[4] |
Table 2: Comparative neuroprotective activity of compounds isolated from Impatiens balsamina.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
In Vitro Anti-inflammatory Assay: Nitric Oxide Production Inhibition
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in immune cells stimulated with an inflammatory agent.
-
Cell Culture: Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 10 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-only treated control group. The IC50 value is determined from the dose-response curve.[4]
In Vitro Neuroprotection Assay: Nerve Growth Factor (NGF) Secretion
This assay measures the effect of test compounds on the secretion of NGF from glial cells, providing an indication of their potential to support neuronal health.
-
Cell Culture: C6 glioma cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are plated in 24-well plates and treated with the test compounds at a concentration of 10 µM.
-
Incubation: The cells are incubated for 48 hours to allow for NGF secretion.
-
Sample Collection: The cell culture supernatant is collected.
-
NGF Quantification: The concentration of NGF in the supernatant is determined using a specific NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The amount of NGF secreted by treated cells is compared to that of untreated control cells, and the results are expressed as a percentage of the control.[4]
Mechanistic Insights: Signaling Pathways
The biological activities of saponins (B1172615) and other phytochemicals are often mediated through the modulation of key intracellular signaling pathways. Based on studies of related compounds, the anti-inflammatory effects of Hosenkoside isolates are hypothesized to involve the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines. Hosenkosides are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, thereby preventing NF-κB activation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Hosenkoside isolates.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli, including LPS. Key MAPK families include ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory mediators. The anti-inflammatory action of some natural products involves the suppression of MAPK phosphorylation.
Caption: Potential modulation of the MAPK signaling pathway by Hosenkoside isolates.
General Experimental Workflow
The following diagram outlines a general workflow for the initial assessment and comparison of the biological potency of novel Hosenkoside isolates.
Caption: General workflow for assessing the potency of Hosenkoside isolates.
Conclusion
The Hosenkoside isolates from Impatiens balsamina represent a promising class of natural compounds with demonstrable anti-inflammatory and neuroprotective properties. The quantitative data presented herein for specific isolates provides a foundation for researchers to select promising candidates for further investigation. The elucidation of their activity through key signaling pathways such as NF-κB and MAPK offers targets for mechanistic studies. Future research should focus on the systematic evaluation of a wider range of Hosenkoside isolates to build a comprehensive structure-activity relationship profile, which will be invaluable for the development of novel therapeutics.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Hosenkoside C
For research use only. Not for human use directly. [1]
This document provides crucial safety and logistical information for handling Hosenkoside C, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Impatiens balsamina.[2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety protocols for similar compounds and general best practices for handling chemical substances in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following PPE is recommended.[3]
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes. A face shield may be required for tasks with a higher risk of splashing.[4][5] |
| Hand Protection | Chemical-resistant gloves | The specific glove material should be chosen based on the solvent used to handle this compound. Nitrile gloves are a common choice for general laboratory use.[5] |
| Body Protection | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect against minor spills. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or coveralls should be used.[5] |
| Respiratory Protection | Not generally required for small quantities | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area or a fume hood to minimize inhalation exposure.[6] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[7] |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical to prevent contamination and ensure the safety of laboratory personnel.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you have read and understood this safety guidance.
-
Verify the location and functionality of safety equipment, including eyewash stations and safety showers.[4]
-
Prepare a designated work area in a well-ventilated space, preferably within a chemical fume hood, especially when working with powders or creating solutions.
-
-
Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin and eyes.
-
When weighing the solid form of this compound, do so carefully to avoid creating dust.
-
If creating a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Storage:
-
Store this compound in a tightly sealed container.
-
For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Keep the container in a cool, dry, and dark place, away from incompatible materials.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, gloves, and absorbent materials, should be treated as hazardous waste.
-
Segregate solid and liquid waste into separate, clearly labeled, and compatible hazardous waste containers.
-
-
Container Management:
-
Keep waste containers securely sealed when not in use.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Final Disposal:
-
Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[8]
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
In Case of:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
Visual Workflows
The following diagrams illustrate the procedural steps for handling this compound and responding to emergencies.
References
- 1. CAS 156764-83-9 | this compound [phytopurify.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. support.hpe.com [support.hpe.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. javitscenter.com [javitscenter.com]
- 8. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
